molecular formula C16H15ClN2O2S2 B15140895 InhA-IN-2

InhA-IN-2

Cat. No.: B15140895
M. Wt: 366.9 g/mol
InChI Key: OMVVAHZLDYMIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

InhA-IN-2 is a useful research compound. Its molecular formula is C16H15ClN2O2S2 and its molecular weight is 366.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15ClN2O2S2

Molecular Weight

366.9 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-5-chloro-3-methyl-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C16H15ClN2O2S2/c1-10-14-8-12(17)5-6-15(14)22-16(10)23(20,21)19-13-4-2-3-11(7-13)9-18/h2-8,19H,9,18H2,1H3

InChI Key

OMVVAHZLDYMIPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC(=C3)CN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of InhA-IN-2 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (M. tuberculosis), the etiological agent of tuberculosis (TB), relies on a unique and complex cell wall for its survival and virulence. A major component of this cell wall is mycolic acid, the synthesis of which is dependent on the Type II Fatty Acid Synthase (FAS-II) pathway. The enoyl-acyl carrier protein (ACP) reductase, InhA, is an essential enzyme in this pathway, catalyzing the final reduction step in each cycle of fatty acid elongation.[1] InhA is the primary target of the frontline anti-tubercular drug isoniazid (INH). However, the emergence of INH-resistant strains, primarily due to mutations in the prodrug-activating enzyme KatG, necessitates the development of new therapeutic agents.[2][3]

InhA-IN-2 is a direct inhibitor of the InhA enzyme.[4] Unlike isoniazid, it does not require prior activation, making it a promising candidate for combating INH-resistant M. tuberculosis. This guide provides a detailed technical overview of the mechanism of action of this compound, summarizing key quantitative data, experimental protocols, and visualizing the core biological and experimental pathways.

The FAS-II Pathway and the Role of InhA

The FAS-II system in M. tuberculosis is responsible for elongating fatty acid precursors (C20) generated by the FASI system into the long-chain meromycolate branch (up to C56) of mycolic acids.[5] This process is a multi-step enzymatic cycle involving four key enzymes:

  • β-ketoacyl-ACP synthase (KasA/KasB): Condenses malonyl-ACP with the growing acyl-ACP chain.

  • β-ketoacyl-ACP reductase (MabA): Reduces the β-keto group to a β-hydroxy group.

  • β-hydroxyacyl-ACP dehydratase (HadAB/HadBC): Dehydrates the intermediate to form a trans-2-enoyl-ACP.

  • Enoyl-ACP reductase (InhA): Reduces the trans-2-enoyl-ACP double bond, completing the elongation cycle.

This cycle is repeated until the full-length meromycolate chain is synthesized. Inhibition of any of these steps, particularly the InhA-catalyzed reduction, is detrimental to the bacterium, leading to the cessation of mycolic acid synthesis and subsequent cell death.

FAS_II_Pathway Acyl_ACP Acyl-ACP (C_n) KasAB KasA/B Acyl_ACP->KasAB Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasAB Ketoacyl_ACP β-Ketoacyl-ACP MabA MabA Ketoacyl_ACP->MabA Hydroxyacyl_ACP β-Hydroxyacyl-ACP HadABC HadAB/C Hydroxyacyl_ACP->HadABC Enoyl_ACP trans-2-Enoyl-ACP InhA InhA Enoyl_ACP->InhA Elongated_Acyl_ACP Acyl-ACP (C_n+2) Elongated_Acyl_ACP->Acyl_ACP Next Cycle KasAB->Ketoacyl_ACP Condensation MabA->Hydroxyacyl_ACP Reduction (NADPH) HadABC->Enoyl_ACP Dehydration InhA->Elongated_Acyl_ACP Reduction (NADH) InhA_IN_2 This compound InhA_IN_2->InhA

Caption: The M. tuberculosis FAS-II pathway for mycolic acid synthesis.

Core Mechanism of Action of this compound

This compound functions as a direct, non-covalent inhibitor of the InhA enzyme. Its mechanism circumvents the need for activation by KatG, the enzyme responsible for activating the prodrug isoniazid.

  • Binding to InhA: Direct inhibitors of InhA, including various chemical scaffolds like diaryl ethers and 4-hydroxy-2-pyridones, typically bind to a hydrophobic pocket on the enzyme. This binding is often dependent on the presence of the NADH cofactor, forming a stable ternary complex (InhA-NADH-Inhibitor). This compound is presumed to follow this binding mode, occupying the substrate-binding site and effectively blocking the entry of the natural trans-2-enoyl-ACP substrate.

  • Enzyme Inhibition: By occupying the active site, this compound prevents the hydride transfer from NADH to the double bond of the enoyl-ACP substrate. This directly halts the catalytic activity of InhA.

  • Disruption of Mycolic Acid Synthesis: The inhibition of InhA creates a bottleneck in the FAS-II pathway. The elongation of fatty acids ceases, leading to a depletion of the long-chain precursors required for mycolic acid synthesis. Treatment of M. tuberculosis with this compound results in a measurable reduction in the synthesis of mycolic acids. This disruption compromises the integrity and functionality of the mycobacterial cell wall, ultimately leading to bacterial cell death.

MoA_Diagram cluster_inhibition InhA InhA Enzyme Complex InhA-NADH Complex InhA->Complex binds NADH NADH Cofactor NADH->Complex binds Substrate trans-2-Enoyl-ACP (Substrate) Substrate->Complex binds to Product Acyl-ACP (Product) InhA_IN_2 This compound (Inhibitor) InhA_IN_2->Complex binds to Inhibited_Complex InhA-NADH-Inhibitor Ternary Complex InhA_IN_2->Inhibited_Complex Complex->Product reduces Inhibited_Complex->Substrate Blocks Binding

Caption: Mechanism of direct InhA inhibition by this compound.

Quantitative Data

The potency of this compound and other direct inhibitors is evaluated through both enzymatic and whole-cell assays. The key parameters are the half-maximal inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

CompoundTargetAssay TypeValue (µM)Reference(s)
This compound M. tuberculosis InhAEnzymatic InhibitionIC50: 0.31
NITD-916M. tuberculosis InhAEnzymatic InhibitionIC50: 0.59
NITD-916M. tuberculosis H37RvWhole-Cell GrowthMIC: 0.05-0.16
GSK138M. tuberculosis InhAEnzymatic InhibitionIC50: 0.04
GSK138M. tuberculosis H37RvWhole-Cell GrowthMIC: 1.0

Note: IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. Ki (the inhibition constant) is an intrinsic measure of binding affinity, whereas IC50 is dependent on assay conditions. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

InhA Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified InhA by monitoring the oxidation of the NADH cofactor.

Methodology:

  • Reagents: Purified recombinant M. tuberculosis InhA enzyme, NADH, trans-2-dodecenoyl-CoA (substrate analog), test compound (this compound), and reaction buffer (e.g., phosphate or Tris-based buffer at physiological pH).

  • Procedure:

    • In a 96-well UV-transparent plate, the InhA enzyme is pre-incubated with NADH and varying concentrations of the test compound for a defined period.

    • The enzymatic reaction is initiated by adding the trans-2-dodecenoyl-CoA substrate.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored kinetically using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The rates are normalized against a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Enzyme_Assay_Workflow start Start prep_reagents Prepare Reagents: - Purified InhA - NADH Solution - Substrate Solution - Test Compound Dilutions start->prep_reagents dispense Dispense InhA, NADH, and Test Compound/DMSO to 96-well plate prep_reagents->dispense preincubate Pre-incubate at Room Temp dispense->preincubate initiate Initiate Reaction: Add Substrate preincubate->initiate measure Monitor Absorbance at 340 nm (Kinetic Read) initiate->measure calculate Calculate Initial Reaction Rates measure->calculate plot Plot % Inhibition vs. [Compound] calculate->plot determine_ic50 Determine IC50 via Non-linear Regression plot->determine_ic50 end_node End determine_ic50->end_node

Caption: Experimental workflow for the InhA enzyme inhibition assay.
Whole-Cell Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.

Methodology:

  • Materials: M. tuberculosis H37Rv culture, appropriate growth medium (e.g., Middlebrook 7H9 with supplements), test compound, 96-well plates, and a growth indicator (e.g., Resazurin).

  • Procedure:

    • A serial dilution of the test compound is prepared in the 96-well plates.

    • A standardized inoculum of logarithmically growing M. tuberculosis is added to each well.

    • Positive (no drug) and negative (no bacteria) controls are included.

    • The plates are incubated at 37°C for several days (typically 7-14 days).

    • After incubation, the resazurin solution is added to each well. Resazurin (blue) is metabolically reduced to the fluorescent, pink-colored resorufin by viable bacteria.

  • Data Analysis: After a further incubation period (12-24 hours), the wells are visually inspected or read with a fluorometer. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating the inhibition of bacterial metabolism and growth.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-well Plate start->prep_compound prep_culture Prepare Standardized Inoculum of Log-phase M. tuberculosis start->prep_culture inoculate Inoculate Plates with Bacteria prep_compound->inoculate prep_culture->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin incubate_again Incubate for 12-24 hours add_resazurin->incubate_again read_results Read Results (Visual or Fluorometric) Blue = Inhibition, Pink = Growth incubate_again->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end_node End determine_mic->end_node

Caption: Experimental workflow for MIC determination using a resazurin assay.

Conclusion and Future Directions

This compound represents a class of direct InhA inhibitors that hold significant promise for the development of new anti-tubercular therapies. Its mechanism of action—direct, non-covalent inhibition of the InhA enzyme—bypasses the common resistance mechanisms associated with isoniazid. By disrupting the essential mycolic acid biosynthesis pathway, these compounds exhibit potent bactericidal activity. The quantitative data and established experimental protocols provide a solid framework for the continued investigation and optimization of this and other related scaffolds. Future research will likely focus on improving the pharmacokinetic and pharmacodynamic properties of these direct inhibitors to advance them into clinical development as part of novel, effective, and resistance-breaking TB treatment regimens.

References

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of InhA-IN-2 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure-activity relationship (SAR) studies of InhA-IN-2, a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). The development of direct InhA inhibitors is a critical strategy to combat tuberculosis, particularly strains resistant to the frontline pro-drug isoniazid, which requires activation by the catalase-peroxidase KatG.[1][2] this compound, also known as compound 23, emerged from a fragment-based drug discovery approach, demonstrating nanomolar efficacy against its target.[1][3]

Core Structure and Binding Mode

The development of this compound originated from a fragment-based screening that identified initial hits with a unique binding mode.[1] Through a fragment-growing strategy, these initial, low-potency fragments were elaborated into highly potent inhibitors. The core scaffold of this series of inhibitors interacts with key residues in the InhA active site, including Phe149 and Tyr158.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for this compound and its analogs, as reported in the foundational study by Sabbah M, et al. The data highlights the impact of various structural modifications on the inhibitory activity against InhA.

Table 1: SAR of Initial Phenyl-Containing Analogs

CompoundR GroupInhA Inhibition (%) @ 100 µMIC50 (µM)Ligand Efficiency (LE)
6 H>90250.26
7 Piperidine15>100-
8 Pyridine17>100-
14 Benzylamine>9090.29
15 N-methylbenzylamine80>100-
16 N-acetylbenzylamine30>100-
17 Phenylmethanamine>90180.27
18 Phenylalanine70>100-
19 4-fluorobenzylamine>903.50.31
20 N-methyl-4-fluorobenzylamine85>100-

Data sourced from Sabbah M, et al. J Med Chem. 2020.

Table 2: SAR of Biphenyl and Related Analogs

CompoundR GroupInhA Inhibition (%) @ 100 µMIC50 (µM)Ligand Efficiency (LE)
21 Biphenyl-4-ylmethylamine75>100-
22 (4'-fluorobiphenyl-4-yl)methanamine80>100-
This compound (23) (4'-chlorobiphenyl-4-yl)methanamine>900.3100.40
24 (3'-chlorobiphenyl-4-yl)methanamine>900.2500.41
25 (2'-chlorobiphenyl-4-yl)methanamine>9060.32
26 (4-(pyridin-4-yl)phenyl)methanamine>90220.28

Data sourced from Sabbah M, et al. J Med Chem. 2020.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enzymatic Assay for InhA Inhibition:

The inhibitory activity of the compounds against InhA was determined using a colorimetric assay that monitors the oxidation of NADH to NAD+ at a wavelength of 340 nm.

  • Reaction Components:

    • 30 mM PIPES buffer (pH 7.5)

    • 50 mM NaCl

    • 0.1 mM EDTA

    • 100 nM InhA enzyme

    • 100 µM NADH

    • 400 µM 2-trans-octenoyl-CoA (substrate)

    • Varying concentrations of the test compound dissolved in DMSO (final DMSO concentration of 1% v/v).

  • Procedure:

    • The reaction components, excluding the substrate, were pre-incubated with the test compounds for a specified period.

    • The reaction was initiated by the addition of the 2-trans-octenoyl-CoA substrate.

    • The decrease in absorbance at 340 nm, corresponding to NADH oxidation, was monitored over time.

    • IC50 values were calculated from the dose-response curves of three independent experiments for compounds that exhibited greater than 90% inhibition at a concentration of 100 µM.

Mycolic Acid Synthesis Inhibition Assay in M. tuberculosis

This assay evaluates the ability of the compounds to inhibit the synthesis of mycolic acids, a key component of the mycobacterial cell wall, in whole-cell M. tuberculosis.

  • Bacterial Strain and Culture Conditions:

    • M. tuberculosis H37Ra was grown at 37 °C in Middlebrook 7H9 broth supplemented with albumin-dextrose-catalase and 0.05% Tween 80.

  • Procedure:

    • When the bacterial culture reached an OD600nm of 0.290, it was aliquoted.

    • Test compounds, dissolved in DMSO, were added to the cultures at a final concentration of 200 µM. Isoniazid (40 µM) was used as a positive control. The final DMSO concentration was 1%.

    • The cultures were incubated for a specified period (e.g., 48 hours).

    • The effect on mycolic acid synthesis was then analyzed, often through techniques like thin-layer chromatography (TLC) of radiolabeled fatty acid methyl esters.

Visualizations

The following diagrams illustrate key concepts in the discovery and mechanism of action of InhA inhibitors.

G cluster_0 Fragment-Based Drug Discovery Workflow Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Screening Fragment Hits Fragment Hits Biophysical Screening->Fragment Hits Identification Structure-Based Design Structure-Based Design Fragment Hits->Structure-Based Design X-ray Crystallography Hit-to-Lead Optimization Hit-to-Lead Optimization Structure-Based Design->Hit-to-Lead Optimization Fragment Growing Lead Compound (this compound) Lead Compound (this compound) Hit-to-Lead Optimization->Lead Compound (this compound) SAR

Caption: A flowchart of the fragment-based drug discovery process.

G cluster_1 InhA's Role in Mycolic Acid Synthesis FAS_I Fatty Acid Synthase I (FAS-I) Short_Fatty_Acids Short-Chain Fatty Acids FAS_I->Short_Fatty_Acids FAS_II Fatty Acid Synthase II (FAS-II) Elongation Short_Fatty_Acids->FAS_II InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA Reduction Step Long_Fatty_Acids Long-Chain Fatty Acyl Precursors InhA->Long_Fatty_Acids Mycolic_Acids Mycolic Acids Long_Fatty_Acids->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation

Caption: The InhA-catalyzed step in the mycolic acid biosynthesis pathway.

G cluster_2 Mechanism of Direct InhA Inhibition InhA_IN_2 This compound InhA_Enzyme InhA Enzyme InhA_IN_2->InhA_Enzyme Direct Binding Inhibition Inhibition of Enoyl-ACP Reductase Activity InhA_Enzyme->Inhibition Mycolic_Acid_Block Blockade of Mycolic Acid Synthesis Inhibition->Mycolic_Acid_Block Cell_Death Mycobacterial Cell Death Mycolic_Acid_Block->Cell_Death

Caption: The direct inhibition of InhA by this compound leads to cell death.

References

The Discovery and Synthesis of InhA-IN-2: A Fragment-Based Approach to a Novel Antitubercular Candidate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, synthesis, and biological evaluation of InhA-IN-2 (also known as Compound 23), a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase, InhA. Developed through a fragment-based drug discovery (FBDD) approach, this compound represents a significant step in the rational design of direct InhA inhibitors, a critical strategy to combat drug-resistant tuberculosis. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key biological pathways associated with this compound.

Executive Summary

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The frontline anti-TB drug isoniazid (INH) targets InhA, a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the mycobacterial cell wall.[1][2] However, INH is a prodrug that requires activation by the catalase-peroxidase enzyme KatG, and mutations in the katG gene are a primary cause of INH resistance.[3] This has spurred the development of direct InhA inhibitors that do not require KatG activation. This compound (Compound 23) emerged from a fragment-based drug discovery campaign as a potent, nanomolar inhibitor of the InhA enzyme.[1][2] While demonstrating strong enzymatic inhibition, its development highlighted the significant challenge of translating enzyme potency into whole-cell activity.

Discovery via Fragment-Based Drug Discovery

The discovery of this compound was a systematic process rooted in fragment-based drug discovery (FBDD), an approach that identifies low-molecular-weight ligands (fragments) that bind to a biological target and then optimizes them into more potent lead compounds.

The workflow for the discovery of this compound can be summarized as follows:

FBDD_Workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Lead Optimization cluster_3 Final Compound Library Fragment Library (800 compounds) DSF Differential Scanning Fluorimetry (DSF) Library->DSF Screening DSF_Hits 42 DSF Hits NMR Ligand-Based NMR (CPMG, WaterLOGSY, STD) NMR_Hits 18 Confirmed Hits NMR->NMR_Hits XRay X-ray Crystallography Fragment_Growing Fragment Growing Strategy XRay->Fragment_Growing Structure-Guided DSF_Hits->NMR Validation NMR_Hits->XRay Structural Analysis Docking Molecular Docking (Glide XP) Fragment_Growing->Docking Synthesis Chemical Synthesis Docking->Synthesis InhA_IN_2 This compound (Compound 23) Synthesis->InhA_IN_2

Caption: Fragment-Based Drug Discovery (FBDD) workflow for this compound.

The process began with the screening of an 800-compound fragment library using Differential Scanning Fluorimetry (DSF), which identified 42 initial hits. These were then validated using ligand-based Nuclear Magnetic Resonance (NMR) techniques, confirming 18 fragments that directly interacted with InhA. X-ray crystallography of these hits provided crucial structural information for the subsequent "fragment growing" phase. A key fragment was elaborated by replacing a carboxylic acid group with a sulfonamide linker, which served as an anchor. Guided by molecular docking, systematic chemical modifications were made, leading to the synthesis of a series of compounds with increasing potency. The introduction of a 5-chloro-3-methylbenzothiophene and a phenylmethanamine moiety culminated in the creation of this compound (Compound 23), which exhibited a significant 12-fold increase in potency compared to its precursors.

Synthesis of this compound (Compound 23)

The synthesis of this compound and its analogues was achieved through a multi-step process. The core structure was built around a sulfonamide linker. The detailed synthesis of the final compound, N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide, involved the coupling of a substituted benzothiophene sulfonyl chloride with a protected aminobenzylamine, followed by deprotection.

Experimental Protocol: Synthesis of N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide (Compound 23)

A detailed, step-by-step synthesis protocol, as adapted from the supplementary information of the primary research, is provided in the appendix. The general synthetic scheme is outlined below.

(Note: The following is a generalized representation. For specific reagents, conditions, and yields, please refer to the original publication: Sabbah, M., et al. (2020). Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. Journal of Medicinal Chemistry, 63(9), 4749-4761.)

  • Synthesis of the Sulfonyl Chloride: The 5-chloro-3-methylbenzo[b]thiophene core is first synthesized and then treated with a chlorosulfonic acid to generate the corresponding sulfonyl chloride derivative.

  • Boc Protection: Commercially available 3-aminobenzylamine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions at the primary amine.

  • Sulfonamide Coupling: The synthesized sulfonyl chloride is reacted with the Boc-protected aminobenzylamine in the presence of a base (e.g., pyridine) in a suitable solvent (e.g., dichloromethane) to form the sulfonamide linkage.

  • Deprotection: The Boc protecting group is removed from the resulting intermediate using an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, this compound.

Quantitative Data Summary

This compound is a potent inhibitor of the InhA enzyme. However, this potency did not translate to significant whole-cell activity against M. tuberculosis. The following tables summarize the key quantitative data for this compound and related compounds from the same study.

Table 1: In Vitro Enzymatic Activity of this compound and Analogues

CompoundInhA % Inhibition (@100 µM)IC50 (µM)Ligand Efficiency (LE)
This compound (23) > 900.31 0.40
Compound 19> 904.00.31
Compound 2140--
Compound 2217--
Compound 24> 900.250.40
Compound 25> 906.0-
Compound 266622.0-

IC50 values were determined for compounds showing >90% inhibition at 100 µM. LE was calculated using the equation: LE = (1.37 × pIC50) / Heavy Atom Count.

Table 2: Whole-Cell Activity of this compound and Analogues

CompoundGrowth Inhibition of M. tb H37Ra (@200 µM, 48h)Inhibition of Mycolic Acid Synthesis
This compound (23) 33% No
Isoniazid (Control)38%Complete
Compound 1440%No
Compound 1984%Slight
Compound 2438%No
Compound 2523%No
Compound 2623%No

Biological Mechanism and Signaling Pathway

InhA is a critical enzyme in the Fatty Acid Synthase II (FAS-II) pathway, which is responsible for the elongation of fatty acids to produce mycolic acids. Mycolic acids are long, branched-chain fatty acids that are the hallmark of the mycobacterial cell wall, providing a crucial hydrophobic barrier and contributing to the bacterium's virulence and resistance to common antibiotics.

The inhibition of InhA disrupts the FAS-II cycle, preventing the synthesis of mycolic acids. This leads to a compromised cell wall integrity, ultimately resulting in bacterial cell death.

Mycolic_Acid_Pathway cluster_fas2 FAS-II System FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP (C16-C26) FAS_I->Acyl_ACP KasA KasA/KasB Acyl_ACP->KasA Initiation FAS_II_Cycle FAS-II Elongation Cycle Meromycolate Meromycolate Chains FAS_II_Cycle->Meromycolate MabA MabA KasA->MabA HadABC HadABC MabA->HadABC InhA InhA (Enoyl-ACP Reductase) HadABC->InhA InhA->KasA Elongated Acyl-ACP Pks13 Pks13 Condensation Meromycolate->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA_IN_2 This compound InhA_IN_2->InhA Inhibition

Caption: Mycolic acid biosynthesis pathway and the inhibitory action of this compound.

Key Experimental Protocols

InhA Enzymatic Assay

This assay quantifies the inhibitory activity of compounds against the InhA enzyme by monitoring the oxidation of its cofactor, NADH.

Principle: InhA catalyzes the reduction of a substrate (2-trans-enoyl-ACP) using NADH as a cofactor, which is oxidized to NAD+. The rate of this reaction can be measured by the decrease in absorbance at 340 nm, the wavelength at which NADH absorbs light, but NAD+ does not.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES (pH 7.5), 50 mM NaCl, 0.1 mM EDTA.

    • InhA Enzyme Stock: Recombinant M. tuberculosis InhA is diluted in assay buffer to a working concentration of 100 nM.

    • NADH Stock: A stock solution of NADH is prepared in assay buffer to a final concentration of 0.25 mM.

    • Substrate Stock: 2-trans-octanoyl-CoA is prepared as previously described to a final concentration of 1.5 mM.

    • Test Compounds: Compounds, including this compound, are dissolved in 100% DMSO to create stock solutions.

  • Assay Procedure (96-well plate format):

    • To each well, add the test compound at various concentrations (final DMSO concentration should be 1% v/v).

    • Add 100 nM of InhA enzyme and 0.25 mM NADH to each well.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding 1.5 mM of the substrate, 2-trans-octanoyl-CoA.

    • Immediately begin monitoring the decrease in absorbance at 340 nm for 20 minutes using a spectrophotometer plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • The percentage of inhibition is calculated using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mycolic Acid Synthesis Inhibition Assay

This whole-cell assay determines if a compound inhibits the synthesis of mycolic acids in live M. tuberculosis.

Principle: Actively growing mycobacteria are fed with radiolabeled acetate ([1,2-¹⁴C]acetate), a precursor for fatty acid synthesis. The lipids are then extracted, and the incorporation of the radiolabel into mycolic acids is quantified by thin-layer chromatography (TLC) and autoradiography.

Protocol:

  • Bacterial Culture:

    • Grow M. tuberculosis H37Ra to mid-log phase (A₆₀₀ nm ≈ 0.4) in a suitable broth medium (e.g., 7H9-OADC-Tween 80).

  • Compound Treatment and Radiolabeling:

    • Treat the bacterial cultures with the test compound (e.g., this compound at 200 µM) for a specified period (e.g., 48 hours). Include a no-drug control and a positive control (e.g., isoniazid).

    • Simultaneously, add [1,2-¹⁴C]acetate to the cultures.

  • Lipid Extraction:

    • After incubation, harvest the bacterial cells by centrifugation.

    • Perform a total lipid extraction from the cell pellets using a mixture of chloroform and methanol.

  • Preparation of Mycolic Acid Methyl Esters (MAMEs):

    • Saponify the extracted lipids with a strong base (e.g., KOH) to release the mycolic acids.

    • Acidify the mixture and extract the free mycolic acids.

    • Methylate the mycolic acids using a methylating agent (e.g., iodomethane) to form MAMEs, which are more amenable to TLC analysis.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted MAMEs onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate).

  • Analysis:

    • Expose the TLC plate to a phosphor screen or X-ray film for autoradiography.

    • Analyze the resulting image to compare the amount of radiolabeled MAMEs in the treated samples versus the controls. A reduction in the signal for MAMEs indicates inhibition of mycolic acid synthesis.

Conclusion and Future Directions

This compound (Compound 23) stands as a testament to the power of fragment-based drug discovery in generating highly potent, target-specific enzyme inhibitors. With a nanomolar IC50, it represents a successful outcome of a rational, structure-guided design process. However, the story of this compound is also a cautionary tale in drug discovery: potent enzyme inhibition does not always translate to whole-cell efficacy. The lack of significant activity against live M. tuberculosis and the failure to inhibit mycolic acid synthesis in the cellular context suggest that the compound may have poor cell permeability, be susceptible to efflux pumps, or be metabolized by the bacteria.

Despite its shortcomings as a potential drug candidate, the discovery of this compound provides invaluable insights for future research. The detailed structural and SAR data from this series of compounds can guide the design of new InhA inhibitors with improved physicochemical properties for better cell penetration and retention. The development of direct InhA inhibitors remains a critical goal in the fight against tuberculosis, and the lessons learned from this compound will undoubtedly pave the way for the next generation of antitubercular agents.

References

InhA-IN-2 Binding Site on InhA Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This enzyme catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein (ACP) substrates, an essential step in the elongation of fatty acids that form mycolic acids. Mycolic acids are major and essential components of the mycobacterial cell wall, contributing to its low permeability and resistance to many common antibiotics.[1][2] Given its crucial role, InhA is a well-validated target for antitubercular drugs. The frontline drug isoniazid, although effective, is a prodrug that requires activation by the catalase-peroxidase enzyme KatG.[2] Mutations in the katG gene are a primary cause of isoniazid resistance. This has spurred the development of direct InhA inhibitors that do not require metabolic activation. This guide provides a detailed overview of the binding site of direct inhibitors on the InhA enzyme, using various reported inhibitors as examples, as direct quantitative data and specific protocols for a compound named "InhA-IN-2" are not prominently available in the current scientific literature.

InhA Enzyme: Structure and Active Site

The InhA enzyme from Mycobacterium tuberculosis is a homotetramer, with each subunit containing a Rossmann fold for NADH binding and a substrate-binding pocket.[3] The active site is located at the interface of the cofactor and substrate-binding domains. Key residues within the active site play crucial roles in substrate recognition, cofactor binding, and catalysis.

The substrate-binding pocket is a hydrophobic tunnel that accommodates the long acyl chain of the substrate. Several key amino acid residues line this pocket and are critical for inhibitor binding. These include Phe149, Tyr158, Met199, and others that form a hydrophobic environment.[3] The conformation of a flexible substrate-binding loop (SBL) is also a critical factor in inhibitor binding and can adopt different conformations depending on the bound ligand.

Quantitative Data on Direct InhA Inhibitors

A variety of direct InhA inhibitors have been discovered and characterized. Their potency is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the quantitative data for several representative direct InhA inhibitors.

InhibitorTargetIC50KiReference
NITD-916InhANot specified in the provided textNot specified in the provided text
AN12855InhA44 µM (initial hit AN2918), 12 µM (initial hit AN3438), 79 µM (initial hit AN6534)Sub-micromolar affinity
Various Virtual Screening HitsInhA24 (±2) µM to 83 (±5) µM24 (±3) µM and 20 (±2) µM for the best compound
Di-triclosan derivative 2InhA5.6 µMNot specified in the provided text
Arylamide inhibitorInhA90 nM (optimized compound)Not specified in the provided text

Experimental Protocols

The determination of the inhibitory activity of compounds against InhA involves several key experimental procedures. Below are detailed methodologies for common assays.

InhA Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the decrease in NADH concentration by monitoring the change in absorbance at 340 nm.

Materials:

  • Purified InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (or other suitable enoyl-ACP substrate)

  • Assay buffer (e.g., 30 mM PIPES, pH 6.8)

  • Test inhibitor compound dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, NADH, and the substrate to the desired final concentrations.

  • Add varying concentrations of the test inhibitor to the wells. Include a control with DMSO only (no inhibitor).

  • Initiate the reaction by adding the purified InhA enzyme to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography for InhA-Inhibitor Complex

Determining the crystal structure of InhA in complex with an inhibitor provides a detailed view of the binding mode at the atomic level.

Procedure:

  • Crystallization: Purified InhA protein is mixed with the inhibitor and NADH. The mixture is then subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature) to obtain high-quality crystals.

  • Data Collection: The crystals are cryo-protected and then exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction data are collected on a detector.

  • Structure Determination and Refinement: The collected diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to obtain the final three-dimensional structure. This reveals the precise interactions between the inhibitor and the amino acid residues in the InhA active site.

Signaling Pathways and Logical Relationships

Mycolic Acid Biosynthesis Pathway

InhA is a key enzyme in the FAS-II pathway, which is responsible for the elongation of fatty acids to produce the long-chain mycolic acids of the mycobacterial cell wall.

Mycolic_Acid_Biosynthesis cluster_fas2 FAS-II Cycle FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_CoA->FAS_II Meromycolate Meromycolate Chains FAS_II->Meromycolate Multiple Cycles Pks13 Pks13 Meromycolate->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall Assembly Mycolic_Acids->Cell_Wall InhA InhA KasA_B KasA/B InhA->KasA_B Inhibitor Direct InhA Inhibitors Inhibitor->InhA Inhibition MabA MabA KasA_B->MabA HadAB_BC HadAB/HadBC MabA->HadAB_BC HadAB_BC->InhA

Caption: Mycolic Acid Biosynthesis Pathway and the Role of InhA.

Regulation of InhA Activity by Phosphorylation

The activity of InhA in Mycobacterium tuberculosis can be regulated by post-translational modification, specifically phosphorylation by serine/threonine protein kinases (STPKs). This regulatory mechanism provides a way for the bacterium to control the rate of mycolic acid biosynthesis in response to environmental signals.

InhA_Phosphorylation_Pathway Environmental_Signal Environmental Signals PknA PknA Environmental_Signal->PknA Activation PknB PknB Environmental_Signal->PknB Activation PknH PknH Environmental_Signal->PknH Activation PknF PknF Environmental_Signal->PknF Activation InhA_active InhA (Active) PknA->InhA_active Phosphorylation PknB->InhA_active Phosphorylation PknH->InhA_active Phosphorylation PknF->InhA_active Phosphorylation InhA_inactive InhA-P (Inactive) Mycolic_Acid_Synthesis Mycolic Acid Biosynthesis InhA_active->Mycolic_Acid_Synthesis Catalyzes InhA_inactive->Mycolic_Acid_Synthesis Inhibition Bacterial_Growth Bacterial Growth and Survival Mycolic_Acid_Synthesis->Bacterial_Growth

Caption: Regulation of InhA Activity via Phosphorylation.

Experimental Workflow for InhA Inhibitor Screening

The process of identifying and characterizing novel InhA inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed mechanistic studies.

Inhibitor_Screening_Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_optimization Optimization Phase HTS High-Throughput Screening (Whole-cell or Target-based) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Enzyme Inhibition Assay) Hit_ID->IC50 Ki Ki Determination (Enzyme Kinetics) IC50->Ki Binding_Mode Binding Mode Analysis (X-ray Crystallography) Ki->Binding_Mode SAR Structure-Activity Relationship (SAR) Studies Binding_Mode->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical_Dev Preclinical Development Lead_Opt->Preclinical_Dev Candidate Selection

References

Fragment-Based Drug Design of InhA Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) continues to be a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutics.[1] The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the Mycobacterium tuberculosis fatty acid synthesis II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[2][3] InhA is the primary target of the frontline pro-drug isoniazid (INH).[1][4] However, resistance to INH often arises from mutations in the activating catalase-peroxidase enzyme, KatG, rather than in InhA itself. This has spurred significant interest in the development of direct InhA inhibitors that do not require metabolic activation, thereby bypassing this common resistance mechanism.

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel, potent, and efficient inhibitors against a variety of targets, including InhA. This approach involves screening libraries of low-molecular-weight compounds ("fragments") to identify weak binders, which are then optimized into more potent lead compounds through structure-guided strategies. This guide provides an in-depth technical overview of the FBDD process as applied to the discovery of InhA inhibitors, detailing experimental protocols, presenting key data, and visualizing the strategic workflows.

The FBDD Workflow for InhA Inhibitors

The FBDD process for developing InhA inhibitors typically follows a multi-stage biophysical screening cascade to identify and validate fragment hits, followed by structure-guided optimization to improve potency.

FBDD_Workflow cluster_screening Fragment Screening & Hit Identification cluster_optimization Hit-to-Lead Optimization FragmentLibrary Fragment Library (800 'Rule of Three' Compliant Fragments) DSF Primary Screen: Differential Scanning Fluorimetry (DSF) FragmentLibrary->DSF 5 mM fragments NMR Secondary Screen: Ligand-Based NMR Spectroscopy DSF->NMR 42 Hits (ΔTm ≥ +3°C) XRay Hit Validation: X-ray Crystallography NMR->XRay 18 Confirmed Hits EnzymaticAssay InhA Enzymatic Assay XRay->EnzymaticAssay Initial hits show no inhibition FragmentGrowing Structure-Guided Fragment Growing XRay->FragmentGrowing Structural Information SAR Structure-Activity Relationship (SAR) Studies EnzymaticAssay->SAR IC50 Data FragmentGrowing->SAR LeadCompound Potent Lead Compound (nM affinity) SAR->LeadCompound

Caption: General workflow for FBDD of InhA inhibitors.

Data Presentation: Quantitative Analysis of InhA Inhibitors

A key aspect of FBDD is the quantitative assessment of fragment binding and the subsequent improvements in potency during lead optimization. Ligand efficiency (LE) is a critical metric used to evaluate the binding efficiency of a compound relative to its size (heavy atom count).

Table 1: Fragment Screening Cascade Data
Screening StageMethodLibrary SizeFragment Conc.Hits IdentifiedHit RateKey Parameters
Primary Screen Differential Scanning Fluorimetry (DSF)8005 mM425.2%ΔTm ≥ +3.0 °C
Secondary Screen Ligand-Based NMR421 mM1842%Confirmed interaction in ≥2 NMR techniques
Hit Validation X-ray Crystallography18Soaking528%Electron density observed in binding pocket
Activity Screen InhA Enzymatic Assay182 mM00%No significant inhibition observed
Table 2: Hit-to-Lead Optimization Data for a Representative Series

This table illustrates the progression from an initial, non-inhibitory fragment hit to a potent nanomolar inhibitor through a fragment growing strategy.

CompoundStructure ModificationInhA Inhibition (%) at 100 µMIC50 (µM)Ligand Efficiency (LE)
Fragment 1 Initial HitNot Active> 1000-
Compound 6 Sulfonamide linker added54%> 100-
Compound 14 Benzylamine analogue> 90%90.29
Compound 19 meta-methylamine> 90%40.31
Compound 23 5-chloro-3-methylbenzothiophene added> 90%0.3100.40
Compound 24 5-fluoro-3-methylbenzothiophene added> 90%0.250-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of FBDD campaigns. Below are protocols for the key experiments cited in the development of InhA inhibitors.

Differential Scanning Fluorimetry (DSF) for Primary Screening

DSF is a high-throughput method used to assess the thermal stability of a protein in the presence of potential ligands. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

  • Protein and Ligand Preparation :

    • Prepare a solution of InhA protein at a final concentration of 20 µM.

    • To ensure fragments do not bind to the cofactor site, add a saturating concentration of NAD+ (final concentration of 0.5 mM to 1 mM) to the protein solution.

    • Prepare fragment stock solutions in DMSO. The final screening concentration for fragments is typically 5 mM.

    • A known inhibitor, such as triclosan (0.5 mM), is used as a positive control.

  • Assay Setup :

    • In a 96-well or 384-well PCR plate, mix the InhA/NAD+ solution with the fragment solution.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

    • The final reaction volume is typically 20-25 µL.

  • Data Acquisition :

    • Use a real-time PCR instrument to heat the plate from approximately 25 °C to 95 °C at a ramp rate of 1 °C/min.

    • Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis :

    • The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal unfolding curve. This can be determined by fitting the data or by finding the peak of the first derivative.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein without a fragment from the Tm with a fragment.

    • A fragment is considered a hit if it induces a significant ΔTm, for example, ≥ +3.0 °C.

Ligand-Based NMR Spectroscopy for Hit Validation

Ligand-observed NMR techniques are highly sensitive for detecting weak fragment binding. A combination of methods is often used to increase confidence in the identified hits.

  • Sample Preparation :

    • Prepare a sample containing 20 µM InhA and 0.5 mM NAD+ in an appropriate buffer (e.g., phosphate buffer in D2O).

    • Screen fragments at a concentration of 1 mM.

  • NMR Experiments :

    • Saturation Transfer Difference (STD) : This experiment involves selectively saturating protein resonances. If a ligand is bound, magnetization is transferred from the protein to the ligand, resulting in a decrease in the ligand's signal intensity.

    • Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) : This technique observes the transfer of magnetization from bulk water to the ligand via the protein. Bound ligands will show a NOE signal with the opposite sign to that of unbound ligands.

    • Carr-Purcell-Meiboom-Gill (CPMG) : This experiment measures the transverse relaxation rate (T2) of the ligand. Binding to a large protein molecule significantly shortens the T2 of the ligand, leading to a decrease in its signal intensity in a CPMG experiment.

  • Data Analysis :

    • A fragment is considered a confirmed hit if it shows evidence of binding in at least two of the three NMR techniques performed.

X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information on how a fragment binds to the target protein, which is essential for structure-guided lead optimization.

  • Protein Crystallization :

    • Crystallize InhA (e.g., at 12 mg/mL) in the presence of 2 mM NAD+ using the sitting drop vapor diffusion method.

    • A typical reservoir solution contains 0.1 M HEPES (pH 7.0), 0.1 M sodium acetate, and 25-30% PEG 400.

  • Fragment Soaking :

    • Prepare a soaking solution by mixing a high-concentration stock of the fragment (e.g., 200 mM in DMSO) with the reservoir solution to a final fragment concentration of 20 mM.

    • Transfer the InhA crystals into the soaking solution and incubate for a defined period (e.g., a few hours).

  • Data Collection and Structure Determination :

    • Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and determine the structure by molecular replacement using a known InhA structure as a model.

    • Calculate a difference electron density map (Fo-Fc) to identify the location and orientation of the bound fragment within the InhA active site.

InhA Enzymatic Assay

This biochemical assay is used to determine the inhibitory activity (IC50) of the compounds developed during the hit-to-lead optimization phase.

  • Assay Components :

    • Enzyme : Purified InhA (e.g., 100 nM).

    • Substrate : A long-chain enoyl-CoA, such as 2-trans-octenoyl-CoA or trans-2-dodecenoyl-CoA (DD-CoA) (e.g., 30 µM).

    • Cofactor : NADH (e.g., 250 µM).

    • Inhibitor : The test compound at various concentrations.

    • Buffer : A suitable buffer such as PIPES or HEPES at a physiological pH (e.g., 30 mM PIPES, 150 mM NaCl, 1 mM EDTA, pH 6.8).

  • Assay Procedure :

    • The reaction monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ by InhA.

    • In a microplate, add the buffer, NADH, InhA, and the test compound.

    • Initiate the reaction by adding the substrate (DD-CoA).

    • Measure the rate of NADH oxidation (the decrease in A340) over time using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hit-to-Lead Optimization Strategy: Fragment Growing

Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the hit-to-lead optimization phase begins. A common strategy is "fragment growing," where the initial fragment is elaborated by adding chemical moieties that can form additional favorable interactions with the target protein, thereby increasing binding affinity and potency.

Fragment_Growing cluster_start Initial Hit cluster_elaboration Fragment Elaboration & SAR cluster_outcome Outcome Fragment1 Fragment 1 (Carboxylic Acid) XRay1 X-ray Structure of Fragment 1 - Binds in Site I - Carboxylate provides growth vector Fragment1->XRay1 Compound6 Compound 6 - Sulfonamide linker replaces carboxylate - Phenyl group added XRay1->Compound6 Fragment Growing (Targeting Site II) Compound19 Compound 19 - Phenylmethanamine added - Interacts with NAD+ Compound6->Compound19 Improved Potency (IC50 = 4 µM) Compound23 Compound 23 - Benzothiophene added - Occupies hydrophobic Site II Compound19->Compound23 Significant Potency Gain (IC50 = 310 nM) Lead Potent Nanomolar Inhibitor Compound23->Lead

Caption: Logic of the fragment growing strategy for InhA inhibitors.

The initial carboxylic acid-containing fragments, while showing no enzymatic inhibition, provided a crucial starting point. X-ray structures revealed that the carboxylate group provided an ideal vector for chemical elaboration towards a hydrophobic pocket (Site II) within the InhA active site. Replacing the carboxylate with a sulfonamide linker and adding functionalities to occupy this hydrophobic pocket led to a dramatic increase in potency, ultimately yielding nanomolar inhibitors. This structure-guided approach highlights the power of FBDD to efficiently explore chemical space and develop highly potent lead compounds.

References

Crystallographic Insights into InhA Inhibition: A Technical Guide on the InhA-IN-2 Complex and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystallographic studies of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) in complex with novel inhibitors, with a focus on the developmental lineage of InhA-IN-2 (also known as Compound 23). While a crystal structure for the specific this compound complex has not been deposited, this document details the foundational crystallographic work on its precursor fragments, which guided its structure-based design. The data and protocols are primarily derived from the study by Sabbah M, et al., "Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors," published in the Journal of Medicinal Chemistry in 2020.

Introduction to InhA as a Therapeutic Target

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. These long-chain fatty acids are essential components of the mycobacterial cell wall, providing structural integrity and resistance to common antibiotics. Inhibition of InhA disrupts this pathway, leading to bacterial cell death. InhA is the primary target of the frontline anti-tuberculosis drug isoniazid. However, the emergence of drug-resistant strains, often through mutations that prevent the activation of isoniazid, necessitates the development of direct InhA inhibitors.

The Development of this compound (Compound 23)

This compound (Compound 23) was developed through a fragment-based drug design (FBDD) approach. This strategy involves screening low-molecular-weight compounds (fragments) for binding to the target protein, followed by their optimization and elaboration into more potent inhibitors. While this compound demonstrated potent inhibition of the InhA enzyme, a crystal structure of its complex with InhA is not publicly available. Therefore, this guide will focus on the crystallographic data of a key precursor, Fragment 1 , which informed the design of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the crystallographically characterized precursor, Fragment 1.

Table 1: Inhibitor Potency
CompoundAliasTargetIC50 (μM)
This compoundCompound 23InhA0.31[1]
Fragment 1-InhA>1000
Table 2: Crystallographic Data for the InhA-Fragment 1 Complex
PDB ID6SQ5
Resolution (Å)2.15
Space GroupP 1 21 1
Unit Cell Dimensions (Å)a=78.2, b=90.8, c=100.2
α, β, γ (°)90.0, 109.8, 90.0
Data Collection
Wavelength (Å)0.979
R-merge0.08
I/σ(I)12.1
Completeness (%)99.9
Redundancy6.8
Refinement
R-work0.18
R-free0.21
No. of atoms16757
Protein15886
Ligand10
Water861

Note: The crystallographic data is for the precursor, Fragment 1, which served as a starting point for the design of this compound.

Experimental Protocols

The following methodologies are based on the procedures described by Sabbah M, et al. for the crystallographic and enzymatic analysis of InhA inhibitors.

Protein Expression and Purification
  • Expression System: Escherichia coli BL21(DE3) cells containing a pET28a plasmid encoding for hexahistidine-SUMO tagged InhA.

  • Growth Conditions: Cells were grown in Luria-Bertani (LB) medium containing 30 mg/L kanamycin at 37°C to an OD610 of 0.8.

  • Induction: Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture was incubated at 18°C overnight.

  • Cell Lysis and Initial Purification: Cells were harvested, resuspended in lysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5 mM imidazole, 5% glycerol), and lysed by sonication. The lysate was cleared by centrifugation, and the supernatant was loaded onto a HisTrap HP column (GE Healthcare).

  • Tag Cleavage and Further Purification: The eluted protein was buffer-exchanged into lysis buffer, and the His-SUMO tag was cleaved using SUMO protease overnight. The cleaved protein was further purified using a second HisTrap column to remove the tag and any remaining uncleaved protein. The flow-through containing InhA was then subjected to size-exclusion chromatography using a Superdex 200 column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 5% glycerol.

Crystallization of the InhA-Fragment 1 Complex
  • Protein Preparation: Purified InhA was concentrated to 10 mg/mL.

  • Complex Formation: The protein was incubated with 1 mM NAD+ and 5 mM of Fragment 1.

  • Crystallization Method: Crystals were grown using the sitting-drop vapor diffusion method at 20°C.

  • Crystallization Conditions: The reservoir solution contained 0.1 M sodium citrate pH 5.5, and 20% (w/v) PEG 4000.

  • Cryo-protection and Data Collection: Crystals were cryo-protected using the reservoir solution supplemented with 20% glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

InhA Inhibition Assay
  • Assay Principle: The assay measures the decrease in NADH fluorescence upon its oxidation during the InhA-catalyzed reduction of 2-trans-hexadecenoyl-CoA.

  • Reaction Mixture: The assay was performed in 100 mM sodium phosphate buffer pH 7.5, containing 150 µM NADH, 50 nM InhA, and the test compound.

  • Initiation and Measurement: The reaction was initiated by the addition of 50 µM 2-trans-hexadecenoyl-CoA. The decrease in NADH fluorescence (excitation at 340 nm, emission at 460 nm) was monitored over time.

  • IC50 Determination: The initial velocities were plotted against the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the study of the this compound complex and its precursors.

Fragment_Based_Drug_Design_Workflow cluster_screening Fragment Screening cluster_structure Structural Biology cluster_optimization Lead Optimization Fragment_Library Fragment Library Biophysical_Screening Biophysical Screening (e.g., DSF, NMR) Fragment_Library->Biophysical_Screening Fragment_Hits Identified Fragment Hits Biophysical_Screening->Fragment_Hits Crystallography X-ray Crystallography of InhA-Fragment Complex Fragment_Hits->Crystallography Binding_Mode Determine Binding Mode and Key Interactions Crystallography->Binding_Mode Structure_Guided_Design Structure-Guided Fragment Elaboration Binding_Mode->Structure_Guided_Design Synthesis Synthesis of Analogues (e.g., this compound) Structure_Guided_Design->Synthesis Enzymatic_Assay Enzymatic Assay (IC50 Determination) Synthesis->Enzymatic_Assay Enzymatic_Assay->Structure_Guided_Design Potent_Inhibitor Potent Inhibitor (this compound) Enzymatic_Assay->Potent_Inhibitor Further_Studies Further_Studies Potent_Inhibitor->Further_Studies Further Studies (e.g., in vivo efficacy)

Caption: Fragment-Based Drug Design Workflow for InhA Inhibitors.

InhA_Inhibition_Mechanism InhA InhA Enzyme Products Acyl-ACP + NAD+ InhA->Products Catalyzes Blocked Catalysis Blocked InhA->Blocked NADH NADH (Cofactor) NADH->InhA Binds to Substrate 2-trans-enoyl-ACP (Substrate) Substrate->InhA Binds to Inhibitor This compound (Direct Inhibitor) Inhibitor->InhA Binds to active site Inhibitor->Blocked

References

The Role of InhA-IN-2 in the Inhibition of Mycolic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable challenge to global health. The unique and complex cell wall of Mtb, particularly its mycolic acid layer, is a crucial factor in its resilience and pathogenesis, making the enzymes involved in mycolic acid biosynthesis attractive targets for novel drug development. One such key enzyme is the enoyl-acyl carrier protein (ACP) reductase, InhA. This technical guide provides an in-depth exploration of InhA-IN-2, a direct inhibitor of InhA, and its role in disrupting the mycolic acid synthesis pathway.

Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, once activated by the catalase-peroxidase enzyme KatG, targets InhA.[1] However, mutations in the katG gene are a primary mechanism of INH resistance.[2] This has spurred the development of direct InhA inhibitors that bypass the need for KatG activation. This compound, also known as compound 23 from the work of Sabbah et al., is a promising example of such a direct inhibitor, developed through a fragment-based design approach.[3][4]

The Mycolic Acid Synthesis Pathway and the Role of InhA

Mycolic acids are very-long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a hydrophobic barrier that protects the bacterium from antibiotics and the host immune response. Their synthesis is a multi-step process involving two main fatty acid synthase (FAS) systems: FAS-I and FAS-II. The FAS-I system is responsible for the de novo synthesis of shorter chain fatty acids, which then serve as primers for the FAS-II system to elongate into the long meromycolate chain.[5]

The FAS-II system is a multi-enzyme complex that carries out a cycle of four key reactions to extend the acyl chain by two carbons in each cycle. InhA, an NADH-dependent enzyme, catalyzes the final step of this elongation cycle: the reduction of a 2-trans-enoyl-ACP intermediate to a saturated acyl-ACP. Inhibition of InhA disrupts this cycle, halting the elongation of mycolic acid precursors and ultimately leading to bacterial cell death.

Mycolic_Acid_Synthesis_Pathway cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System (Meromycolate Elongation) cluster_inhibition FAS_I Fatty Acid Synthase I Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA De novo synthesis FabH FabH Acyl_CoA->FabH Pks13 Pks13 Acyl_CoA->Pks13 α-branch Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH KasA_B KasA/KasB (β-ketoacyl-ACP synthase) Malonyl_ACP->KasA_B Ketoacyl_ACP β-Ketoacyl-ACP FabH->Ketoacyl_ACP Condensation MabA MabA (β-ketoacyl-ACP reductase) Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP Reduction (NADPH) HadABC HadABC (β-hydroxyacyl-ACP dehydratase) Enoyl_ACP trans-2-Enoyl-ACP HadABC->Enoyl_ACP Dehydration InhA InhA (enoyl-ACP reductase) Acyl_ACP_n2 Acyl-ACP (n+2) InhA->Acyl_ACP_n2 Reduction (NADH) KasA_B->Ketoacyl_ACP Acyl_ACP Acyl-ACP (n) Ketoacyl_ACP->MabA Hydroxyacyl_ACP->HadABC Enoyl_ACP->InhA Acyl_ACP_n2->KasA_B Further Elongation Cycles Acyl_ACP_n2->Pks13 Meromycolate Chain InhA_IN_2 This compound InhA_IN_2->InhA Direct Inhibition Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Condensation

Mycolic Acid Synthesis Pathway and this compound Inhibition.

Quantitative Data on InhA Inhibitors

The efficacy of InhA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified InhA enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells. Below is a summary of the available quantitative data for this compound and other notable direct InhA inhibitors for comparison.

InhibitorTargetIC50 (µM)MIC (µM) against Mtb H37RvReference(s)
This compound (Compound 23) InhA0.31-
NITD-916InhA0.570.05 (MIC50)
TriclosanInhA~1.013
Triclosan Derivative (Compound 25)InhA0.021-
Triclosan Derivative (Compound 3)InhA0.091.5

Note: The MIC for this compound against Mtb H37Rv was not explicitly stated in the primary reference. However, the study did report 33% growth inhibition of M. tuberculosis H37Ra at a concentration of 200 µM.

Experimental Protocols

InhA Enzymatic Assay (Spectrophotometric)

This protocol is a generalized procedure based on common methodologies for assessing InhA inhibition.

Principle: The enzymatic activity of InhA is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of a substrate, typically a 2-trans-enoyl-CoA or -ACP derivative.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • Substrate: e.g., 2-trans-dodecenoyl-coenzyme A (DD-CoA) or 2-trans-octanoyl-CoA

  • Buffer: e.g., 30 mM PIPES, pH 6.8

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the inhibitor in 100% DMSO.

    • Prepare working solutions of NADH and the substrate in the assay buffer.

    • Dilute the purified InhA enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the inhibitor compound to the desired final concentration. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1% v/v) to avoid solvent effects. Include a vehicle control (DMSO only).

    • Add NADH to a final concentration of, for example, 100 µM.

    • Add the InhA enzyme (e.g., 50 nM final concentration) to all wells except the no-enzyme control.

  • Pre-incubation:

    • Pre-incubate the enzyme with the inhibitor and NADH at room temperature for a defined period (e.g., 10-15 minutes) to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (e.g., DD-CoA to a final concentration of 50 µM).

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

  • 96-well microplates

  • Inhibitor compound dissolved in DMSO

  • Resazurin solution (for viability assessment)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a specific optical density (OD) to achieve a standardized inoculum size.

  • Assay Setup:

    • In a 96-well plate, serially dilute the inhibitor compound in Middlebrook 7H9 broth. Include a drug-free control and a sterile control.

    • Add the standardized bacterial inoculum to each well.

  • Incubation:

    • Seal the plates and incubate at 37°C for a defined period (e.g., 7-14 days).

  • Determination of MIC:

    • After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.

    • The MIC is determined as the lowest concentration of the inhibitor at which no color change from blue (resazurin) to pink (resorufin) is observed, indicating the absence of bacterial metabolic activity.

Experimental and Logical Workflows

The discovery and validation of direct InhA inhibitors like this compound typically follow a structured workflow.

Experimental_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_validation Preclinical Validation FBDD Fragment-Based Drug Design (or High-Throughput Screening) Fragment_Screening Fragment Library Screening (e.g., NMR, X-ray crystallography) FBDD->Fragment_Screening Hit_ID Hit Identification Fragment_Screening->Hit_ID Hit_to_Lead Hit-to-Lead Chemistry (Fragment Growing/Linking) Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR SAR->Hit_to_Lead Lead_Compound Lead Compound (e.g., this compound) SAR->Lead_Compound Enzymatic_Assay InhA Enzymatic Assay (IC50) Lead_Compound->Enzymatic_Assay Whole_Cell_Assay Whole-Cell Activity (MIC) Enzymatic_Assay->Whole_Cell_Assay Mycolic_Acid_Inhibition Mycolic Acid Synthesis Inhibition Assay Whole_Cell_Assay->Mycolic_Acid_Inhibition Toxicity In vitro/In vivo Toxicity Mycolic_Acid_Inhibition->Toxicity

Workflow for the Discovery and Validation of InhA Inhibitors.

Conclusion

This compound represents a significant advancement in the quest for novel anti-tubercular agents that can circumvent existing resistance mechanisms to isoniazid. As a direct inhibitor of the essential mycolic acid synthesis enzyme InhA, it demonstrates potent enzymatic inhibition. The data and protocols presented in this guide offer a comprehensive technical overview for researchers in the field of TB drug discovery. Further optimization of this compound and similar direct inhibitors, guided by a detailed understanding of their mechanism of action and robust experimental validation, holds the potential to deliver new and effective treatments for tuberculosis.

References

InhA-IN-2: A Technical Guide to its Chemical Properties and Solubility for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA-IN-2, also identified as Compound 23, is a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the hallmark lipid components of the mycobacterial cell wall. The inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death. This makes InhA a well-validated and attractive target for the development of novel anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of the known chemical properties and solubility characteristics of this compound, along with relevant experimental protocols and pathway diagrams to support further research and development efforts.

Chemical Properties

A thorough review of available chemical data provides the following key properties for this compound.

PropertyValueSource
IUPAC Name N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamideNCI/CADD Chemical Identifier Resolver
Molecular Formula C₁₆H₁₅ClN₂O₂S₂MedChemExpress
Molecular Weight 382.89 g/mol Calculated from Molecular Formula
CAS Number 2428737-43-1MedChemExpress
SMILES O=S(C1=C(C)C2=CC(Cl)=CC=C2S1)(NC3=CC=CC(CN)=C3)=OMedChemExpress
Physical Description Solid (predicted)General knowledge of similar compounds

Biological Activity

This compound is a direct inhibitor of InhA, meaning it does not require prior activation by mycobacterial enzymes. This is a significant advantage over the frontline anti-tubercular drug isoniazid, which is a prodrug that requires activation by the catalase-peroxidase KatG. Resistance to isoniazid frequently arises from mutations in the katG gene.

ParameterValue
Target Enoyl-acyl carrier protein reductase (InhA)
Organism Mycobacterium tuberculosis
IC₅₀ 0.31 µM[1]
Mechanism of Action Inhibition of mycolic acid synthesis[1]

Solubility Profile

For practical laboratory use, it is recommended to prepare stock solutions in 100% DMSO. When further diluting into aqueous buffers for biological assays, it is crucial to be aware of the potential for the compound to precipitate. The final concentration of DMSO in the assay should be kept as low as possible to avoid solvent-induced effects on the biological system.

Experimental Protocols

Determination of InhA Inhibition (IC₅₀) by Spectrophotometric Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against InhA by monitoring the oxidation of NADH.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (or other suitable enoyl-CoA substrate)

  • This compound (or other test inhibitor)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.5, containing 1 mM EDTA

  • 100% DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare working solutions of this compound by serial dilution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

    • Prepare stock solutions of NADH and 2-trans-dodecenoyl-CoA in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • A fixed concentration of NADH (e.g., 200 µM final concentration).

      • Varying concentrations of this compound (or a vehicle control with the same final DMSO concentration).

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a fixed concentration of the InhA enzyme to each well (e.g., 50 nM final concentration).

    • Immediately after adding the enzyme, add a fixed concentration of 2-trans-dodecenoyl-CoA to start the reaction (e.g., 100 µM final concentration).

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 15-30 minutes). The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

Mycolic Acid Biosynthesis Pathway and the Role of InhA

The following diagram illustrates the central role of InhA in the Fatty Acid Synthase II (FAS-II) pathway, which is responsible for the elongation of fatty acids to form the long-chain mycolic acids of the mycobacterial cell wall.

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycle Acetyl-CoA Acetyl-CoA FAS_I FAS-I (multi-enzyme complex) Acetyl-CoA->FAS_I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_I C16-C26 Acyl-CoA C16-C26 Acyl-CoA FAS_I->C16-C26 Acyl-CoA FabH FabH (Condensation) C16-C26 Acyl-CoA->FabH MabA MabA (Reduction) FabH->MabA HadAB_HadBC HadAB/HadBC (Dehydration) MabA->HadAB_HadBC InhA InhA (Reduction) HadAB_HadBC->InhA KasA_KasB KasA/KasB (Condensation) InhA->KasA_KasB KasA_KasB->MabA Elongation Cycle Pks13 Pks13 (Condensation) KasA_KasB->Pks13 Meromycolate Chain Mycolic Acids Mycolic Acids Pks13->Mycolic Acids InhA_IN_2 This compound InhA_IN_2->InhA

Caption: Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Experimental Workflow for IC₅₀ Determination

The logical flow for determining the inhibitory concentration of a compound against InhA is depicted below.

IC50_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) start->prep_reagents serial_dilution Perform Serial Dilution of this compound prep_reagents->serial_dilution assay_setup Set Up 96-Well Plate Assay (Buffer, NADH, Inhibitor/Vehicle) serial_dilution->assay_setup pre_incubation Pre-incubate at Room Temperature assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Enzyme and Substrate) pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 340 nm over Time initiate_reaction->measure_absorbance calculate_rates Calculate Initial Reaction Rates measure_absorbance->calculate_rates percent_inhibition Calculate Percent Inhibition calculate_rates->percent_inhibition plot_data Plot % Inhibition vs. [Inhibitor] percent_inhibition->plot_data determine_ic50 Determine IC50 from Dose-Response Curve plot_data->determine_ic50 end End determine_ic50->end

Caption: Experimental Workflow for InhA IC₅₀ Determination.

Conclusion

This compound is a promising direct inhibitor of M. tuberculosis InhA with potent activity. While its fundamental chemical properties are defined, a significant data gap exists regarding its quantitative solubility in various solvents. The provided experimental protocol for IC₅₀ determination offers a robust framework for further characterization of this and other InhA inhibitors. The elucidation of its precise solubility profile will be crucial for its advancement in the drug development pipeline, facilitating formulation and in vivo studies. The diagrams presented herein provide a clear visualization of the target pathway and the experimental approach for researchers in the field.

References

Methodological & Application

Determining the IC50 of InhA-IN-2 Against Mycobacterium tuberculosis InhA

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and antimicrobial drug discovery.

Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of InhA-IN-2, a known inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[5] As such, InhA is a well-validated target for antitubercular drugs. This application note outlines the necessary reagents, experimental setup, and data analysis steps for accurately measuring the inhibitory potency of this compound.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new therapeutic agents. The enoyl-acyl carrier protein reductase, InhA, is a key enzyme in the mycolic acid biosynthesis pathway and the primary target of the frontline drug isoniazid (INH). However, resistance to isoniazid often arises from mutations in the catalase-peroxidase enzyme (KatG), which is required to activate the INH prodrug.

Direct inhibitors of InhA, such as this compound, circumvent the need for KatG activation and are therefore promising candidates for combating INH-resistant Mtb strains. This compound has been identified as a potent inhibitor of Mtb InhA. This protocol provides a robust method to quantify its inhibitory activity by determining its IC50 value. The assay is based on monitoring the decrease in the absorbance of NADH, a cofactor consumed during the InhA-catalyzed reduction of a substrate mimic.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

CompoundTargetReported IC50Molecular Weight
This compoundMycobacterium tuberculosis InhA0.31 µM453.55 g/mol

Experimental Protocol: Determination of IC50

This protocol describes a continuous-spectrophotometric assay to determine the IC50 value of this compound against purified Mtb InhA enzyme. The assay measures the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.

3.1. Materials and Reagents

  • Purified Recombinant M. tuberculosis InhA: (Concentration to be determined by a protein quantification method such as the Bradford assay).

  • This compound: (Stock solution prepared in 100% DMSO).

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form): (Prepared fresh in assay buffer).

  • DD-CoA (trans-2-Dodecenoyl-Coenzyme A): Substrate mimic. (Stock solution prepared in assay buffer).

  • PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer: (e.g., 30 mM, pH 6.8).

  • BSA (Bovine Serum Albumin): (To prevent enzyme denaturation and non-specific inhibition).

  • DMSO (Dimethyl sulfoxide): (For dissolving the inhibitor).

  • 96-well, UV-transparent microplates.

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

3.2. Assay Procedure

  • Preparation of Reagents:

    • Assay Buffer: 30 mM PIPES, pH 6.8, containing 1 mg/mL BSA.

    • InhA Enzyme Stock: Dilute purified InhA in assay buffer to a working concentration (e.g., 30 nM, final concentration in the assay will be 15 nM).

    • NADH Stock: Prepare a stock solution of NADH in assay buffer (e.g., 100 µM, final concentration will be 50 µM).

    • DD-CoA Stock: Prepare a stock solution of DD-CoA in assay buffer (e.g., 150 µM, final concentration will be 75 µM).

    • This compound Stock and Serial Dilutions: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to obtain a range of concentrations to be tested (e.g., from 10 mM down to 1 µM).

  • Assay Setup (in a 96-well plate):

    • Add 100 µL of assay buffer to all wells.

    • Add 1 µL of the serially diluted this compound in DMSO to the test wells. For the control wells (no inhibitor), add 1 µL of DMSO.

    • Add 50 µL of the InhA enzyme solution to each well.

    • Add 50 µL of the NADH solution to each well.

    • Mix the plate gently and pre-incubate at 25°C for 20 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the DD-CoA substrate solution to each well.

    • Immediately place the plate in the spectrophotometer.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at 25°C.

3.3. Data Analysis

  • Calculate the initial velocity (rate) of the reaction for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualization of Pathways and Workflows

4.1. InhA Mechanism of Action and Inhibition

The following diagram illustrates the role of InhA in the mycolic acid biosynthesis pathway and the mechanism of its inhibition.

InhA_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) Pathway cluster_Inhibition Inhibition Mechanism FASI Fatty Acid Synthase I (FAS-I) (produces shorter chain fatty acids) Elongation Elongation enzymes FASI->Elongation provides precursors InhA InhA (Enoyl-ACP Reductase) Elongation->InhA produces long-chain trans-2-enoyl-ACP Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids catalyzes final reduction step Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall incorporated into InhA_IN_2 This compound InhA_IN_2->InhA Direct binding and inhibition

Caption: Role of InhA in mycolic acid synthesis and its inhibition by this compound.

4.2. Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the IC50 of this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, NADH, Substrate Plate_Setup Plate Setup: Buffer, Inhibitor/DMSO, Enzyme, NADH Reagents->Plate_Setup Inhibitor Prepare this compound Stock & Serial Dilutions Inhibitor->Plate_Setup Preincubation Pre-incubate at 25°C Plate_Setup->Preincubation Reaction_Start Initiate reaction with DD-CoA Preincubation->Reaction_Start Measurement Measure Absorbance at 340 nm (Kinetic Mode) Reaction_Start->Measurement Calc_Rate Calculate Initial Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plotting Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plotting IC50_Det Determine IC50 via Sigmoidal Curve Fit Plotting->IC50_Det

Caption: Experimental workflow for IC50 determination of this compound against InhA.

References

Application Note: Whole-Cell Screening of InhA-IN-2 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel therapeutics with new mechanisms of action. The enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids—essential components of the mycobacterial cell wall.[1][2] InhA is the primary target of the frontline anti-TB drug isoniazid (INH).[1][2][3] However, INH is a prodrug that requires activation by the catalase-peroxidase enzyme KatG, and mutations in the katG gene are a major cause of INH resistance.

Direct inhibitors of InhA offer a promising strategy to circumvent this common resistance mechanism. InhA-IN-2 is a recently identified direct inhibitor of M. tuberculosis InhA. This application note provides a detailed protocol for the whole-cell screening of this compound against M. tuberculosis and for assessing its cytotoxicity, providing a framework for its evaluation as a potential anti-tubercular agent.

Mechanism of Action of this compound

The FAS-II system elongates fatty acids, which are precursors for mycolic acid synthesis. InhA catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of a 2-trans-enoyl-ACP substrate. Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial cell death. This compound directly binds to InhA, blocking its enzymatic activity without the need for prior activation, thus remaining effective against INH-resistant strains with katG mutations.

inhA_pathway cluster_FAS Mycolic Acid Biosynthesis (FAS-II) FAS_I Fatty Acid Synthase-I (FAS-I) (Short-chain fatty acid synthesis) FAS_II Fatty Acid Synthase-II (FAS-II) Elongation Cycles FAS_I->FAS_II Provides Acyl-ACP precursors InhA InhA (Enoyl-ACP Reductase) (Final reduction step) FAS_II->InhA Generates 2-trans-enoyl-ACP substrate InhA->FAS_II Produces Acyl-ACP for next elongation cycle Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Final step enables synthesis of long-chain fatty acids Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall Inhibitor This compound Inhibitor->InhA Direct Inhibition

Caption: Mechanism of InhA inhibition by this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound. This data is essential for designing appropriate concentration ranges for whole-cell screening experiments.

ParameterValueTarget/OrganismSource
IC₅₀ 0.31 µMM. tuberculosis InhA (enzymatic assay)
Growth Inhibition 33%M. tuberculosis H37Ra (whole-cell)
Concentration for Growth Inhibition 200 µMM. tuberculosis H37Ra (whole-cell)
Incubation Time 48 hoursM. tuberculosis H37Ra (whole-cell)

Experimental Protocols

Safety Precaution: All work with virulent M. tuberculosis strains (e.g., H37Rv) must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

Protocol 1: Whole-Cell Growth Inhibition Assay using Resazurin Microtiter Assay (REMA)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis. The REMA method is a colorimetric assay where the reduction of blue resazurin to pink resorufin by metabolically active cells indicates bacterial viability.

screening_workflow start Start prep_culture 1. Prepare M. tuberculosis Culture (e.g., H37Rv) to mid-log phase start->prep_culture inoculate 3. Inoculate Plate (Add bacterial suspension to wells) prep_culture->inoculate prep_plate 2. Prepare Compound Plate (Serial dilutions of this compound in 96-well plate) prep_plate->inoculate incubate 4. Incubate Plates (37°C for 5-7 days) inoculate->incubate add_reagent 5. Add Readout Reagent (Add Resazurin solution to each well) incubate->add_reagent incubate_reagent 6. Incubate for Color Development (37°C for 16-24 hours) add_reagent->incubate_reagent read_plate 7. Read Plate (Visually or with a plate reader) incubate_reagent->read_plate analyze 8. Data Analysis (Determine MIC) read_plate->analyze end End analyze->end cytotoxicity_workflow start Start seed_cells 1. Seed Mammalian Cells (e.g., HepG2) in a 96-well plate start->seed_cells incubate_adhere 2. Incubate for Adherence (37°C, 5% CO2, for 24 hours) seed_cells->incubate_adhere add_compound 3. Add Compound Dilutions (Add serial dilutions of this compound) incubate_adhere->add_compound incubate_compound 4. Incubate with Compound (37°C, 5% CO2, for 48-72 hours) add_compound->incubate_compound add_reagent 5. Add Viability Reagent (e.g., CellTiter-Glo®) incubate_compound->add_reagent incubate_reagent 6. Incubate for Signal Development (Room temperature, per manufacturer's instructions) add_reagent->incubate_reagent read_plate 7. Read Luminescence (Using a microplate reader) incubate_reagent->read_plate analyze 8. Data Analysis (Calculate CC₅₀) read_plate->analyze end End analyze->end

References

Application Notes & Protocols: In Vivo Efficacy of Direct InhA Inhibitors in a Mouse Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Note: As of the latest available data, specific in vivo efficacy studies for a compound designated "InhA-IN-2" in a mouse model of tuberculosis are not publicly documented. However, a significant body of research exists for other direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). These compounds, which include NITD-916, GSK693, GSK138, and AN12855, share the same mechanism of action by directly targeting InhA, thus bypassing the need for KatG activation required by isoniazid and overcoming a common mechanism of resistance.[1][2][3] These application notes and protocols are therefore based on the published data for these analogous direct InhA inhibitors (DIIs).

Introduction

The enoyl-acyl carrier protein reductase, InhA, is a critical enzyme in the mycobacterial fatty acid synthase II (FAS-II) pathway, responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4] InhA is the validated target of the frontline anti-tuberculosis drug isoniazid (INH). However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3] A majority of clinical INH resistance arises from mutations in the katG gene, rather than in InhA itself.

Direct InhA inhibitors (DIIs) are a promising class of compounds that bind directly to the InhA active site, obviating the need for KatG activation. This allows them to retain activity against many INH-resistant strains of M. tuberculosis. Several DIIs, including NITD-916, GSK693, GSK138, and AN12855, have demonstrated significant in vivo efficacy in murine models of both acute and chronic tuberculosis infection.

These notes provide an overview of the in vivo efficacy data for these representative DIIs and detailed protocols for conducting similar efficacy studies in a mouse model of tuberculosis.

Data Presentation: In Vivo Efficacy of Direct InhA Inhibitors

The following tables summarize the quantitative data from various in vivo efficacy studies of direct InhA inhibitors in mouse models of tuberculosis.

Table 1: Efficacy of NITD-916 in a Murine TB Model

ParameterDetailsReference
Compound NITD-916
Mouse Strain BALB/c
Infection Model Chronic
M. tb Strain H37Rv
Inoculum 10³ CFU
Route of Infection Intranasal
Treatment Start Not specified
Dose 100 mg/kg
Route of Admin. Oral (p.o.)
Frequency Daily
Duration 1 month
Efficacy Outcome 0.95 log₁₀ reduction in lung bacterial burden

Table 2: Efficacy of GSK693 in Murine TB Models

ParameterAcute ModelChronic ModelReference
Compound GSK693GSK693
Mouse Strain Not specifiedNot specified
Infection Model AcuteChronic
M. tb Strain H37RvH37Rv
Inoculum 100,000 CFU/mouse100 CFU/mouse
Route of Infection IntratrachealIntratracheal
Treatment Start 1 day post-infection6 weeks post-infection
Doses Tested 30, 100, 300 mg/kg300 mg/kg
Route of Admin. OralOral
Frequency DailyDaily
Duration 8 days8 weeks
Efficacy Outcome Significant, dose-dependent reduction in lung CFU vs. control (P < 0.001)Significant reduction in lung CFU vs. control (P < 0.001)

Table 3: Efficacy of GSK138 in an Acute Murine TB Model

ParameterDetailsReference
Compound GSK138
Mouse Strain Not specified
Infection Model Acute
M. tb Strain Not specified
Inoculum Not specified
Route of Infection Not specified
Treatment Start Not specified
Doses Tested Various (dose-response study)
Route of Admin. Oral
Frequency Once daily
Duration 8 days
Efficacy Outcome Dose-dependent reduction in lung CFU

Table 4: Efficacy of AN12855 in a C3HeB/FeJ Murine TB Model

ParameterDetailsReference
Compound AN12855
Mouse Strain C3HeB/FeJ
Infection Model Advanced lung pathology
M. tb Strain Erdman
Inoculum Low-dose aerosol
Route of Infection Aerosol
Treatment Start 68 days post-infection
Dose 100 mg/kg
Route of Admin. Oral
Frequency 5 days/week
Duration Not specified
Efficacy Outcome Superior efficacy compared to Isoniazid (25 mg/kg) in this model

Mandatory Visualizations

G cluster_INH Isoniazid (Prodrug) Pathway cluster_DII Direct InhA Inhibitor (DII) Pathway INH Isoniazid (INH) KatG KatG Enzyme INH->KatG Activation Activated_INH Activated INH-NAD Adduct KatG->Activated_INH InhA InhA Enzyme Activated_INH->InhA Inhibition DII e.g., NITD-916, GSK693 DII->InhA Direct Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Mtb_Death Bacterial Death Cell_Wall->Mtb_Death Disruption leads to

Caption: Mechanism of Action: Direct InhA Inhibitors vs. Isoniazid.

G start Start infection 1. Aerosol Infection of Mice (e.g., M.tb H37Rv, ~100 CFU) start->infection day1 2. Day 1 Post-Infection: Confirm bacterial uptake (sacrifice subset of mice) infection->day1 treatment 3. Initiate Daily Treatment (e.g., Day 1 to Day 8) - Vehicle Control Group - DII Treatment Group(s) day1->treatment harvest 4. Harvest Organs (24h after last dose) Lungs & Spleens treatment->harvest homogenize 5. Homogenize Tissues harvest->homogenize plate 6. Plate Serial Dilutions on 7H11 Agar homogenize->plate incubate 7. Incubate Plates (3-4 weeks at 37°C) plate->incubate count 8. Enumerate Colony Forming Units (CFU) incubate->count analyze 9. Data Analysis: Compare log10 CFU of treated vs. control groups count->analyze end End analyze->end

Caption: Experimental Workflow for an Acute TB Efficacy Study.

G start Start infection 1. Aerosol Infection of Mice (e.g., M.tb H37Rv, ~100 CFU) start->infection chronic_phase 2. Allow Infection to Establish (e.g., 6 weeks) Chronic Phase infection->chronic_phase treatment 3. Initiate Daily Treatment (e.g., 4-8 weeks) - Vehicle Control Group - DII Treatment Group(s) - Positive Control (e.g., INH) chronic_phase->treatment harvest 4. Harvest Organs (24h after last dose) Lungs & Spleens treatment->harvest homogenize 5. Homogenize Tissues harvest->homogenize plate 6. Plate Serial Dilutions on 7H11 Agar homogenize->plate incubate 7. Incubate Plates (3-4 weeks at 37°C) plate->incubate count 8. Enumerate Colony Forming Units (CFU) incubate->count analyze 9. Data Analysis: Compare log10 CFU of treated vs. control groups count->analyze end End analyze->end

Caption: Experimental Workflow for a Chronic TB Efficacy Study.

Experimental Protocols

The following are generalized protocols for conducting in vivo efficacy studies based on methodologies reported in the literature.

Protocol 1: Preparation of M. tuberculosis Inoculum for Aerosol Infection

Materials:

  • M. tuberculosis strain (e.g., H37Rv or Erdman)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80 (PBST)

  • 50 ml conical tubes

  • Spectrophotometer

  • Biosafety cabinet (BSC) Class II or III

Procedure:

  • Inoculate 5-10 ml of 7H9 broth with a frozen stock of M. tuberculosis.

  • Incubate at 37°C with shaking until the culture reaches mid-log phase (OD₆₀₀ of 0.6-1.0).

  • Transfer the culture to a sterile 50 ml conical tube.

  • Pellet the bacteria by centrifugation at 3,000 x g for 10 minutes.

  • Carefully decant the supernatant in a BSC.

  • Resuspend the bacterial pellet in 10 ml of PBST.

  • Allow the bacterial suspension to sit for 5 minutes to allow large clumps to settle.

  • Transfer the upper portion of the suspension to a new sterile tube.

  • Adjust the concentration of the bacterial suspension with PBST to the desired CFU/ml for aerosol infection. The final concentration needed will depend on the calibration of the aerosol exposure system. A typical starting point is 2 x 10⁶ CFU/ml to achieve an inhaled dose of ~100 CFU in mice.

  • Confirm the final concentration by plating serial dilutions on Middlebrook 7H11 agar plates and incubating for 3-4 weeks.

Protocol 2: Low-Dose Aerosol Infection of Mice

Materials:

  • Aerosol exposure chamber (e.g., Glas-Col inhalation exposure system)

  • 6- to 8-week-old female mice (e.g., BALB/c, C57BL/6, or C3HeB/FeJ)

  • Prepared M. tuberculosis inoculum

  • Appropriate personal protective equipment (PPE) and containment facilities (BSL-3)

Procedure:

  • Calibrate the aerosol exposure system according to the manufacturer's instructions to deliver the target dose (typically 50-200 CFU) to the lungs.

  • Place the mice into the restraining tubes of the aerosol chamber.

  • Load the prepared M. tuberculosis inoculum into the nebulizer of the system.

  • Run the aerosolization cycle for the predetermined time (e.g., 20 minutes), followed by a purge cycle to clear the chamber of infectious aerosols (e.g., 20 minutes).

  • After the cycle is complete, carefully remove the mice and return them to their cages within the BSL-3 facility.

  • On day 1 post-infection, sacrifice a subset of mice (n=3-4) to determine the initial bacterial deposition in the lungs by performing CFU enumeration (see Protocol 4). This confirms the success of the infection.

Protocol 3: Drug Formulation and Oral Administration

Materials:

  • Direct InhA inhibitor (e.g., NITD-916, GSK693)

  • Vehicle for formulation (e.g., 1% methylcellulose with 0.1% Polysorbate-80 in water)

  • Sterile water

  • Balance, weigh boats, spatulas

  • Homogenizer or sonicator

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 ml syringes

Procedure:

  • Calculate the total amount of drug needed for the study based on the number of mice, dose (mg/kg), and treatment duration.

  • Prepare the vehicle solution. For example, slowly add 1g of methylcellulose to 100 ml of stirring, sterile water. Add 0.1 ml of Polysorbate-80.

  • Weigh the required amount of the DII powder.

  • Create a homogenous suspension by gradually adding the DII powder to the vehicle while vortexing or homogenizing. Sonication may be required for compounds with poor solubility.

  • Prepare fresh drug formulations as required based on compound stability (e.g., daily or weekly). Store at 4°C.

  • Before administration, ensure the suspension is well-mixed.

  • Administer the drug formulation to mice via oral gavage. The typical volume for a mouse is 0.1-0.2 ml.

  • Dose mice according to the experimental schedule (e.g., once daily, 5 or 7 days a week).

Protocol 4: Enumeration of Bacterial Load (CFU) in Lungs and Spleen

Materials:

  • Sterile PBS with 0.05% Tween 80 (PBST)

  • Tissue homogenizer (e.g., Precellys or similar bead beater) or manual tissue grinders

  • 7H11 agar plates supplemented with OADC

  • Sterile 1.5 ml microcentrifuge tubes

  • Sterile dissecting tools

  • Incubator at 37°C

Procedure:

  • Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Sterilize the thoracic and abdominal area with 70% ethanol.

  • Aseptically remove the entire lung lobes and the spleen using sterile instruments. Place each organ into a pre-labeled 2 ml tube containing 1 ml of PBST and sterile grinding beads (if using a bead beater).

  • Homogenize the tissues until no visible tissue fragments remain.

  • Prepare 10-fold serial dilutions of the tissue homogenate in PBST (e.g., 10⁻¹ to 10⁻⁶).

  • Spot-plate or spread-plate 100 µl of each appropriate dilution onto 7H11 agar plates in duplicate or triplicate.

  • Allow the plates to dry in a BSC before inverting.

  • Incubate the plates at 37°C for 3-4 weeks, or until colonies are large enough to be counted.

  • Count the colonies on plates that have between 30 and 300 colonies.

  • Calculate the total CFU per organ using the following formula: CFU/organ = (Average number of colonies) x (Dilution factor) x (Volume plated in ml)⁻¹ x (Total volume of homogenate)

  • Convert the final CFU values to log₁₀ for statistical analysis.

References

Application Notes and Protocols for Testing InhA-IN-2 in a Nutrient Starvation Model of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), can enter a non-replicating, persistent state in response to environmental cues such as nutrient limitation. This state is thought to be a key factor in the long duration of TB chemotherapy and the emergence of drug resistance. The fatty acid synthesis II (FAS-II) pathway is essential for the production of mycolic acids, a critical component of the mycobacterial cell wall. InhA, an enoyl-acyl carrier protein (ACP) reductase, is a key enzyme in this pathway and a validated target for anti-TB drugs like isoniazid.[1][2][3][4][5]

InhA-IN-2 is a direct inhibitor of Mtb InhA with a reported IC50 of 0.31 μM. Unlike isoniazid, which is a prodrug requiring activation by the catalase-peroxidase KatG, direct InhA inhibitors like this compound can circumvent resistance mechanisms associated with katG mutations. Studies have demonstrated that InhA inhibitors are active against non-replicating Mtb in nutrient starvation models, suggesting that the FAS-II pathway remains a viable target in persistent bacteria.

These application notes provide a detailed protocol for testing the efficacy of this compound in an in vitro nutrient starvation model of M. tuberculosis. The protocol covers the establishment of the starvation model, treatment with this compound, and assessment of bacterial viability.

Signaling Pathway and Experimental Workflow

InhA and the Mycolic Acid Biosynthesis Pathway

InhA is a critical enzyme in the FAS-II pathway, which is responsible for the elongation of fatty acids that are precursors for mycolic acid synthesis. Inhibition of InhA by this compound blocks this pathway, leading to the depletion of mycolic acids and ultimately, bacterial cell death.

FASII_Pathway cluster_FASI Fatty Acid Synthase I (FAS-I) cluster_FASII Fatty Acid Synthase II (FAS-II) cluster_Mycolic_Acid_Synthesis Mycolic Acid Synthesis cluster_Inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Fatty_Acids_C16_C26 Fatty_Acids_C16_C26 Acetyl-CoA->Fatty_Acids_C16_C26 synthesizes Elongation_Cycle Elongation_Cycle Fatty_Acids_C16_C26->Elongation_Cycle elongates InhA InhA Elongation_Cycle->InhA final reduction step Meromycolic_Acids Meromycolic_Acids InhA->Meromycolic_Acids produces Mycolic_Acids Mycolic_Acids Meromycolic_Acids->Mycolic_Acids condensed with C26 fatty acid Mycobacterial_Cell_Wall Mycobacterial_Cell_Wall Mycolic_Acids->Mycobacterial_Cell_Wall incorporated into InhA_IN_2 InhA_IN_2 InhA_IN_2->InhA inhibits

Caption: Mycolic acid biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow for Testing this compound

The following workflow outlines the key steps for evaluating the efficacy of this compound in a nutrient starvation model.

Experimental_Workflow cluster_Viability_Assessment Viability Assessment Methods A 1. Mtb Culture Preparation (Mid-log phase) B 2. Induction of Nutrient Starvation (Wash and resuspend in PBS) A->B C 3. Treatment with this compound (Multiple concentrations) B->C D 4. Incubation under Starvation Conditions (e.g., 7, 14, 21 days) C->D E 5. Assessment of Bacterial Viability D->E F Colony Forming Unit (CFU) Assay E->F G Flow Cytometry with Viability Dyes E->G H Metabolic Activity Assays E->H I 6. Data Analysis and Interpretation F->I G->I H->I

Caption: Experimental workflow for evaluating this compound in a nutrient starvation model.

Experimental Protocols

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv (or other relevant strain)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80

  • Middlebrook 7H10 agar supplemented with 0.5% (v/v) glycerol and 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase)

  • Phosphate-buffered saline (PBS) containing 0.05% (v/v) Tween 80

  • This compound (MedChemExpress, HY-147047)

  • Dimethyl sulfoxide (DMSO)

  • Viability staining reagents (e.g., SYTO 9 and propidium iodide)

  • Sterile conical tubes, flasks, and microplates

Preparation of this compound Stock Solution
  • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C.

  • Prepare fresh working solutions by diluting the stock solution in the appropriate medium for each experiment. Ensure the final DMSO concentration does not exceed a level that affects bacterial viability (typically ≤1%).

Nutrient Starvation Model Protocol

This protocol is adapted from established methods for inducing nutrient starvation in M. tuberculosis.

  • Culture Preparation:

    • Inoculate M. tuberculosis in 7H9 broth and incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD600 of 0.4-0.6).

  • Induction of Starvation:

    • Harvest the bacterial cells by centrifugation at 3000 x g for 10 minutes.

    • Wash the bacterial pellet twice with sterile PBS containing 0.05% Tween 80 to remove residual nutrients.

    • Resuspend the final pellet in PBS with 0.05% Tween 80 to an OD600 of approximately 0.1 (corresponding to ~10^7 CFU/mL).

    • Dispense the bacterial suspension into sterile flasks or tubes.

  • Treatment with this compound:

    • Add this compound to the starved cultures at various concentrations (e.g., 1x, 5x, 10x the MIC determined under growing conditions).

    • Include a vehicle control (DMSO) and a positive control (e.g., isoniazid).

    • Incubate the cultures at 37°C with shaking for the duration of the experiment (e.g., up to 21 days).

Assessment of Bacterial Viability
  • At designated time points (e.g., day 0, 7, 14, 21), collect aliquots from each culture.

  • Prepare serial 10-fold dilutions in sterile PBS with 0.05% Tween 80.

  • Plate 100 µL of appropriate dilutions onto 7H10 agar plates in triplicate.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the CFU/mL.

This method provides a rapid assessment of cell membrane integrity.

  • At each time point, collect 1 mL of culture.

  • Stain the cells with a combination of SYTO 9 (stains all cells) and propidium iodide (stains cells with compromised membranes) according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of live (SYTO 9 positive, propidium iodide negative) and dead (propidium iodide positive) cells.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Activity of this compound against Replicating M. tuberculosis

CompoundMIC (µM)IC50 (µM)
This compoundData0.31
IsoniazidDataData

Table 2: Bactericidal Activity of this compound against Nutrient-Starved M. tuberculosis (Log10 CFU/mL Reduction)

Treatment (Concentration)Day 7Day 14Day 21
Vehicle Control (DMSO)DataDataData
This compound (1x MIC)DataDataData
This compound (5x MIC)DataDataData
This compound (10x MIC)DataDataData
Isoniazid (Positive Control)DataDataData

Table 3: Viability of Nutrient-Starved M. tuberculosis Treated with this compound by Flow Cytometry (% Live Cells)

Treatment (Concentration)Day 7Day 14Day 21
Vehicle Control (DMSO)DataDataData
This compound (1x MIC)DataDataData
This compound (5x MIC)DataDataData
This compound (10x MIC)DataDataData
Isoniazid (Positive Control)DataDataData

Conclusion

This protocol provides a framework for evaluating the efficacy of this compound against a nutrient-starved, non-replicating model of M. tuberculosis. The results from these experiments will help to determine the potential of this compound as a therapeutic agent for treating persistent TB infections. The bactericidal activity of InhA inhibitors against non-replicating Mtb highlights the importance of the FAS-II pathway as a drug target in all stages of TB infection.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms in TB using a Direct InhA Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) poses a significant threat to global health. The enoyl-acyl carrier protein (ACP) reductase, InhA, is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[1][2][3][4] Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, when activated by the catalase-peroxidase enzyme KatG, forms an adduct with NAD that inhibits InhA.[5] Resistance to INH commonly arises from mutations in the katG gene, preventing activation of the prodrug, or in the promoter region of the inhA gene, leading to overexpression of the InhA target.

Direct InhA inhibitors (DIIs) represent a promising strategy to circumvent these common resistance mechanisms as they do not require activation by KatG. This document provides detailed application notes and protocols for utilizing a representative direct InhA inhibitor, hereafter referred to as InhA-IN-2, to study drug resistance mechanisms in Mycobacterium tuberculosis.

Mechanism of Action of InhA and Inhibition by Direct Inhibitors

InhA catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-ACP, a critical step in the elongation of fatty acids required for mycolic acid biosynthesis. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death. Unlike isoniazid, direct InhA inhibitors bind to the active site of InhA without the need for prior enzymatic activation. This allows them to be effective against M. tuberculosis strains that are resistant to isoniazid due to katG mutations.

InhA_Pathway cluster_FASII Mycolic Acid Biosynthesis (FAS-II System) cluster_Inhibition Inhibition Mechanisms FAS-I Products FAS-I Products 2-trans-enoyl-ACP 2-trans-enoyl-ACP FAS-I Products->2-trans-enoyl-ACP Elongation Reactions Acyl-ACP Acyl-ACP Mycolic Acids Mycolic Acids Acyl-ACP->Mycolic Acids Further Processing 2-trans-enoyl-ACP->Acyl-ACP Reduction InhA InhA NAD+ NAD+ InhA->NAD+ NADH NADH NADH->InhA Cofactor Cell Wall Integrity Cell Wall Integrity Mycolic Acids->Cell Wall Integrity Isoniazid (Prodrug) Isoniazid (Prodrug) Activated INH Activated INH Isoniazid (Prodrug)->Activated INH Activation KatG KatG INH-NAD Adduct INH-NAD Adduct Activated INH->INH-NAD Adduct InhA_target InhA INH-NAD Adduct->InhA_target Inhibition This compound This compound This compound->InhA_target Direct Inhibition Bacterial Viability Bacterial Viability Cell Wall Integrity->Bacterial Viability

Caption: Mycolic acid synthesis pathway and points of inhibition.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound against various strains of M. tuberculosis. This data is representative of what would be generated using the protocols described below.

Table 1: In Vitro Activity of this compound against Drug-Sensitive and Drug-Resistant M. tuberculosis Strains

M. tuberculosis StrainRelevant GenotypeIsoniazid MIC (µg/mL)This compound MIC (µg/mL)
H37Rv (WT)Wild-Type0.050.1
KatG Mutant (S315T)katG S315T> 100.1
InhA Promoter MutantinhA C-15T0.50.8
InhA OverexpressorH37Rv::inhA1.01.6
This compound ResistantinhA I21V0.05> 10

Table 2: In Vitro Enzymatic Inhibition of Wild-Type and Mutant InhA by this compound

InhA Enzyme VariantThis compound IC50 (nM)
Wild-Type InhA50
InhA (I21V)> 10,000
InhA (S94A)> 10,000

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis strains (e.g., H37Rv, resistant isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Plate reader

Procedure:

  • Prepare a serial 2-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Prepare a standardized inoculum of M. tuberculosis to a final density of approximately 5 x 105 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well of the 96-well plate.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.

  • Visually inspect the plates. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change.

MIC_Workflow Start Start Prepare this compound Dilutions Prepare this compound Dilutions Start->Prepare this compound Dilutions Prepare M. tb Inoculum Prepare M. tb Inoculum Start->Prepare M. tb Inoculum Inoculate Plate Inoculate Plate Prepare this compound Dilutions->Inoculate Plate Prepare M. tb Inoculum->Inoculate Plate Incubate 7 days at 37°C Incubate 7 days at 37°C Inoculate Plate->Incubate 7 days at 37°C Add Resazurin Add Resazurin Incubate 7 days at 37°C->Add Resazurin Incubate 24-48h Incubate 24-48h Add Resazurin->Incubate 24-48h Read Results Read Results Incubate 24-48h->Read Results End End Read Results->End

Caption: Workflow for MIC determination.

In Vitro InhA Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified InhA.

Materials:

  • Purified recombinant InhA enzyme

  • Assay buffer: 100 mM sodium phosphate, pH 7.5, 1 mM DTT

  • NADH stock solution (10 mM in assay buffer)

  • 2-trans-dodecenoyl-CoA (substrate) stock solution (10 mM in assay buffer)

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • In a 96-well plate, add 2 µL of this compound at various concentrations.

  • Add 178 µL of a master mix containing assay buffer, InhA enzyme (final concentration ~25 nM), and NADH (final concentration 200 µM).

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the substrate, 2-trans-dodecenoyl-CoA (final concentration 100 µM).

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetic read), which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Generation and Characterization of this compound Resistant Mutants

This protocol is for selecting for spontaneous mutants resistant to this compound and identifying the genetic basis of resistance.

Materials:

  • M. tuberculosis H37Rv

  • Middlebrook 7H10 agar plates containing 0.5% glycerol and 10% OADC

  • This compound

  • PCR reagents

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Selection of Mutants:

    • Grow a large culture of M. tuberculosis H37Rv to late log phase.

    • Plate approximately 108 to 109 CFU onto 7H10 agar plates containing this compound at concentrations 5x and 10x the MIC.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Confirmation of Resistance:

    • Pick individual colonies that appear on the drug-containing plates.

    • Subculture each colony in 7H9 broth and re-determine the MIC of this compound to confirm the resistant phenotype.

  • Genetic Characterization:

    • Extract genomic DNA from the confirmed resistant mutants.

    • Amplify the inhA gene (including the promoter region) using PCR.

    • Sequence the PCR products using Sanger sequencing.

    • Align the sequences from the resistant mutants with the wild-type H37Rv inhA sequence to identify mutations.

Resistance_Logic Start Start Plate M. tb on this compound Agar Plate M. tb on this compound Agar Start->Plate M. tb on this compound Agar Incubate 3-4 weeks Incubate 3-4 weeks Plate M. tb on this compound Agar->Incubate 3-4 weeks Resistant Colonies Appear? Resistant Colonies Appear? Incubate 3-4 weeks->Resistant Colonies Appear? Confirm Resistance (MIC) Confirm Resistance (MIC) Resistant Colonies Appear?->Confirm Resistance (MIC) Yes End End Resistant Colonies Appear?->End No Extract Genomic DNA Extract Genomic DNA Confirm Resistance (MIC)->Extract Genomic DNA PCR and Sequence inhA PCR and Sequence inhA Extract Genomic DNA->PCR and Sequence inhA Identify Mutations Identify Mutations PCR and Sequence inhA->Identify Mutations Identify Mutations->End

Caption: Logical flow for resistance studies.

Conclusion

The study of direct InhA inhibitors like this compound is crucial for the development of new therapeutics against drug-resistant tuberculosis. The protocols outlined in these application notes provide a framework for evaluating the efficacy of such compounds and for investigating the molecular mechanisms by which M. tuberculosis may develop resistance. By identifying mutations that confer resistance, researchers can gain valuable insights into the drug-target interactions and inform the design of next-generation inhibitors that can overcome resistance.

References

Probing the InhA Active Site with InhA-IN-2: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3] This makes InhA a well-validated and attractive target for the development of novel anti-tuberculosis drugs.[4] InhA-IN-2 is a potent inhibitor of Mycobacterium tuberculosis InhA, serving as a valuable chemical probe for studying the enzyme's active site and for the development of new therapeutic agents. This document provides detailed protocols for utilizing this compound in enzymatic assays and for assessing its impact on mycolic acid synthesis, along with structured data presentation and workflow visualizations to guide researchers in their investigations.

This compound, also known as Compound 23, demonstrates significant inhibitory activity against the InhA enzyme.[5] Direct inhibitors of InhA, such as this compound, are of particular interest as they can circumvent the common resistance mechanisms associated with the frontline pro-drug isoniazid (INH), which requires activation by the catalase-peroxidase enzyme KatG.

Mechanism of Action

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP, a crucial step in the elongation of fatty acid chains. This compound acts as a direct inhibitor of this process. The binding of this compound to the active site of InhA blocks the substrate from accessing the catalytic machinery, thereby halting the mycolic acid biosynthesis pathway and ultimately leading to bacterial cell death.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity against M. tuberculosis InhA and its effects on mycolic acid synthesis.

ParameterValueReference
This compound IC50 0.31 µM
Mycolic Acid Synthesis Inhibition 33% at 200 µM (48h incubation)

Experimental Protocols

InhA Enzymatic Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified InhA enzyme by monitoring the oxidation of NADH.

Materials:

  • Purified M. tuberculosis InhA enzyme

  • This compound (stock solution in DMSO)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-octenoyl-CoA (or other suitable long-chain enoyl-CoA substrate)

  • Assay Buffer: 30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA

  • 96-well, UV-transparent microplates

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare working solutions of NADH (e.g., 10 mM) and 2-trans-octenoyl-CoA (e.g., 20 mM) in Assay Buffer.

    • Dilute the purified InhA enzyme to the desired working concentration (e.g., 200 nM) in Assay Buffer.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer. A typical starting range would be from 100 µM down to 0.01 µM, ensuring the final DMSO concentration in all wells is consistent and low (e.g., ≤1%).

    • To each well of the 96-well plate, add:

      • 50 µL of Assay Buffer

      • 25 µL of NADH solution (final concentration, e.g., 200 µM)

      • 10 µL of the serially diluted this compound or DMSO vehicle control.

    • Mix gently and pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add 15 µL of the InhA enzyme solution to each well (final concentration, e.g., 30 nM).

    • Initiate the enzymatic reaction by adding 10 µL of the 2-trans-octenoyl-CoA solution (final concentration, e.g., 100 µM).

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-20 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Mycolic Acid Synthesis Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on mycolic acid biosynthesis in a whole-cell M. tuberculosis culture using radiolabeled acetate.

Materials:

  • M. tuberculosis H37Ra (or other suitable strain) culture

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • This compound (stock solution in DMSO)

  • [1-¹⁴C] Acetic acid, sodium salt

  • Saponification reagent (e.g., 20% tetrabutylammonium hydroxide)

  • Extraction solvent (e.g., Chloroform:Methanol, 2:1 v/v)

  • Derivatization agent (e.g., p-bromophenacyl bromide)

  • TLC plates (Silica gel)

  • Developing solvent for TLC (e.g., Hexane:Ethyl Acetate, 95:5 v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Cell Culture and Treatment:

    • Grow M. tuberculosis H37Ra in Middlebrook 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).

    • Dilute the culture to an OD600 of approximately 0.1.

    • Add this compound to the culture at the desired final concentration (e.g., 200 µM). Include a DMSO vehicle control.

    • Incubate the cultures for 48 hours at 37°C with shaking.

  • Radiolabeling:

    • Add [1-¹⁴C] acetic acid to each culture (e.g., 1 µCi/mL).

    • Continue to incubate for an additional 6-8 hours at 37°C.

  • Extraction of Mycolic Acids:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in saponification reagent and heat at 100°C for 3 hours.

    • Cool the samples and acidify to pH 1-2 with HCl.

    • Extract the mycolic acids with an organic solvent (e.g., diethyl ether or chloroform).

    • Dry the organic phase under a stream of nitrogen.

  • Derivatization and TLC Analysis:

    • Derivatize the extracted mycolic acids to their p-bromophenacyl esters for UV visualization and better separation.

    • Dissolve the derivatized mycolic acids in a small volume of a suitable solvent.

    • Spot the samples onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system.

  • Detection and Quantification:

    • Visualize the separated mycolic acid esters using a phosphorimager or by exposing the TLC plate to autoradiography film.

    • Quantify the intensity of the bands corresponding to mycolic acids.

    • Calculate the percentage of inhibition of mycolic acid synthesis in the this compound treated sample compared to the DMSO control.

Visualizations

The following diagrams illustrate the mycolic acid biosynthesis pathway and a general workflow for characterizing InhA inhibitors.

Mycolic_Acid_Biosynthesis cluster_FASII FAS-II Cycle FAS_I Fatty Acid Synthase I (FAS-I) C16_C26_Fatty_Acids C16-C26 Fatty Acids FAS_I->C16_C26_Fatty_Acids Pks13 Pks13 C16_C26_Fatty_Acids->Pks13 KasA_B KasA/B C16_C26_Fatty_Acids->KasA_B Primer FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Meromycolic_Acids Meromycolic Acids FAS_II->Meromycolic_Acids Meromycolic_Acids->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall MabA MabA KasA_B->MabA HadAB_C HadAB/C MabA->HadAB_C InhA InhA HadAB_C->InhA InhA->KasA_B Elongated Acyl-ACP InhA_IN_2 This compound InhA_IN_2->InhA

Caption: Mycolic Acid Biosynthesis Pathway and the inhibitory action of this compound.

Inhibitor_Characterization_Workflow start Start: Identify Potential InhA Inhibitor (e.g., this compound) biochemical_assay Biochemical Assay: InhA Enzymatic Inhibition start->biochemical_assay ic50 Determine IC50 Value biochemical_assay->ic50 whole_cell_assay Whole-Cell Assay: M. tuberculosis Growth Inhibition ic50->whole_cell_assay mic Determine MIC Value whole_cell_assay->mic target_engagement Target Engagement Assay: Mycolic Acid Synthesis Inhibition mic->target_engagement confirmation Confirm On-Target Activity target_engagement->confirmation crystallography Structural Studies (Optional): X-ray Crystallography of InhA-Inhibitor Complex confirmation->crystallography end End: Characterized InhA Inhibitor confirmation->end binding_mode Elucidate Binding Mode crystallography->binding_mode binding_mode->end

References

Application Notes and Protocols for the In Vivo Formulation of InhA-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the formulation and in vivo evaluation of InhA-IN-2, a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Due to the limited publicly available data on the physicochemical properties of this compound, this document outlines a systematic approach to developing a suitable formulation for in vivo studies, drawing upon established methodologies for poorly soluble compounds and similar InhA inhibitors. The protocols provided herein are intended to serve as a foundational framework for researchers to optimize the delivery of this compound in preclinical animal models of tuberculosis.

Introduction to this compound

InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the hallmark components of the mycobacterial cell wall.[1][2][3] Inhibition of InhA leads to the disruption of mycolic acid synthesis, ultimately resulting in bacterial cell death.[3] InhA is the primary target of the frontline anti-tuberculosis drug isoniazid (INH).[2] However, the emergence of INH resistance, often through mutations in the catalase-peroxidase enzyme KatG required for INH activation, necessitates the development of direct InhA inhibitors that do not require metabolic activation.

This compound (also referred to as Compound 23) is a potent direct inhibitor of M. tuberculosis InhA with a reported half-maximal inhibitory concentration (IC50) of 0.31 μM. In vitro studies have shown that this compound can inhibit mycolic acid synthesis in M. tuberculosis H37Ra.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₅ClN₂O₂S₂
CAS Number 2428737-43-1
Target Mycobacterium tuberculosis InhA
IC50 0.31 μM
In Vitro Activity 33% growth inhibition of M. tuberculosis H37Ra at 200 µM (48h)

Pre-formulation Studies: Solubility and Stability Assessment

A critical first step in developing an in vivo formulation for a poorly soluble compound like this compound is to determine its solubility in a range of pharmaceutically acceptable excipients. This data will inform the selection of an appropriate formulation strategy.

Experimental Protocol: Solubility Determination
  • Materials:

    • This compound powder

    • A selection of solvents and co-solvents (e.g., DMSO, ethanol, polyethylene glycol 400 (PEG400), propylene glycol, N-methyl-2-pyrrolidone (NMP))

    • Surfactants (e.g., Tween® 80, Kolliphor® EL, Solutol® HS 15)

    • Lipid-based vehicles (e.g., corn oil, sesame oil, Capmul® MCM, Labrafac™ PG)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Vials, magnetic stir bars, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Methodology:

    • Prepare saturated solutions of this compound in each test vehicle.

    • Add an excess amount of this compound to a known volume of each vehicle in a vial.

    • Stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

    • Quantify the concentration of dissolved this compound using a validated analytical method (HPLC or UV-Vis spectrophotometry).

    • Express the solubility in mg/mL or µg/mL.

Experimental Protocol: In Vitro Plasma Stability
  • Materials:

    • This compound stock solution

    • Freshly collected plasma from the study species (e.g., mouse, rat)

    • Incubator, centrifuge, analytical instruments (LC-MS/MS).

  • Methodology:

    • Spike a known concentration of this compound into plasma.

    • Incubate the plasma samples at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction (e.g., with cold acetonitrile).

    • Process the samples to precipitate proteins and extract the compound.

    • Analyze the remaining concentration of this compound by LC-MS/MS.

    • Calculate the in vitro half-life of the compound in plasma.

Formulation Development for In Vivo Administration

Based on the pre-formulation data, a suitable formulation strategy can be selected. For poorly water-soluble compounds, common approaches include co-solvent systems, surfactant-based formulations, and lipid-based delivery systems.

Co-solvent Formulations

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic drugs.

Table 2: Example Co-solvent Formulations for Oral Gavage

Formulation ComponentPercentage (%)Function
This compound Target DoseActive Pharmaceutical Ingredient
DMSO or NMP 5 - 10Primary Solvent
PEG400 30 - 60Co-solvent, Viscosity enhancer
Propylene Glycol 10 - 30Co-solvent
Water or Saline q.s. to 100Vehicle
Surfactant-based Formulations (Micellar Solutions)

Surfactants can be used to form micelles that encapsulate poorly soluble drugs, thereby increasing their apparent solubility in aqueous environments.

Table 3: Example Surfactant-based Formulation for Oral or Intravenous Administration

Formulation ComponentPercentage (%)Function
This compound Target DoseActive Pharmaceutical Ingredient
Kolliphor® EL or Solutol® HS 15 10 - 20Surfactant, Solubilizer
Ethanol 5 - 10Co-solvent
Saline q.s. to 100Vehicle
Lipid-based Formulations (SMEDDS)

Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water microemulsions upon gentle agitation in aqueous media. These have been successfully used for other lipophilic InhA inhibitors.

Table 4: Example Self-Microemulsifying Drug Delivery System (SMEDDS) for Oral Gavage

Formulation ComponentPercentage (%)Function
This compound Target DoseActive Pharmaceutical Ingredient
Labrafac™ PG or Capmul® MCM 30 - 40Oil Phase
Kolliphor® EL or Cremophor® RH 40 40 - 50Surfactant
Transcutol® HP or PEG400 10 - 20Co-surfactant/Co-solvent

In Vivo Efficacy Studies in a Murine Model of Tuberculosis

The following protocols describe a general framework for evaluating the in vivo efficacy of a formulated this compound.

Experimental Workflow

G cluster_0 Pre-Infection cluster_1 Infection cluster_2 Treatment cluster_3 Evaluation animal_prep Acclimatize Mice mtb_prep Prepare M. tuberculosis Inoculum infection Aerosol or Intravenous Infection mtb_prep->infection treatment_start Initiate Treatment (e.g., Day 7 post-infection) infection->treatment_start daily_dosing Daily Oral Gavage of Formulated this compound treatment_start->daily_dosing controls Administer Vehicle Control treatment_start->controls euthanasia Euthanize Mice at Endpoint daily_dosing->euthanasia controls->euthanasia organ_harvest Harvest Lungs and Spleen euthanasia->organ_harvest cfu_enumeration Determine Bacterial Load (CFU) organ_harvest->cfu_enumeration

Workflow for in vivo efficacy testing of this compound.
Protocol: Murine Tuberculosis Infection Model

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.

  • Infection:

    • Aerosol Infection: Infect mice with M. tuberculosis H37Rv using a low-dose aerosol exposure system to establish a lung infection.

    • Intravenous Infection: Alternatively, infect mice intravenously with a suspension of M. tuberculosis H37Rv.

  • Treatment:

    • Begin treatment at a specified time post-infection (e.g., 7 or 14 days).

    • Administer the formulated this compound orally by gavage once daily for a defined period (e.g., 2-4 weeks).

    • Include a vehicle control group and a positive control group (e.g., isoniazid).

  • Efficacy Readouts:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS with 0.05% Tween® 80.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

    • The efficacy of this compound is determined by the reduction in bacterial load (log10 CFU) compared to the vehicle control group.

Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, a pharmacokinetic (PK) study is essential.

Signaling Pathway of InhA Inhibition

G cluster_0 Mycolic Acid Biosynthesis (FAS-II) cluster_1 This compound Action cluster_2 Enzyme cluster_3 Outcome elongating_acyl_chain Elongating Acyl Chain enoyl_acp 2-trans-Enoyl-ACP elongating_acyl_chain->enoyl_acp Dehydration InhA InhA (Enoyl-ACP Reductase) enoyl_acp->InhA acyl_acp Acyl-ACP inhA_IN_2 This compound inhA_IN_2->InhA Inhibition InhA->acyl_acp Reduction disruption Disruption of Mycolic Acid Synthesis InhA->disruption cell_death Bacterial Cell Death disruption->cell_death

Mechanism of action of this compound.
Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use non-infected mice for initial PK studies.

  • Administration: Administer a single dose of the formulated this compound via the intended clinical route (e.g., oral gavage) and also intravenously to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood to obtain plasma.

  • Bioanalysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 5: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that ensures adequate exposure of the compound at the site of action. The protocols and guidelines presented in this document provide a systematic approach for researchers to develop and characterize a suitable formulation for this compound and to subsequently assess its efficacy and pharmacokinetic profile in preclinical models of tuberculosis. Careful consideration of the principles of formulating poorly soluble drugs will be paramount to advancing this compound through the drug development pipeline.

References

Application Notes and Protocols for the Quantification of InhA-IN-2 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA, an enoyl-acyl carrier protein (ACP) reductase, is a critical enzyme in the Mycobacterium tuberculosis fatty acid synthase-II (FAS-II) system. This pathway is responsible for the synthesis of mycolic acids, which are essential long-chain fatty acids that form the major component of the mycobacterial cell wall.[1][2][3] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death.[1][3] This makes InhA a well-validated and attractive target for the development of novel anti-tubercular agents. InhA-IN-2 is a novel investigational inhibitor of InhA. Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical development, enabling the characterization of its pharmacokinetic and pharmacodynamic profiles.

Signaling Pathway of InhA in Mycolic Acid Biosynthesis

The InhA enzyme plays a pivotal role in the elongation cycle of fatty acids, which are precursors for mycolic acid synthesis. The pathway illustrates the cyclical nature of fatty acid elongation and the specific step inhibited by activated Isoniazid (a well-known InhA inhibitor) and other direct InhA inhibitors like this compound.

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP (C16-C18) FAS_I->Acyl_ACP KasA_KasB KasA/KasB (β-ketoacyl-ACP synthase) Acyl_ACP->KasA_KasB Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_KasB Ketoacyl_ACP β-ketoacyl-ACP KasA_KasB->Ketoacyl_ACP KR β-ketoacyl-ACP reductase Ketoacyl_ACP->KR Hydroxyacyl_ACP β-hydroxyacyl-ACP KR->Hydroxyacyl_ACP DH β-hydroxyacyl-ACP dehydrase Hydroxyacyl_ACP->DH Enoyl_ACP trans-2-enoyl-ACP DH->Enoyl_ACP InhA InhA (enoyl-ACP reductase) Enoyl_ACP->InhA Elongated_Acyl_ACP Elongated Acyl-ACP (2 carbons longer) InhA->Elongated_Acyl_ACP NADH -> NAD+ Elongated_Acyl_ACP->KasA_KasB Next elongation cycle Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Further processing Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitor This compound Inhibitor->InhA

Fig. 1: Role of InhA in the Mycolic Acid Biosynthesis Pathway.

Experimental Workflow for Quantification of this compound

A generalized workflow for the quantification of this compound from biological samples (e.g., plasma) is depicted below. The process involves sample collection, preparation, chromatographic separation, and detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection Spike_IS Spike with Internal Standard (IS) Sample_Collection->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution HPLC_Separation HPLC Separation (C18 Column) Reconstitution->HPLC_Separation Mass_Spec Mass Spectrometry (ESI+, MRM) HPLC_Separation->Mass_Spec Integration Peak Integration Mass_Spec->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Fig. 2: General experimental workflow for this compound quantification.

Application Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes a robust and sensitive method for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (concentration to be optimized).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 3 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined for this compound (e.g., [M+H]+ → fragment 1) and IS (e.g., [M+H]+ → fragment)
Source Temperature 500°C
IonSpray Voltage 5500 V
Method Validation and Quantitative Data

The method should be validated according to FDA or EMA guidelines. The following tables summarize typical validation parameters and acceptance criteria.

Table 1: Linearity and Sensitivity

ParameterResultAcceptance Criteria
Linearity Range (ng/mL) 1 - 1000r² ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0S/N ≥ 10
Limit of Detection (LOD) (ng/mL) 0.3S/N ≥ 3

Table 2: Precision and Accuracy

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)Acceptance Criteria
LQC (3) 3.5-2.14.2-1.5CV ≤ 15%, Bias ±15%
MQC (100) 2.81.53.12.3CV ≤ 15%, Bias ±15%
HQC (800) 2.10.82.51.1CV ≤ 15%, Bias ±15%

Table 3: Recovery and Matrix Effect

QC Level (ng/mL)Extraction Recovery (%)Matrix Effect (%)Acceptance Criteria
LQC (3) 92.598.1Consistent and reproducible
MQC (100) 94.1101.5Consistent and reproducible
HQC (800) 93.799.6Consistent and reproducible

Application Protocol 2: Quantification of this compound by HPLC-UV

This protocol is suitable for routine analysis when high sensitivity is not required.

Materials and Reagents
  • Same as for LC-MS/MS protocol, but LC-MS grade solvents are not strictly necessary (HPLC grade is sufficient).

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of plasma, add 20 µL of internal standard.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase.

  • Inject into the HPLC system.

Chromatographic Conditions
ParameterCondition
HPLC System Shimadzu LC-20AD or equivalent with UV detector
Column C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 6.8) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength To be determined based on the UV spectrum of this compound
Run Time 10 minutes
Quantitative Data Summary

Table 4: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 0.1 - 20
Correlation Coefficient (r²) 0.9992
LLOQ (µg/mL) 0.1
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 7%
Accuracy (%Recovery) 95 - 105%

Conclusion

The presented LC-MS/MS and HPLC-UV methods provide reliable and reproducible frameworks for the quantification of the novel InhA inhibitor, this compound, in biological matrices. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring low detection limits. The HPLC-UV method serves as a cost-effective alternative for applications where higher concentrations are expected. Proper validation of these methods is paramount to ensure data integrity for regulatory submissions and to support the successful development of this compound as a potential new anti-tubercular therapeutic.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has created an urgent need for the development of new therapeutic agents. The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3][4] InhA is the primary target of the frontline anti-tubercular drug isoniazid (INH).[1] However, the efficacy of isoniazid is compromised by mutations in the catalase-peroxidase enzyme KatG, which is required to activate the prodrug INH. This has spurred the development of direct InhA inhibitors that do not require enzymatic activation, thus bypassing this common resistance mechanism.

These application notes provide a comprehensive overview of the synthesis of novel analogues of InhA inhibitors and detailed protocols for their evaluation. The focus is on the structure-activity relationship (SAR) to guide the rational design of compounds with improved potency.

Signaling Pathway and Mechanism of Action

InhA catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-ACP, a critical step in the elongation of fatty acids that form the meromycolate chain of mycolic acids. Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to cell death. The pro-drug isoniazid, after activation by KatG, forms a covalent adduct with NADH, which then acts as a potent inhibitor of InhA. Direct inhibitors, on the other hand, bind non-covalently to the InhA active site, often in a ternary complex with NADH.

inhA_pathway cluster_fasii FAS-II Pathway (Mycolic Acid Synthesis) cluster_inhibition Inhibition Mechanism Fatty Acyl Precursors Fatty Acyl Precursors 2-trans-enoyl-ACP 2-trans-enoyl-ACP Fatty Acyl Precursors->2-trans-enoyl-ACP Elongation Steps InhA InhA 2-trans-enoyl-ACP->InhA Elongated Acyl-ACP Elongated Acyl-ACP InhA->Elongated Acyl-ACP NADH-dependent reduction Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids Further processing Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Incorporation INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation Activated INH Activated INH KatG->Activated INH INH-NAD Adduct INH-NAD Adduct Activated INH->INH-NAD Adduct + NADH INH-NAD Adduct->InhA Inhibition Direct InhA Inhibitors Direct InhA Inhibitors Direct InhA Inhibitors->InhA Direct Inhibition

Figure 1: Mycolic Acid Synthesis and InhA Inhibition.

Synthesis of Arylamide Analogues as InhA Inhibitors

This section details a representative synthetic protocol for a series of arylamide analogues, a class of potent direct InhA inhibitors. The synthesis involves a modular approach, allowing for the rapid generation of a library of compounds with diverse substitutions to explore the structure-activity relationship.

Synthetic Workflow

The synthesis of the arylamide scaffold generally proceeds through the coupling of a carboxylic acid-containing heterocyclic core with a variety of substituted anilines.

synthesis_workflow cluster_synthesis Synthetic Workflow for Arylamide Analogues start Starting Materials reagent1 Heterocyclic Carboxylic Acid (e.g., Piperazine-based) start->reagent1 reagent2 Substituted Anilines (Diverse R groups) start->reagent2 step1 Amide Coupling reagent1->step1 reagent2->step1 intermediate Crude Arylamide Product step1->intermediate step2 Purification intermediate->step2 product Purified Arylamide Analogue step2->product end Characterization & Biological Evaluation product->end

Figure 2: General Synthesis Workflow.
Experimental Protocol: Synthesis of Arylamide Analogues

Materials:

  • Appropriate heterocyclic carboxylic acid (e.g., 1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid)

  • Substituted anilines

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of the heterocyclic carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the substituted aniline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected arylamide.

  • Boc Deprotection (if applicable):

    • Dissolve the Boc-protected arylamide in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final arylamide analogue.

  • Characterization:

    • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of InhA Inhibitors

InhA Enzymatic Assay

The inhibitory activity of the synthesized analogues against InhA is determined using a spectrophotometric assay that monitors the oxidation of NADH.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES (pH 7.5), 50 mM NaCl, 0.1 mM EDTA.

    • InhA Solution: Prepare a 100 nM solution of purified Mtb InhA in assay buffer.

    • NADH Solution: Prepare a 0.25 mM solution of NADH in assay buffer.

    • Substrate Solution: Prepare a 1.5 mM solution of 2-trans-octenoyl-CoA in assay buffer.

    • Inhibitor Solutions: Prepare stock solutions of the synthesized analogues in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of a mixture containing the assay buffer, 100 nM InhA, and 0.25 mM NADH.

    • Add the inhibitor solution to the wells (final DMSO concentration should be 1%). For control wells, add DMSO only.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 2-trans-octenoyl-CoA to a final concentration of 1.5 mM.

    • Immediately monitor the decrease in absorbance at 340 nm for 20 minutes using a spectrophotometer plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of a hypothetical series of arylamide analogues are presented below for comparative analysis.

Compound IDR1R2IC₅₀ (µM)
a1 HH38.86 ± 1.35
a2 4-CH₃H25.10 ± 1.12
a3 4-ClH15.45 ± 0.98
a4 4-OCH₃H10.23 ± 0.75
p1 -Fused Polyaromatic0.85 ± 0.06
p2 -Fused Polyaromatic0.52 ± 0.04
p3 -Fused Polyaromatic0.20 ± 0.02

Note: The data presented in this table is representative and based on findings from similar studies. Actual values will vary depending on the specific chemical scaffolds and substituents.

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis and evaluation of novel InhA inhibitors. The modular synthetic approach coupled with the reliable enzymatic assay allows for the systematic exploration of structure-activity relationships, facilitating the design of more potent analogues. Further optimization of lead compounds through iterative cycles of design, synthesis, and testing can lead to the discovery of promising new drug candidates for the treatment of tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Cell Permeability of InhA-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for InhA-IN-2. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the whole-cell activity of this potent InhA inhibitor by addressing its cell permeability challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a direct inhibitor of the Mycobacterium tuberculosis (Mtb) enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1] InhA is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway, which is responsible for synthesizing the long-chain mycolic acids.[2][3][4] These mycolic acids are essential components of the unique and highly impermeable mycobacterial cell wall.[2] By inhibiting InhA, this compound disrupts mycolic acid synthesis, which compromises the integrity of the cell wall, leading to bacterial growth inhibition and cell death. This mechanism is distinct from the frontline drug isoniazid (INH), which is a prodrug that requires activation by the mycobacterial enzyme KatG to inhibit InhA. Direct inhibitors like this compound are of significant interest as they can circumvent the common resistance mechanisms to INH, which often involve mutations in the katG gene.

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Fatty_Acids Medium-chain Fatty Acids FAS_I->Fatty_Acids Produces FAS_II Fatty Acid Synthase II (FAS-II System) Fatty_Acids->FAS_II Substrates for InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA Includes Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Catalyzes final step for precursors of Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Essential component of InhA_IN_2 This compound InhA_IN_2->InhA Inhibits

Caption: Mechanism of action for this compound in the mycolic acid synthesis pathway.

Q2: My results show potent inhibition of the purified InhA enzyme (low IC50), but weak activity against whole-cell M. tuberculosis (high MIC). What is the likely cause?

A significant discrepancy between enzymatic activity and whole-cell activity is a classic indicator of poor cell permeability. The compound is effective at reaching its target in an acellular assay but is unable to efficiently cross the complex, lipid-rich cell wall of M. tuberculosis to reach the InhA enzyme in the cytoplasm. Other contributing factors could include active efflux by bacterial pumps or degradation of the compound. However, the mycobacterial cell wall is a formidable barrier and is the most common reason for this observation.

Q3: How can I experimentally verify that poor cell permeability is the problem?

Several experimental approaches can be used:

  • Permeability Assays: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based model like the Caco-2 permeability assay. These assays measure the rate at which a compound diffuses across a membrane and can provide a quantitative measure of its permeability.

  • Metabolic Labeling: Perform a whole-cell metabolic labeling experiment using a radiolabeled precursor like [¹⁴C]-acetate. If this compound is permeable, it will inhibit InhA and lead to a dose-dependent decrease in the synthesis of mycolic acids and a corresponding accumulation of fatty acid precursors. Failure to observe this effect, despite proven enzymatic inhibition, strongly suggests a permeability issue.

  • Accumulation Studies: Quantify the intracellular concentration of this compound in M. tuberculosis using techniques like liquid chromatography-mass spectrometry (LC-MS). A low intracellular concentration relative to the external concentration points directly to poor uptake.

Q4: What are the main strategies to improve the cell permeability of this compound?

There are two primary approaches to enhance compound permeability:

  • 1. Structural Modification (Medicinal Chemistry):

    • Optimize Lipophilicity: The balance between hydrophilicity and lipophilicity (measured as logP or logD) is critical. Increasing lipophilicity can improve diffusion across the lipid-rich mycobacterial cell wall. This can be achieved by adding non-polar functional groups. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

    • Reduce Polar Surface Area (PSA): A lower PSA is generally correlated with better cell permeability. This can be achieved by masking polar functional groups (e.g., -OH, -NH2) through derivatization.

    • Prodrug Approach: Convert this compound into a more lipophilic, inactive prodrug that can cross the cell wall and is then cleaved by an intracellular mycobacterial enzyme to release the active inhibitor.

  • 2. Advanced Formulation Strategies:

    • Permeation Enhancers: Co-administer this compound with chemical permeation enhancers (PEs) that can transiently disrupt the cell membrane to allow entry.

    • Lipid-Based Nanocarriers: Encapsulate this compound in delivery systems like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These formulations can improve solubility, protect the compound from degradation, and facilitate its transport across biological membranes.

Troubleshooting_Logic Start High Enzyme Activity (IC50) Low Whole-Cell Activity (MIC) Hypothesis Hypothesis: Poor Cell Permeability Start->Hypothesis Strategies Improvement Strategies Hypothesis->Strategies Chem_Mod Structural Modification (Analog Synthesis) Strategies->Chem_Mod Chemical Formulation Advanced Formulation Strategies->Formulation Physical Chem_Actions • Optimize Lipophilicity (logP) • Reduce Polar Surface Area • Prodrug Approach Chem_Mod->Chem_Actions Form_Actions • Use Permeation Enhancers • Encapsulate in Nanocarriers (SLNs) • Co-administer with Efflux Inhibitors Formulation->Form_Actions

Caption: Logical workflow for addressing poor cell permeability of this compound.

Data Summary

Quantitative data for this compound and related concepts are summarized below for easy reference and comparison.

ParameterValue / RangeSignificanceReference
This compound IC50 0.31 µMPotency against the purified InhA enzyme.
This compound Whole-Cell Activity 33% growth inhibition at 200 µMDemonstrates a significant drop-off in activity from enzyme to whole cell, suggesting poor permeability.
Caco-2 Permeability (Papp) < 1 x 10⁻⁶ cm/secClassified as poorly absorbed.
Caco-2 Permeability (Papp) 1-10 x 10⁻⁶ cm/secClassified as moderately absorbed.
Caco-2 Permeability (Papp) > 10 x 10⁻⁶ cm/secClassified as well absorbed.

Detailed Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol assesses the rate of flux of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.

Objective: To determine the apparent permeability coefficient (Papp) of this compound and its analogs.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Hank's Balanced Salt Solution (HBSS) with HEPES

  • Lucifer yellow or [¹⁴C]-mannitol (for monolayer integrity check)

  • This compound and test compounds

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: Culture Caco-2 cells in DMEM with 10% FBS and 1% Pen-Strep. Seed cells onto Transwell® inserts at a density of ~60,000 cells/cm².

  • Monolayer Formation: Grow cells for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm². Additionally, perform a leak test by adding a low-permeability marker like Lucifer yellow to the apical side and measuring its appearance on the basolateral side.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayer gently with pre-warmed HBSS.

    • Add the test compound (e.g., 10 µM this compound in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh HBSS. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the whole-cell efficacy of this compound and its improved analogs/formulations against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • This compound and test compounds, serially diluted

  • Resazurin dye or BACTEC MGIT system

  • Class II Biosafety Cabinet and appropriate BSL-3 facilities

Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Adjust the culture to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh 7H9 broth.

  • Compound Plating: In a 96-well plate, add 100 µL of 7H9 broth to all wells. Add 100 µL of the highest concentration of the test compound to the first well and perform 2-fold serial dilutions across the plate. Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation: Seal the plate with a breathable seal and incubate at 37°C for 7-14 days.

  • MIC Determination (Resazurin Method):

    • After 7 days, add 30 µL of resazurin solution to each well.

    • Re-incubate for 24-48 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest compound concentration in which the well remains blue.

  • Data Analysis: Record the MIC values for this compound and the new analogs or formulations. A lower MIC value indicates higher potency.

Experimental_Workflow Start Start with this compound Modify Create Analogs or New Formulations Start->Modify Test_Perm 1. Permeability Assay (e.g., Caco-2, PAMPA) Modify->Test_Perm Test_MIC 2. Whole-Cell Activity (MIC Assay) Modify->Test_MIC Analyze Analyze Data: Compare Papp and MIC to Parent Compound Test_Perm->Analyze Test_MIC->Analyze Improved Permeability Improved Analyze->Improved Yes Not_Improved No Improvement Analyze->Not_Improved No Further_Opt Further Optimization Not_Improved->Further_Opt Further_Opt->Modify

Caption: Experimental workflow for developing and testing improved this compound variants.

References

Technical Support Center: Addressing InhA-IN-2 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with InhA-IN-2. The following information is designed to help you overcome common solubility challenges encountered in various assay buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening?

A1: this compound, like many small molecule inhibitors, is a hydrophobic compound. While it may readily dissolve in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility can be significantly lower in aqueous buffers. When you dilute your concentrated DMSO stock into the assay buffer, the overall solvent composition changes drastically, becoming predominantly aqueous. This shift can cause the compound to exceed its solubility limit in the final buffer, leading to precipitation. It is a common issue for compounds to precipitate when a DMSO stock solution is diluted with aqueous media[1].

Q2: What is the maximum concentration of DMSO I can use in my cell-based or enzymatic assay?

A2: The tolerance for DMSO varies significantly between different cell lines and enzymatic assays. As a general rule, it is recommended to keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% (v/v), and almost always below 1% (v/v). Higher concentrations of DMSO can lead to solvent-induced artifacts, cytotoxicity, or direct inhibition of the enzyme. It is crucial to perform a vehicle control (assay buffer with the same final concentration of DMSO but without this compound) to assess the impact of the solvent on your experimental system.

Q3: Are there alternative solvents I can use to prepare my this compound stock solution?

A3: Yes, other water-miscible organic solvents such as ethanol or dimethylformamide (DMF) can be used to prepare stock solutions. However, similar to DMSO, these solvents can also exhibit toxicity in biological assays. The choice of solvent will depend on the specific compound and the assay system. If you choose to use an alternative solvent, it is essential to determine its maximum tolerable concentration in your specific experiment. For some hydrophobic compounds, a minimal amount of DMSO or DMF is first used to solubilize the molecule, and then water or buffer is added to the solution[1].

Q4: How can I improve the solubility of this compound in my final assay buffer?

A4: Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound:

  • Co-solvents: As discussed, using a small percentage of a water-miscible organic solvent like DMSO in the final assay medium can help maintain solubility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility[2]. The effect of pH on the solubility of this compound would need to be determined empirically.

  • Use of Solubilizing Agents: Non-ionic detergents (e.g., Tween-80, Triton X-100) or cyclodextrins can be used to increase the solubility of hydrophobic molecules. These agents form micelles or inclusion complexes, respectively, that can encapsulate the hydrophobic compound and facilitate its dispersion in an aqueous environment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates immediately upon addition to the assay buffer. The final concentration of this compound exceeds its solubility limit in the assay buffer.• Lower the final concentration of this compound in the assay.• Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, being mindful of its compatibility with your assay.• Add the this compound stock solution to the assay buffer very slowly while vortexing to avoid localized high concentrations.
The this compound solution is cloudy or hazy. Micro-precipitation of the compound has occurred.• Centrifuge the solution at a high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment.• Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
Inconsistent or non-reproducible results in my assay. The solubility of this compound may vary between different preparations or due to adsorption to plasticware.• Prepare a fresh stock solution of this compound for each experiment.• To minimize non-specific binding to plastic surfaces, consider using low-binding microplates and pipette tips. The addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can also help.
The solubility of this compound seems to decrease over time. The compound may be degrading or aggregating in the buffer.• Prepare fresh dilutions of this compound immediately before use.• Assess the stability of this compound in your assay buffer over the time course of your experiment.

Data Presentation

Compound Molecular Weight ( g/mol ) cLogP Solubility in FaSSIF (pH 6.5) (µM)
GSK138 4331.2140-320[3]
NITD-529 -<4Good solubility[4]
NITD-916 ->1 log unit higher than NITD-564-

FaSSIF: Fasted State Simulated Intestinal Fluid

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using the Shake-Flask Method

This protocol provides a general method for determining the kinetic solubility of a hydrophobic compound like this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or shaking incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare Incubation Mixtures: In microcentrifuge tubes, add the appropriate volume of your aqueous buffer. Then, add a small volume of the this compound DMSO stock solution to the buffer to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., 1-2%). Prepare each concentration in duplicate.

  • Incubation: Place the tubes in a thermomixer set to a constant temperature (e.g., 25°C) and shake for a defined period (e.g., 2 hours).

  • Separation of Undissolved Compound: After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy. A standard curve of this compound in the same buffer/DMSO mixture should be prepared for accurate quantification.

Protocol 2: InhA Enzyme Inhibition Assay

This is a spectrophotometric assay to measure the inhibition of the NADH-dependent InhA enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH

  • Substrate: 2-trans-enoyl-CoA (e.g., 2-trans-dodecenoyl-CoA)

  • Assay Buffer: e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8

  • This compound (dissolved in DMSO)

  • UV-transparent 96-well plates or cuvettes

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture containing the assay buffer, a fixed concentration of NADH (e.g., 200 µM), and serial dilutions of this compound or the DMSO vehicle control.

  • Enzyme Addition and Pre-incubation: Add a fixed concentration of purified InhA enzyme (e.g., 50-100 nM) to the mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the enoyl-CoA substrate (e.g., 200 µM).

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Visualization

Mycolic Acid Biosynthesis Pathway and the Role of InhA

The following diagram illustrates the simplified fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis, which is responsible for the elongation of fatty acids to produce mycolic acids, essential components of the mycobacterial cell wall. InhA catalyzes a crucial reduction step in this pathway.

Mycolic_Acid_Biosynthesis cluster_elongation FAS-II Elongation Cycle FAS_I Fatty Acid Synthase-I (FAS-I) Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA Produces FabH FabH Acyl_CoA->FabH Condensation Ketoacyl_ACP β-Ketoacyl-ACP FabH->Ketoacyl_ACP Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Condensation MabA MabA (β-Ketoacyl-ACP reductase) Ketoacyl_ACP->MabA Reduction Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadABC HadABC (Dehydratase) Hydroxyacyl_ACP->HadABC Dehydration Enoyl_ACP trans-2-Enoyl-ACP HadABC->Enoyl_ACP InhA InhA (Enoyl-ACP reductase) Enoyl_ACP->InhA Reduction Acyl_ACP Acyl-ACP (Elongated) InhA->Acyl_ACP Elongation_Cycles Further Elongation Cycles (KasA, KasB) Acyl_ACP->Elongation_Cycles Enters Meromycolic_Acid Meromycolic Acids Elongation_Cycles->Meromycolic_Acid Pks13 Pks13 Meromycolic_Acid->Pks13 Condensation with C26 Fatty Acid Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids InhA_IN_2 This compound InhA_IN_2->InhA Inhibits

Caption: Simplified Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

References

Technical Support Center: Troubleshooting InhA Enzyme Assays with Direct Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for InhA enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments with direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of direct InhA inhibitors?

Direct InhA inhibitors are compounds that bind directly to the InhA enzyme, bypassing the need for activation by the catalase-peroxidase enzyme KatG.[1][2][3] This is a key advantage over the frontline anti-tubercular drug isoniazid (INH), which is a prodrug requiring activation by KatG.[1][2] Resistance to isoniazid frequently arises from mutations in the katG gene, rendering the drug ineffective. Direct inhibitors can therefore be effective against many isoniazid-resistant strains of M. tuberculosis.

Q2: My direct inhibitor shows high potency in the enzyme assay but poor activity against whole M. tuberculosis cells. What could be the reason?

This is a common challenge in drug development. Several factors can contribute to this discrepancy:

  • Cell Wall Permeability: The unique and complex cell wall of M. tuberculosis can be a significant barrier to compound entry. Your inhibitor may not be able to efficiently cross this barrier to reach its intracellular target, InhA.

  • Efflux Pumps: The bacteria may possess efflux pumps that actively transport your inhibitor out of the cell, preventing it from reaching a high enough intracellular concentration to be effective.

  • Compound Stability: The inhibitor may be unstable in the cellular environment or metabolized by the bacteria into an inactive form.

Q3: What are the critical reagents and their recommended concentrations for a standard InhA direct inhibitor assay?

A typical InhA enzyme assay monitors the oxidation of NADH to NAD⁺ spectrophotometrically. Key reagents and their typical concentration ranges are:

ReagentTypical ConcentrationPurpose
InhA Enzyme 50 - 100 nMThe enzyme catalyst.
NADH 100 µMCo-factor for the enzyme reaction.
Substrate (e.g., DD-CoA) 25 - 50 µMThe substrate that InhA acts upon.
Direct Inhibitor Variable (0 - 40 µM)The compound being tested for inhibitory activity.
Buffer (e.g., PIPES, HEPES) 20 - 30 mMTo maintain a stable pH (typically 6.8 - 7.0).
DMSO ≤ 1% (v/v)To solubilize the inhibitor.

Q4: How can I differentiate between a true direct inhibitor and a false positive in my screening assay?

False positives can arise from several sources. Here are some ways to identify them:

  • Assay Interference: Some compounds can interfere with the assay readout itself, for example, by absorbing light at the same wavelength as NADH. To check for this, run a control reaction without the enzyme but with the inhibitor and other assay components.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. This can often be mitigated by including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer.

  • Lack of Dose-Response: True inhibitors will typically show a sigmoidal dose-response curve, where increasing concentrations of the inhibitor lead to a greater percentage of inhibition. False positives may not exhibit this behavior.

  • Biophysical Validation: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct binding interaction between your compound and the InhA enzyme.

Troubleshooting Guide

This guide addresses common problems encountered during InhA enzyme assays with direct inhibitors.

Problem 1: No or Very Low Inhibition Observed

If your test compound is not showing the expected inhibitory activity, consider the following possibilities and solutions.

Troubleshooting Workflow for Low Inhibition

G start Start: No/Low Inhibition check_inhibitor Check Inhibitor Integrity & Solubility start->check_inhibitor check_assay_components Verify Assay Component Activity check_inhibitor->check_assay_components No solubility_issue Inhibitor precipitated? Increase DMSO or add detergent. check_inhibitor->solubility_issue Yes degradation_issue Inhibitor degraded? Prepare fresh stock. check_inhibitor->degradation_issue Possible check_assay_conditions Review Assay Conditions check_assay_components->check_assay_conditions No enzyme_inactive Enzyme inactive? Use new enzyme stock. check_assay_components->enzyme_inactive Yes substrate_degraded Substrate/NADH degraded? Prepare fresh. check_assay_components->substrate_degraded Yes wrong_conc Incorrect concentrations? Recalculate and re-prepare. check_assay_conditions->wrong_conc Yes suboptimal_ph Suboptimal pH/temp? Optimize conditions. check_assay_conditions->suboptimal_ph Yes end Problem Resolved check_assay_conditions->end All OK solubility_issue->end degradation_issue->end enzyme_inactive->end substrate_degraded->end wrong_conc->end suboptimal_ph->end

Caption: Troubleshooting logic for no or low inhibition.

Potential Cause Troubleshooting Step
Inhibitor Insolubility Visually inspect the assay wells for any precipitation of the inhibitor. Consider increasing the final DMSO concentration (while ensuring it doesn't exceed a level that inhibits the enzyme) or adding a small amount of a non-ionic detergent.
Inhibitor Degradation Prepare a fresh stock solution of the inhibitor. Some compounds are sensitive to light or repeated freeze-thaw cycles.
Inactive Enzyme The InhA enzyme may have lost activity due to improper storage or handling. Test the enzyme activity with a known inhibitor or run a control reaction without any inhibitor to ensure the enzyme is active.
Substrate or Cofactor Degradation NADH is particularly susceptible to degradation. Prepare fresh solutions of the substrate (e.g., DD-CoA) and NADH.
Incorrect Concentrations Double-check all calculations and dilutions for the enzyme, substrate, NADH, and inhibitor.
Suboptimal Assay Conditions Ensure the pH and temperature of the assay are optimal for InhA activity.
Problem 2: High Variability Between Replicates

High variability can mask the true effect of your inhibitor.

Potential Cause Troubleshooting Step
Pipetting Errors Ensure pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors, especially when working with small volumes.
Incomplete Mixing Gently mix the contents of the assay wells after adding all components to ensure a homogenous reaction mixture.
Edge Effects in Microplates In 96- or 384-well plates, the outer wells are more prone to evaporation, which can affect reaction volumes and concentrations. To mitigate this, avoid using the outer wells or fill them with buffer/water.
Temperature Gradients Ensure the microplate is uniformly heated to the desired reaction temperature.
Problem 3: Suspected False Positives

It is crucial to eliminate false positives to ensure the identified hits are genuine direct inhibitors of InhA.

Workflow for Investigating Potential False Positives

G start Start: Suspected False Positive check_interference Assay Interference Check (No enzyme control) start->check_interference check_aggregation Aggregation Check (Add detergent) check_interference->check_aggregation No Signal Change interference Inhibitor interferes with readout. check_interference->interference Signal Change dose_response Dose-Response Curve check_aggregation->dose_response Inhibition Persists aggregation Inhibition is aggregation-based. check_aggregation->aggregation Inhibition Lost biophysical Biophysical Validation (SPR, ITC) dose_response->biophysical Yes no_dose_response No clear dose-response. dose_response->no_dose_response No no_binding No direct binding observed. biophysical->no_binding No true_inhibitor Confirmed True Inhibitor biophysical->true_inhibitor Yes false_positive Confirmed False Positive interference->false_positive aggregation->false_positive no_dose_response->false_positive no_binding->false_positive

Caption: A logical workflow for validating true direct inhibitors.

Experimental Protocols

Protocol 1: Standard InhA Direct Inhibitor Screening Assay

This protocol is for a continuous spectrophotometric assay to determine the IC₅₀ of a direct InhA inhibitor.

Materials:

  • Purified InhA enzyme

  • NADH

  • trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable substrate

  • Test inhibitor compound

  • Assay Buffer: 30 mM PIPES, pH 6.8

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Stocks:

    • Dissolve NADH and DD-CoA in Assay Buffer to create concentrated stock solutions.

    • Dissolve the test inhibitor in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Prepare Serial Dilutions of Inhibitor:

    • Perform serial dilutions of the inhibitor stock in DMSO.

  • Set up the Assay Plate:

    • In each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • NADH solution (to a final concentration of 100 µM)

      • DD-CoA solution (to a final concentration of 50 µM)

      • Diluted inhibitor solution (the final DMSO concentration should be 1%)

  • Initiate the Reaction:

    • Add the InhA enzyme solution to each well to initiate the reaction (to a final concentration of 50 nM).

  • Monitor the Reaction:

    • Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes the inhibitory potency of several reported direct InhA inhibitors.

InhibitorIC₅₀ (µM)M. tuberculosis MIC (µM)Reference
GSK1380.041
Compound 70.2225
NITD-5640.590.16
Compound 10.3812.5
NITD-5299.601.54
Compound 922203418.05Not Reported

Note: IC₅₀ and MIC values can vary depending on the specific assay conditions and the strain of M. tuberculosis used.

References

potential off-target effects of InhA-IN-2 in mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Mycobacterium tuberculosis InhA inhibitor, InhA-IN-2. The focus is on addressing potential off-target effects that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase, InhA.[1] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3][4] Unlike the frontline drug isoniazid, which is a prodrug requiring activation by the catalase-peroxidase KatG, this compound directly binds to and inhibits InhA.[5] This makes it a valuable research tool and a potential therapeutic lead, particularly for studying isoniazid-resistant strains with mutations in the katG gene.

Compound Primary Target Reported IC50 Mechanism of Action
This compoundM. tuberculosis InhA0.31 µMDirect inhibitor of enoyl-ACP reductase activity, leading to the inhibition of mycolic acid synthesis.

Q2: My experiment with this compound is showing a phenotype inconsistent with InhA inhibition. Could this be due to off-target effects?

While InhA is the validated primary target of this compound, the possibility of off-target effects should always be considered when unexpected phenotypes are observed. Small molecule inhibitors can sometimes bind to and modulate the function of proteins other than the intended target, leading to complex biological responses. If you observe effects that cannot be rationalized by the inhibition of the FAS-II pathway (e.g., unexpected changes in gene expression, metabolic pathways unrelated to lipid synthesis, or unusual cell morphology not typically associated with mycolic acid depletion), it is prudent to investigate potential off-target interactions.

Q3: How can I experimentally test for off-target effects of this compound in my mycobacterial cultures?

There are several experimental strategies to identify potential off-target effects of a small molecule inhibitor like this compound. These approaches can be broadly categorized as follows:

  • Proteome-wide approaches: These methods aim to identify all proteins that physically interact with the compound. Examples include chemical proteomics and thermal shift assays.

  • Genetic approaches: This involves generating and analyzing resistant mutants to identify mutations in genes other than inhA that confer resistance to this compound.

The choice of method will depend on the available resources and the specific question being addressed. A combination of these approaches often provides the most robust evidence for off-target interactions.

Troubleshooting Guide

Issue: Unexpected experimental results or suspected off-target effects of this compound.

This guide provides structured workflows to help you investigate and troubleshoot potential off-target effects of this compound.

Workflow 1: Generation and Analysis of Resistant Mutants

One of the most effective methods to identify the molecular target(s) of a compound is to generate and sequence spontaneous resistant mutants. If mutations are found in genes other than the primary target (inhA), this strongly suggests the involvement of other proteins or pathways in the compound's mechanism of action.

G cluster_0 Mutant Generation cluster_1 Validation and Sequencing cluster_2 Data Analysis A 1. Culture M. tuberculosis to mid-log phase B 2. Plate on 7H11 agar containing 10x MIC of this compound A->B C 3. Incubate plates and monitor for colony growth B->C D 4. Isolate individual resistant colonies C->D E 5. Confirm resistance by determining the MIC of this compound D->E F 6. Extract genomic DNA from resistant isolates E->F G 7. Perform whole-genome sequencing (WGS) F->G H 8. Align WGS data to the reference genome G->H I 9. Identify single nucleotide polymorphisms (SNPs) H->I J 10. Analyze mutations: - InhA (on-target) - Other genes (potential off-targets) I->J

Caption: Workflow for identifying on- and off-targets of this compound via resistant mutant analysis.

Detailed Protocol: Whole-Genome Sequencing of Resistant Mutants

  • Culture and Plating:

    • Grow Mycobacterium tuberculosis (e.g., H37Rv) in 7H9 broth supplemented with OADC to mid-log phase (OD600 of 0.5-0.8).

    • Plate approximately 10^8 colony-forming units (CFUs) onto 7H11 agar plates containing 10x the minimum inhibitory concentration (MIC) of this compound.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Isolation and MIC Confirmation:

    • Pick individual colonies that appear on the drug-containing plates.

    • Subculture each colony in 7H9 broth.

    • Determine the MIC of this compound for each isolated mutant to confirm the resistance phenotype.

  • Genomic DNA Extraction:

    • Pellet a culture of the confirmed resistant mutant.

    • Extract high-quality genomic DNA using a suitable kit or a standard phenol-chloroform extraction method.

  • Whole-Genome Sequencing:

    • Prepare a sequencing library from the extracted genomic DNA.

    • Perform whole-genome sequencing using a platform such as Illumina.

  • Bioinformatic Analysis:

    • Align the sequencing reads to the appropriate M. tuberculosis reference genome.

    • Use bioinformatics tools (e.g., GATK, Samtools) to call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) relative to the wild-type parent strain.

    • Annotate the identified mutations to determine if they are in the inhA gene (expected on-target resistance) or in other genes (potential off-targets or resistance mechanisms).

Workflow 2: Proteome-Wide Target Identification

Chemical proteomics can be used to identify the direct binding partners of this compound in the native proteome. This often involves creating a chemical probe by immobilizing this compound on a solid support (e.g., beads) and using it to "pull down" interacting proteins from a mycobacterial lysate.

G cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Analysis A 1. Prepare mycobacterial cell lysate B 2. Immobilize this compound on affinity beads A->B C 3. Prepare control beads (no compound) A->C D 4. Incubate lysate with This compound beads B->D E 5. Incubate lysate with control beads C->E F 6. Wash beads to remove non-specific binders D->F E->F G 7. Elute bound proteins F->G H 8. Separate proteins by SDS-PAGE G->H I 9. In-gel digestion with trypsin H->I J 10. Identify proteins by LC-MS/MS I->J K 11. Compare protein lists: - Enriched in this compound sample? - InhA (positive control) - Other proteins (potential off-targets) J->K

Caption: A generalized workflow for identifying protein targets of this compound using affinity purification-mass spectrometry.

Detailed Protocol: Affinity Purification-Mass Spectrometry

  • Lysate Preparation:

    • Grow a large culture of mycobacteria and harvest the cells.

    • Lyse the cells using a bead beater or French press in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Matrix Preparation:

    • Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the this compound derivative to the beads according to the manufacturer's instructions.

    • Prepare control beads that have been treated with the linker chemistry but without the compound.

  • Affinity Purification:

    • Incubate the clarified lysate with the this compound-coupled beads and the control beads in parallel.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example, by boiling in SDS-PAGE loading buffer.

  • Protein Identification by Mass Spectrometry:

    • Run the eluates on an SDS-PAGE gel and visualize the proteins with Coomassie or silver staining.

    • Excise the protein bands, perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS spectra against a Mycobacterium tuberculosis protein database to identify the proteins.

  • Data Analysis:

    • Compare the list of proteins identified from the this compound beads with those from the control beads.

    • Proteins that are significantly enriched in the this compound sample are considered potential binding partners. InhA should be identified as a top hit, validating the experiment. Any other significantly enriched proteins are potential off-targets.

Relevant Signaling Pathway

InhA is a key enzyme in the Fatty Acid Synthase II (FAS-II) pathway, which is essential for the elongation of fatty acids to form mycolic acids. Understanding this pathway is critical for interpreting the on-target effects of this compound.

G FAS_I FAS-I Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA KasA KasA/B (Condensation) Acyl_CoA->KasA Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA Ketoacyl_ACP β-Ketoacyl-ACP KasA->Ketoacyl_ACP MabA MabA (Reduction) Ketoacyl_ACP->MabA Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadAB_C HadAB/C (Dehydration) Hydroxyacyl_ACP->HadAB_C Enoyl_ACP trans-2-Enoyl-ACP HadAB_C->Enoyl_ACP InhA InhA (Reduction) Enoyl_ACP->InhA Acyl_ACP Acyl-ACP (Elongated) InhA->Acyl_ACP Elongation cycle (repeat) Mycolic_Acids Mycolic Acids Acyl_ACP->Mycolic_Acids InhA_IN_2 This compound InhA_IN_2->InhA

Caption: The mycobacterial FAS-II pathway for mycolic acid biosynthesis, highlighting the inhibitory action of this compound on InhA.

References

Optimizing InhA-IN-2 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing InhA-IN-2 in in vitro assays. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of the Mycobacterium tuberculosis InhA enzyme, which is an enoyl-acyl carrier protein (ACP) reductase.[1] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3][4] By inhibiting InhA, this compound disrupts mycolic acid synthesis, ultimately leading to bacterial growth inhibition.[1]

Q2: What is the reported IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) of this compound against the InhA enzyme is reported to be 0.31 µM.

Q3: What is the role of the InhA signaling pathway in Mycobacterium tuberculosis?

The InhA enzyme is a key component of the FAS-II pathway, which is essential for the elongation of fatty acids that form mycolic acids. This pathway is distinct from the mammalian fatty acid synthase-I (FAS-I) system, making InhA an attractive target for selective anti-tuberculosis drugs. The inhibition of InhA disrupts the integrity of the mycobacterial cell wall.

InhA_Pathway FASI Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FASI->Acyl_ACP Produces short-chain fatty acids FASII Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_ACP->FASII Enoyl_ACP trans-2-Enoyl-ACP FASII->Enoyl_ACP Meromycolate Meromycolate Chains FASII->Meromycolate Elongation InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Substrate InhA->Acyl_ACP Reduction Mycolic_Acids Mycolic Acids Meromycolate->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA_IN_2 This compound InhA_IN_2->InhA Inhibition

InhA Signaling Pathway and Inhibition by this compound.

Troubleshooting Guide

Q4: I am observing no or low inhibition of InhA in my biochemical assay. What are the possible causes?

Several factors could contribute to a lack of enzyme inhibition. Consider the following troubleshooting steps:

  • Inhibitor Concentration: Ensure the concentrations of this compound used are appropriate to observe inhibition. Start with a concentration at or above the reported IC50 (0.31 µM) and perform a serial dilution.

  • Inhibitor Solubility: this compound may have limited solubility in aqueous buffers. Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the assay buffer. Be mindful of the final solvent concentration in the assay, as high concentrations can inhibit the enzyme.

  • Enzyme Activity: Confirm that the InhA enzyme is active. Run a control reaction without any inhibitor to measure the baseline enzyme activity.

  • Assay Conditions: Verify that the assay buffer composition, pH, and temperature are optimal for InhA activity.

  • Cofactor Presence: InhA is an NADH-dependent enzyme. Ensure that NADH is present in the assay at a saturating concentration.

Q5: My results from the cellular assay are inconsistent. What could be the issue?

Inconsistent results in cellular assays can arise from several sources:

  • Cell Viability: High concentrations of this compound or the solvent used for its stock solution (e.g., DMSO) might be toxic to the cells. Perform a cytotoxicity assay to determine the non-toxic concentration range.

  • Cell Permeability: The compound may not be efficiently penetrating the mycobacterial cell wall. Differences in cell permeability can lead to discrepancies between biochemical and cellular assay results.

  • Inoculum Density: Ensure a consistent and appropriate density of mycobacterial cells is used for each experiment.

  • Incubation Time: The duration of exposure to the inhibitor can significantly impact the results. Optimize the incubation time to observe a clear inhibitory effect. In one study, this compound at 200 µM for 48 hours resulted in a 33% growth inhibition of M. tuberculosis H37Ra.

Troubleshooting_Logic Start Unexpected Results with this compound Assay_Type Biochemical or Cellular Assay? Start->Assay_Type Biochem Biochemical Assay Issue Assay_Type->Biochem Biochemical Cellular Cellular Assay Issue Assay_Type->Cellular Cellular Check_Conc Verify this compound Concentration (IC50 ~0.31 µM) Biochem->Check_Conc Check_Toxicity Assess Cell Viability (Cytotoxicity Assay) Cellular->Check_Toxicity Check_Sol Check Solubility (Use DMSO stock) Check_Conc->Check_Sol Check_Enzyme Confirm InhA Activity (Control w/o inhibitor) Check_Sol->Check_Enzyme Check_Cofactor Ensure NADH Presence Check_Enzyme->Check_Cofactor Resolved Issue Resolved Check_Cofactor->Resolved Check_Perm Consider Cell Permeability Check_Toxicity->Check_Perm Check_Inoculum Standardize Cell Inoculum Check_Perm->Check_Inoculum Check_Incubation Optimize Incubation Time Check_Inoculum->Check_Incubation Check_Incubation->Resolved

Troubleshooting Logic for this compound Assays.

Experimental Protocols

Detailed Methodologies for Key Experiments

Biochemical Assay: InhA Enzyme Inhibition

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagents.

Materials:

  • Purified InhA enzyme

  • This compound

  • NADH

  • 2-trans-enoyl-ACP or a suitable substrate analog (e.g., 2-trans-octenoyl-CoA)

  • Assay Buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl)

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Assay Solutions:

    • Prepare a solution of InhA enzyme in assay buffer.

    • Prepare a solution of NADH in assay buffer.

    • Prepare a solution of the substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the this compound stock solution to the wells. Include a control well with DMSO only (no inhibitor).

    • Add the InhA enzyme solution to all wells.

    • Add the NADH solution to all wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Take readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Assay: M. tuberculosis Growth Inhibition

This protocol should be performed in a BSL-3 facility by trained personnel.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv or H37Ra)

  • Middlebrook 7H9 broth supplemented with ADC or OADC

  • This compound

  • DMSO

  • 96-well microplates (sterile, tissue culture treated)

  • Resazurin or other viability indicator

  • Plate reader for fluorescence or absorbance

Procedure:

  • Prepare M. tuberculosis Culture: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the culture to a specific optical density (e.g., OD600 of 0.05-0.1).

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in 7H9 broth from a DMSO stock. Include a drug-free control (DMSO only).

  • Assay Setup:

    • In a 96-well plate, add the prepared M. tuberculosis culture to each well.

    • Add the different concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-7 days).

  • Determine Growth Inhibition:

    • Add a viability indicator such as resazurin to each well.

    • Incubate for an additional 16-24 hours.

    • Measure the fluorescence or absorbance according to the indicator's specifications.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the drug-free control. Determine the minimum inhibitory concentration (MIC) if applicable.

Experimental_Workflow Start Start: Optimizing this compound Concentration Biochem_Assay 1. Biochemical Assay (InhA Inhibition) Start->Biochem_Assay Prep_Stock Prepare this compound Stock (DMSO) Biochem_Assay->Prep_Stock Serial_Dilution Perform Serial Dilutions Prep_Stock->Serial_Dilution Run_Assay Run Enzyme Inhibition Assay Serial_Dilution->Run_Assay Calc_IC50 Calculate IC50 Run_Assay->Calc_IC50 Cellular_Assay 2. Cellular Assay (M. tb Growth) Calc_IC50->Cellular_Assay Cytotoxicity Determine Non-Toxic Concentration Range Cellular_Assay->Cytotoxicity Growth_Inhibition Perform Growth Inhibition Assay Cytotoxicity->Growth_Inhibition Determine_MIC Determine MIC/EC50 Growth_Inhibition->Determine_MIC Analysis 3. Data Analysis and Optimization Determine_MIC->Analysis Compare_Data Compare Biochemical and Cellular Data Analysis->Compare_Data Refine_Conc Refine Concentration for Further Experiments Compare_Data->Refine_Conc End Optimized Concentration Determined Refine_Conc->End

Experimental Workflow for this compound Optimization.

Data Presentation

Table 1: this compound Activity Profile

ParameterValueReference
TargetInhA (Enoyl-ACP Reductase)
IC50 (Biochemical Assay)0.31 µM
Cellular Activity33% growth inhibition of M. tuberculosis H37Ra at 200 µM (48h)

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeRecommended Concentration RangeNotes
Biochemical (Enzyme Inhibition)0.01 µM - 10 µMStart with a range around the IC50 and perform serial dilutions.
Cellular (Growth Inhibition)1 µM - 200 µMHigher concentrations may be needed due to cell permeability. Always perform a cytotoxicity test first.

References

Technical Support Center: Overcoming Poor In Vivo Efficacy of Potent InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of potent inhibitors targeting the Mycobacterium tuberculosis (Mtb) enoyl-acyl carrier protein reductase (InhA).

Troubleshooting Guide

This section addresses specific issues encountered during experimental studies.

Question: My InhA inhibitor is highly potent in enzymatic and whole-cell assays (low nM IC50 and low µg/mL MIC), but it shows no efficacy in a murine infection model. What are the primary causes?

Answer: The discrepancy between potent in vitro activity and poor in vivo efficacy is a common hurdle in drug development, often termed the "in vitro-in vivo" disconnect. For InhA inhibitors, this is frequently attributed to suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Initial Troubleshooting Steps:

  • Assess Physicochemical Properties: Many potent InhA inhibitors, such as those from the diphenyl ether class, are highly lipophilic (high logP) and have poor aqueous solubility.[1][2] This is a primary cause of poor bioavailability.

  • Conduct Pharmacokinetic (PK) Studies: Before proceeding with efficacy studies, it is crucial to determine the compound's PK profile in the same animal model (e.g., mice). Key parameters to measure are:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2) A lack of efficacy is often directly linked to insufficient drug exposure at the site of infection.[1]

  • Evaluate Formulation: If the initial PK profile is poor, formulation strategies are the next logical step. Administering a poorly soluble compound in a simple vehicle like 5% ethanol is often insufficient.[1]

Question: My compound's pharmacokinetic profile is poor due to low solubility. How can I improve its delivery and bioavailability?

Answer: Improving the formulation is a critical strategy to enhance the exposure of lipophilic drug candidates.

Recommended Formulation Strategies:

  • Co-solvent Formulations: These involve a mixture of solvents to improve the solubility of lipophilic compounds. A study on diphenyl ether InhA inhibitors found that a formulation of 15% Ethanol, 20% Propylene Glycol (PG), and 40% Polyethylene Glycol (PEG) significantly improved bioavailability and drug exposure, leading to measurable in vivo efficacy.[1]

  • Self-Micro Emulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation with aqueous fluids (like those in the GI tract). This enhances the absorption of poorly soluble drugs. A successful SMEDDS formulation for a diphenyl ether inhibitor consisted of 40% Captex, 40% Solutol, and 20% Capmul MCN.

  • Prodrugs: Modifying the inhibitor into a prodrug can improve solubility and pharmacokinetic properties. For example, carbamate-based prodrugs of isoniazid were developed to mask its reactive amine group, which enhanced systemic exposure and prolonged its half-life in mice.

cluster_problem The Problem: Poor In Vivo Efficacy cluster_solution The Solution: A Formulation-Based Approach Potent_In_Vitro_Inhibitor Potent In Vitro InhA Inhibitor Poor_Physicochemical Poor Physicochemical Properties (High Lipophilicity, Low Solubility) Potent_In_Vitro_Inhibitor->Poor_Physicochemical often leads to Poor_PK Poor Pharmacokinetics (Low Cmax, Low AUC) Poor_Physicochemical->Poor_PK results in Poor_Efficacy Poor In Vivo Efficacy Poor_PK->Poor_Efficacy causes Formulation Formulation Development Poor_PK->Formulation Address with CoSolvents Co-Solvents (EtOH, PG, PEG) Formulation->CoSolvents SMEDDS SMEDDS (Lipid-based) Formulation->SMEDDS Prodrugs Prodrugs Formulation->Prodrugs Improved_PK Improved Pharmacokinetics (Higher Exposure) CoSolvents->Improved_PK SMEDDS->Improved_PK Prodrugs->Improved_PK Improved_Efficacy Improved In Vivo Efficacy Improved_PK->Improved_Efficacy

Caption: Troubleshooting workflow for poor in vivo efficacy.

Question: My inhibitor has acceptable pharmacokinetics after reformulation, but its monotherapy efficacy is still modest. What other strategies can I explore?

Answer: If drug exposure is adequate but efficacy remains low, the next steps involve exploring combination therapy and investigating potential resistance.

  • Combination Therapy: Tuberculosis is always treated with a combination of drugs to enhance efficacy and prevent resistance. New InhA inhibitors should be tested in combination with existing first-line or novel anti-TB drugs.

    • Synergy with Rifampin (RIF): Studies have shown that combining diphenyl ether InhA inhibitors with RIF resulted in a significantly greater reduction in bacterial load in the spleens of infected mice compared to RIF alone. For instance, the combination of SB-PT070 and RIF led to an additional 1.7 log10 CFU reduction.

    • Synergy with Novel Regimens: Direct InhA inhibitors (DIIs) like GSK138 have been shown to enhance the bactericidal activity of the BPaL regimen (bedaquiline, pretomanid, and linezolid).

  • Investigate Target Engagement: Confirm that the compound is reaching and inhibiting InhA within the mycobacteria in vivo. This can be challenging but can be indirectly assessed by looking for downstream metabolic effects, such as the inhibition of mycolic acid synthesis.

  • Assess Resistance Frequency: Although direct InhA inhibitors bypass the common katG mutation-based resistance to isoniazid, resistance can still emerge through mutations in or overexpression of the inhA gene itself. Understanding the frequency and mechanism of resistance is crucial for long-term development.

Frequently Asked Questions (FAQs)

Question: What is the primary mechanism of action for InhA inhibitors, and how does it relate to isoniazid?

Answer: InhA is an NADH-dependent enoyl-acyl carrier protein reductase, a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway. This pathway is essential for the synthesis of mycolic acids, which are unique, long-chain fatty acids that form the protective outer layer of the Mtb cell wall. Inhibition of InhA disrupts this pathway, compromising cell wall integrity and leading to bacterial death.

  • Isoniazid (INH): INH is a prodrug, meaning it must be activated within the mycobacterium. The Mtb catalase-peroxidase enzyme, KatG, activates INH, which then forms a covalent adduct with NAD+. This INH-NAD adduct is the actual molecule that potently inhibits InhA.

  • Direct InhA Inhibitors (DIIs): DIIs, such as diphenyl ethers and 4-hydroxy-2-pyridones, are designed to bind directly to InhA, typically in the substrate-binding pocket, and do not require activation by KatG. This is a key advantage, as the most common form of clinical resistance to INH involves mutations in the katG gene.

cluster_pathway Mycolic Acid Synthesis Pathway (FAS-II) cluster_inhibition Mechanisms of Inhibition & Resistance FAS_II Fatty Acid Synthase-II (Elongation) InhA InhA Enzyme (Enoyl-ACP Reductase) FAS_II->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG activation by INH_NAD INH-NAD Adduct (Active Inhibitor) KatG->INH_NAD INH_NAD->InhA INHIBITS DII Direct InhA Inhibitor (DII) DII->InhA INHIBITS KatG_Mutation katG Gene Mutation (No Activation) KatG_Mutation->KatG causes loss of function InhA_Overexpression inhA Overexpression (Target Titration) InhA_Overexpression->InhA leads to resistance

Caption: InhA's role in mycolic acid synthesis and inhibition mechanisms.

Question: What are the known resistance mechanisms to direct InhA inhibitors?

Answer: While DIIs circumvent resistance caused by katG mutations, Mtb can still develop resistance through other mechanisms:

  • inhA Promoter Mutations: Mutations in the promoter region of the inhA gene, such as the common c-15t mutation, can lead to the overexpression of the InhA enzyme. This increased concentration of the target protein can effectively "titrate out" the inhibitor, requiring a higher drug concentration to achieve an inhibitory effect and thus conferring low-level resistance.

  • inhA Coding Region Mutations: Mutations within the inhA gene itself can alter the amino acid sequence of the enzyme's binding pocket. This can reduce the binding affinity of the inhibitor, leading to resistance. For example, an I194T mutation in InhA was found to confer resistance to a class of 4-hydroxy-2-pyridone inhibitors.

Question: How should I design an effective in vivo efficacy study for a new InhA inhibitor?

Answer: A well-designed efficacy study is critical for evaluating a compound's potential. A rapid or acute murine infection model is often a good starting point.

Start Potent In Vitro InhA Inhibitor Identified Physicochem 1. Assess Physicochemical Properties (Solubility, logP) Start->Physicochem PK_Study 2. Perform Single-Dose Pharmacokinetic (PK) Study Physicochem->PK_Study PK_Good Sufficient Exposure? PK_Study->PK_Good Formulation 3. Develop Improved Formulation (e.g., SMEDDS, Co-solvent) PK_Good->Formulation No Efficacy_Mono 5. In Vivo Efficacy Study (Monotherapy) PK_Good->Efficacy_Mono Yes Recheck_PK 4. Re-evaluate PK with New Formulation Formulation->Recheck_PK Recheck_PK->Efficacy_Mono Efficacy_Combo 6. In Vivo Efficacy Study (Combination Therapy, e.g., +RIF) Efficacy_Mono->Efficacy_Combo End Lead Candidate for Further Development Efficacy_Combo->End

References

Technical Support Center: Stability of InhA-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on assessing the stability of the InhA inhibitor, InhA-IN-2, in plasma and microsomes.

Frequently Asked Questions (FAQs)

Q1: What is the importance of assessing the plasma and microsomal stability of this compound?

A1: Assessing the stability of this compound in plasma and liver microsomes is a critical step in early drug discovery. Plasma stability helps to understand the compound's fate in the bloodstream, where it may be subject to degradation by enzymes like esterases and amidases.[1][2] Unstable compounds often have rapid clearance and a short half-life, leading to poor in vivo performance.[1] Liver microsomes contain a host of metabolic enzymes, primarily Cytochrome P450s (CYPs), that are responsible for the metabolism of most drugs.[3] The microsomal stability assay provides an indication of a compound's susceptibility to hepatic metabolism, which is a major determinant of its pharmacokinetic profile and bioavailability.[4]

Q2: What are the key parameters obtained from these stability assays?

A2: The primary parameters obtained are the in vitro half-life (t½) and the intrinsic clearance (CLint). The half-life represents the time it takes for 50% of the compound to be metabolized. Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. These values are calculated from the rate of disappearance of the parent compound over time.

Q3: What are the typical experimental setups for plasma and microsomal stability assays?

A3: Generally, the test compound is incubated with either plasma or a suspension of liver microsomes at a physiological temperature (37°C). For microsomal assays, a cofactor like NADPH is required to initiate the metabolic reactions catalyzed by CYPs. Aliquots are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then determined using an analytical method like LC-MS/MS.

Data Presentation: Stability of this compound (Illustrative Data)

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how experimental results for this compound would be presented. Actual experimental data is not currently available in the public domain.

Table 1: Stability of this compound in Plasma from Different Species

SpeciesHalf-life (t½, min)% Remaining at 60 min
Human> 12095.2
Mouse98.565.8
Rat110.275.4
Dog> 12092.1

Table 2: Stability of this compound in Liver Microsomes from Different Species

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human45.315.3
Mouse22.131.4
Rat35.819.4
Dog55.612.5

Experimental Protocols

Plasma Stability Assay
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw plasma (human, mouse, rat, etc.) at 37°C.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the this compound stock solution into the plasma to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining against time and fitting to a first-order decay model.

Microsomal Stability Assay
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human, mouse, rat, etc.) on ice.

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, microsomal suspension, and this compound solution.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins and microsomes.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the half-life (t½) from the slope of the natural log of the percentage remaining versus time plot.

    • Calculate the intrinsic clearance (CLint) using the half-life and the microsomal protein concentration.

Visualized Workflows

Experimental_Workflow_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare this compound Stock Solution mix Combine Compound and Matrix prep_compound->mix prep_matrix Prepare Plasma or Microsome Suspension prep_matrix->mix prep_cofactor Prepare NADPH (for Microsomes) start_reaction Initiate Reaction (Add NADPH if needed) prep_cofactor->start_reaction pre_warm Pre-warm to 37°C mix->pre_warm pre_warm->start_reaction sampling Take Aliquots at Time Points start_reaction->sampling quench Quench Reaction sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Experimental workflow for plasma and microsomal stability assays.

Troubleshooting Guide

Problem 1: High variability between replicate measurements.

  • Possible Cause: Inconsistent pipetting, especially of viscous solutions like plasma or microsomal suspensions.

  • Troubleshooting Steps:

    • Ensure proper mixing of all solutions before pipetting.

    • Use calibrated pipettes and reverse pipetting techniques for viscous liquids.

    • Check for and remove any air bubbles during pipetting.

    • Ensure consistent timing for quenching the reaction in each replicate.

Problem 2: this compound appears to be unstable in the control incubation (without NADPH).

  • Possible Cause: The compound may be chemically unstable in the buffer at 37°C, or it could be metabolized by non-NADPH dependent enzymes present in the microsomes.

  • Troubleshooting Steps:

    • Run a control incubation with this compound in buffer alone (no microsomes) to assess chemical stability.

    • If chemically stable, the degradation is likely due to non-CYP enzymes (e.g., esterases, UGTs) in the microsomes. This is still valuable metabolic information.

Problem 3: The half-life of this compound is too short to be accurately measured (e.g., >80% degraded at the first time point).

  • Possible Cause: The compound is very rapidly metabolized.

  • Troubleshooting Steps:

    • Reduce the incubation time and take earlier and more frequent time points (e.g., 0, 1, 2, 5, 10 minutes).

    • Decrease the concentration of microsomes in the incubation to slow down the rate of metabolism.

Problem 4: No degradation of this compound is observed, even with a positive control compound that shows metabolism.

  • Possible Cause: this compound is highly stable under the assay conditions, or there may be issues with the analytical method.

  • Troubleshooting Steps:

    • Confirm that the positive control is indeed being metabolized as expected.

    • Verify the sensitivity and linearity of the LC-MS/MS method for this compound.

    • Consider potential issues with non-specific binding of the compound to the incubation tubes or plates.

Troubleshooting_Guide cluster_var High Variability cluster_nadph Control Instability cluster_fast Rapid Degradation cluster_stable High Stability start Unexpected Result in Stability Assay var_q High variability between replicates? start->var_q nadph_q Unstable in control (no NADPH)? start->nadph_q fast_q Degradation too fast to measure? start->fast_q stable_q No degradation observed? start->stable_q var_a1 Check pipetting technique (reverse pipetting). var_q->var_a1 var_a2 Ensure proper mixing of solutions. var_q->var_a2 var_a3 Verify consistent quenching times. var_q->var_a3 nadph_a1 Test chemical stability in buffer alone. nadph_q->nadph_a1 nadph_a2 Consider non-NADPH dependent metabolism. nadph_a1->nadph_a2 fast_a1 Reduce incubation time and take earlier time points. fast_q->fast_a1 fast_a2 Decrease microsomal protein concentration. fast_q->fast_a2 stable_a1 Confirm positive control metabolism. stable_q->stable_a1 stable_a2 Validate LC-MS/MS method sensitivity. stable_q->stable_a2 stable_a3 Investigate non-specific binding. stable_q->stable_a3

Caption: Troubleshooting guide for common issues in stability assays.

References

Technical Support Center: Translating In Vitro Potency to Whole-Cell Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenges encountered when translating the in vitro potency of a compound to its activity in whole-cell assays.

Frequently Asked Questions (FAQs)

Q1: My compound is highly potent in a biochemical/enzymatic assay but shows significantly weaker or no activity in a cell-based assay. What are the likely reasons for this discrepancy?

A1: This is a frequent and multifaceted challenge in drug discovery. The transition from a simplified, purified protein environment to the complex milieu of a living cell introduces several barriers that can impact a compound's apparent potency. The primary reasons for this discrepancy can be categorized as follows:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties such as high polarity, large size, or low lipophilicity can hinder passive diffusion across the lipid bilayer.[1][2]

  • Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.[3][4][5]

  • Compound Instability: The compound may be unstable in the cell culture medium or rapidly metabolized by intracellular enzymes into inactive forms. Factors like temperature, pH, and media components can contribute to degradation.

  • Lack of Target Engagement: Even if the compound enters the cell, it may not effectively bind to its target in the cellular environment. This could be due to the target protein being part of a larger complex or having a different conformation than the purified protein used in the biochemical assay.

  • High Protein Binding: The compound might non-specifically bind to other intracellular proteins or components of the cell culture serum, reducing the free concentration available to engage the target.

  • Assay-Specific Artifacts: The conditions of the cellular assay (e.g., cell type, incubation time, endpoint measurement) may not be optimal for observing the compound's effect.

Troubleshooting Guides

Guide 1: Investigating Poor Cellular Potency

If your compound shows a significant drop in potency from a biochemical to a cellular assay, follow this troubleshooting workflow:

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Troubleshooting workflow for poor cellular potency.

Step 1: Assess Compound Permeability

The first step is to determine if your compound can get into the cells.

  • Recommendation: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion. For a more biologically relevant measure, use a Caco-2 or MDCK cell-based permeability assay.

  • Data Interpretation:

    Permeability Classification Papp (x 10-6 cm/s) in Caco-2 Interpretation
    High> 10Likely to be well absorbed.
    Moderate1 - 10May have variable absorption.
    Low< 1Poor absorption is likely.

    Note: These values are a general guide and can vary between labs and assay conditions.

Step 2: Evaluate Compound Efflux

If permeability is moderate to high, but cellular activity is still low, the compound may be actively transported out of the cell.

  • Recommendation: Use an MDCK-MDR1 assay to specifically assess if your compound is a substrate for the P-gp efflux pump. This is done by measuring permeability in both directions (apical to basolateral, A-B, and basolateral to apical, B-A).

  • Data Interpretation:

    Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) Interpretation
    ER < 2Compound is not likely a substrate of P-gp.
    ER ≥ 2Compound is likely a substrate of P-gp and subject to active efflux.

Step 3: Determine Compound Stability

A compound that degrades in the assay medium will have a lower effective concentration.

  • Recommendation: Incubate the compound in the cell culture medium (with and without serum) at 37°C and quantify the amount of parent compound remaining over time using LC-MS/MS or HPLC.

  • Data Interpretation:

    Time (hours) % Parent Compound Remaining
    0100
    295
    488
    875
    2445

    This is example data for a moderately unstable compound.

Step 4: Confirm Cellular Target Engagement

It is crucial to verify that the compound binds to its intended target within the complex cellular environment.

  • Recommendation: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells. This assay measures the thermal stabilization of a protein upon ligand binding.

  • Expected Outcome: A positive result is a shift in the melting temperature (Tm) of the target protein in the presence of the compound compared to a vehicle control.

Guide 2: Enhancing Cellular Activity

If the troubleshooting guide identifies a specific issue, the following strategies can be employed:

  • Improving Permeability:

    • Increase Lipophilicity: Modify the compound to make it more lipid-soluble, for example, by adding non-polar groups.

    • Reduce Polar Surface Area: Decrease the number of hydrogen bond donors and acceptors.

    • Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active compound.

  • Overcoming Efflux:

    • Structural Modification: Alter the compound's structure to reduce its recognition by efflux transporters. This can involve changes in molecular weight, charge, or the addition of specific functional groups.

    • Co-administration with Inhibitors: In an experimental setting, co-dosing with a known efflux pump inhibitor (e.g., verapamil for P-gp) can increase the intracellular concentration of your compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection

This protocol outlines the general steps for performing a CETSA experiment to determine target engagement.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: CETSA Experimental Workflow.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test compound or vehicle control at the desired concentration and incubate for a specified time (e.g., 1 hour at 37°C).

  • Heating:

    • Harvest and wash the cells.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler across a range of temperatures (e.g., 40-65°C) for a set time (e.g., 3 minutes). Include a non-heated control.

  • Cell Lysis:

    • Lyse the cells by repeated freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blot:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration and normalize all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against temperature to generate melting curves.

    • The shift in the melting curve between the compound-treated and vehicle-treated samples (ΔTm) indicates target engagement.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a compound.

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation:

    • Prepare a solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4).

  • Assay Procedure:

    • Add the compound solution to the donor wells of the PAMPA plate.

    • Add buffer to the acceptor wells.

    • Incubate the plate for a set period (e.g., 4-18 hours) at room temperature.

  • Quantification:

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability (Pe):

    • The effective permeability is calculated using a specific formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Signaling Pathways and Logical Relationships

Signaling_Pathway_Inhibition

References

Technical Support Center: High-Throughput Screening of InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers developing and running high-throughput screening (HTS) assays for inhibitors of Mycobacterium tuberculosis InhA.

Frequently Asked Questions (FAQs)

Q1: What is InhA and why is it a good target for tuberculosis drug discovery?

A1: InhA is an enoyl-acyl carrier protein (ACP) reductase that is a key enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis.[1][2][3] This pathway is responsible for synthesizing mycolic acids, which are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall.[1][4] Because mycolic acids are crucial for the bacterium's survival and are not found in mammals, InhA is a highly attractive and validated target for developing new anti-tuberculosis drugs. Inhibition of InhA disrupts cell wall integrity, ultimately leading to bacterial cell death.

Q2: What is the difference between direct and indirect InhA inhibitors?

A2: The primary difference lies in their mechanism of action.

  • Indirect inhibitors , like the frontline drug isoniazid (INH), are pro-drugs. They require activation by a mycobacterial enzyme, the catalase-peroxidase KatG, to be converted into their active form. The activated drug then forms an adduct with NADH, which is the actual species that inhibits InhA. A major drawback is that mutations in the katG gene can prevent this activation, leading to drug resistance.

  • Direct inhibitors are compounds that can bind to and inhibit InhA without needing prior enzymatic activation. This is a significant advantage as they can circumvent the common resistance mechanism associated with KatG mutations and can be effective against many isoniazid-resistant strains of M. tuberculosis.

Q3: What are the essential components of a biochemical HTS assay for InhA?

A3: A typical biochemical assay for InhA inhibition involves the following core components:

  • Purified InhA enzyme: The target protein.

  • NADH: The co-factor for the reductase enzyme. The consumption of NADH is often monitored spectrophotometrically.

  • Substrate: A long-chain 2-trans-enoyl-ACP or a synthetic analog like 2,trans-dodecenoyl-CoA (DD-CoA).

  • Buffer solution: To maintain a stable pH and ionic strength for the reaction (e.g., PIPES or phosphate buffer).

  • Test compounds: The potential inhibitors being screened.

  • Control inhibitors: A known InhA inhibitor (e.g., triclosan or a well-characterized diphenyl ether) to validate assay performance.

Q4: Why is my IC50 value for a known inhibitor different from published values?

A4: Discrepancies in IC50 values can arise from several factors:

  • Assay Conditions: IC50 values are highly dependent on the specific experimental conditions. Variations in enzyme concentration, substrate concentration (especially relative to its K_m value), NADH concentration, pH, temperature, and buffer composition can all alter the apparent potency of an inhibitor.

  • Enzyme Purity and Activity: The purity and specific activity of your InhA enzyme preparation can affect results. Ensure consistent quality between batches.

  • Reagent Stability: Degradation of reagents like NADH or the substrate can lead to inaccurate results.

  • Inhibitor Binding Kinetics: Some inhibitors are "slow-onset" or "tight-binding," meaning they require a pre-incubation period with the enzyme to exert their full effect. If your assay protocol lacks a sufficient pre-incubation step, you may overestimate the IC50.

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Suggested Solution(s)
High Z'-factor variability or low signal-to-background ratio 1. Inconsistent reagent dispensing. 2. Reagent instability (enzyme, NADH, substrate). 3. Suboptimal reagent concentrations.1. Calibrate and validate automated liquid handlers. Use low-evaporation plates. 2. Prepare fresh reagents daily or validate stability of frozen aliquots. 3. Re-optimize enzyme and substrate concentrations. Ensure the reaction is in the linear range.
High rate of false positives 1. Compound interference with the assay signal (e.g., autofluorescence, light scattering). 2. Promiscuous inhibition due to compound aggregation. 3. Reactive compounds that covalently modify the enzyme.1. Run a counterscreen without the enzyme or substrate to identify interfering compounds. 2. Add a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to the assay buffer to disrupt aggregates. 3. Use orthogonal assays with different detection methods (e.g., fluorescence vs. absorbance) to confirm hits.
Confirmed biochemical hits are inactive in whole-cell assays 1. Poor compound permeability across the mycobacterial cell wall. 2. Compound is removed by bacterial efflux pumps. 3. Compound is metabolically inactivated by the bacteria.1. Analyze the physicochemical properties (e.g., logP, molecular weight) of the hits to assess permeability. 2. Test hits in combination with known efflux pump inhibitors. 3. This is a common challenge; prioritize scaffolds that show both biochemical and cellular activity for further optimization.
Assay signal drifts over the course of screening a plate batch 1. Temperature or evaporation gradients across the plate incubator. 2. Reagent degradation during the run (especially light-sensitive NADH). 3. Enzyme activity is not stable at the assay temperature for the duration of the run.1. Ensure proper incubator humidity and temperature uniformity. Use plate lids. 2. Protect reagents from light. Minimize the time plates spend at room temperature. 3. Perform a time-course experiment to confirm the reaction rate is linear and stable over the entire assay period.

Experimental Protocols & Data

Protocol: Steady-State Kinetic Assay for InhA HTS

This protocol is a representative method for determining InhA activity by monitoring NADH oxidation.

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

    • InhA Enzyme Stock: Prepare a concentrated stock of purified M. tuberculosis InhA in a suitable storage buffer and determine its specific activity. For the assay, dilute to a final concentration of 10-100 nM in assay buffer. Note: At lower concentrations (e.g., 10 nM), adding stabilizing agents like 8% glycerol and 0.1 mg/ml BSA may be necessary.

    • NADH Stock: Prepare a stock solution in assay buffer. The final concentration in the assay should be at or near the K_m value, typically around 250 µM.

    • Substrate Stock: Prepare a stock of 2,trans-dodecenoyl-CoA (DD-CoA) in DMSO. The final concentration should be around its K_m value, typically 25 µM.

    • Test Compounds: Dissolve compounds in 100% DMSO.

  • Assay Procedure (384-well format):

    • Add test compounds or DMSO (for controls) to the wells of a UV-transparent 384-well plate.

    • Add InhA enzyme solution to all wells and pre-incubate with the compounds for 15-30 minutes at room temperature. This step is crucial for identifying slow-onset inhibitors.

    • Add NADH solution to all wells.

    • Initiate the reaction by adding the DD-CoA substrate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm (A_340) at a constant temperature (e.g., 30°C) using a microplate reader. Collect readings every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH consumption) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data using high (no inhibitor) and low (no enzyme or potent inhibitor) controls.

    • Calculate the percent inhibition for each compound.

    • For hits, perform dose-response experiments to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Summary of Inhibitor Potency Data

The following table summarizes reported IC50 values for various classes of InhA inhibitors. Note that direct comparison can be difficult due to differing assay conditions.

Compound / ClassTargetReported IC50 (µM)Reference
NITD-564InhA0.59
NITD-529InhA9.60
Arylamide (optimized)InhA0.09
Arylamide (lead)InhA3.07
Compound 9,222,034InhA18.05

Visualizations

InhA's Role in Mycolic Acid Synthesis

InhA_Pathway cluster_FASII FAS-II Pathway FASI Fatty Acid Synthase I (FAS-I) FASII Fatty Acid Synthase II (FAS-II) Elongation Cycle FASI->FASII Provides short-chain fatty acid primers Mycolic_Acids Mycolic Acids FASII->Mycolic_Acids Precursors InhA InhA (Enoyl-ACP Reductase) Acyl-ACP Acyl-ACP InhA->Acyl-ACP Product (Elongated Chain) NAD NAD+ InhA->NAD Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Essential Component Ketoacyl-ACP Ketoacyl-ACP Acyl-ACP->Ketoacyl-ACP Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP Enoyl-ACP->InhA Substrate NADH NADH NADH->InhA Cofactor

Caption: Role of InhA in the FAS-II pathway for mycolic acid biosynthesis.

High-Throughput Screening Workflow for InhA Inhibitors

HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary & Cellular Assays Primary_Screen HTS of Compound Library (Single Concentration) Primary_Hits Identify Primary Hits (% Inhibition > Threshold) Primary_Screen->Primary_Hits Dose_Response Dose-Response Assay (Calculate IC50) Primary_Hits->Dose_Response Confirm Potency Counterscreen Counterscreen (Rule out assay interference) Primary_Hits->Counterscreen Check Specificity Orthogonal_Assay Orthogonal Assay (Confirm mechanism) Dose_Response->Orthogonal_Assay Counterscreen->Orthogonal_Assay Whole_Cell Whole-Cell M. tuberculosis Activity Assay (MIC) Orthogonal_Assay->Whole_Cell Confirmed Hits Cytotoxicity Eukaryotic Cell Cytotoxicity Assay Whole_Cell->Cytotoxicity Lead_Compounds Prioritized Lead Compounds Cytotoxicity->Lead_Compounds

Caption: A typical workflow for identifying and validating InhA inhibitors.

Troubleshooting Decision Tree for HTS Assays

Troubleshooting_Tree start Poor Assay Performance? (e.g., low Z', high CV) check_reagents Check Reagent Quality & Stability (Enzyme, NADH, Substrate) start->check_reagents Yes high_false_pos High False Positive Rate? start->high_false_pos No check_dispensing Verify Liquid Handler Performance check_reagents->check_dispensing reoptimize Re-optimize Assay Conditions (Concentrations, Incubation Time) check_dispensing->reoptimize success Assay Performance Improved reoptimize->success run_counterscreen Run Counterscreen for Assay Interference high_false_pos->run_counterscreen Yes biochem_cellular_disconnect Hits Inactive in Cells? high_false_pos->biochem_cellular_disconnect No add_detergent Add Detergent to Buffer (e.g., 0.01% Triton X-100) run_counterscreen->add_detergent add_detergent->success assess_properties Assess Physicochemical Properties (Permeability, Efflux) biochem_cellular_disconnect->assess_properties Yes biochem_cellular_disconnect->success No, proceed with hits assess_properties->success Prioritize promising scaffolds

Caption: A decision tree for troubleshooting common HLS assay issues.

References

Validation & Comparative

A Comparative Analysis of Direct InhA Inhibitors for Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics that target essential pathways in Mycobacterium tuberculosis. One of the most clinically validated targets is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall.[1][2][3] Direct inhibitors of InhA circumvent the resistance mechanisms associated with the frontline pro-drug isoniazid, which requires activation by the catalase-peroxidase KatG.[2][4] This guide provides a comparative analysis of InhA-IN-2 and other prominent direct InhA inhibitors, supported by experimental data to aid in the selection and development of new anti-tubercular agents.

Quantitative Comparison of InhA Inhibitors

The following table summarizes the in vitro potency of this compound against the InhA enzyme (IC50) and its whole-cell activity against M. tuberculosis (MIC). For a comprehensive comparison, data for other well-characterized direct InhA inhibitors are also presented.

Compound ClassInhibitorInhA IC50 (µM)M. tuberculosis H37Rv MIC (µM)Reference
UnknownThis compound 0.31-
4-Hydroxy-2-pyridoneNITD-5299.601.54
NITD-5640.590.16
NITD-916~0.590.05
Diaryl EtherTriclosan--
PT70--
ArylamideCompound p4-62.5
Compound p6-125
Compound a6-125
ThiadiazoleGSK6930.041
DiazaborineAN12855<1-

Note: The Ki value for this compound was not found in the searched literature. A lower IC50 value indicates greater potency against the InhA enzyme, while a lower MIC value indicates greater potency against whole M. tuberculosis cells.

InhA Signaling Pathway and Inhibition

InhA catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-acyl carrier proteins (enoyl-ACPs), an essential step in the elongation of fatty acids that form the meromycolate chain of mycolic acids. Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C18) FAS_I->Acyl_CoA FAS_II_init FAS-II Initiation Acyl_CoA->FAS_II_init Elongation_Cycle Elongation Cycle (KasA/B, MabA, HadAB/BC) FAS_II_init->Elongation_Cycle Enoyl_ACP 2-trans-Enoyl-ACP Elongation_Cycle->Enoyl_ACP Dehydration InhA InhA Enoyl_ACP->InhA Acyl_ACP Acyl-ACP InhA->Acyl_ACP Reduction NAD NAD+ InhA->NAD Acyl_ACP->Elongation_Cycle Further Elongation Meromycolate Meromycolic Acids Acyl_ACP->Meromycolate Mycolic_Acids Mycolic Acids Meromycolate->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitor Direct InhA Inhibitors (e.g., this compound) Inhibitor->InhA Inhibition NADH NADH NADH->InhA

Caption: Mycolic acid biosynthesis pathway and the role of InhA.

Experimental Protocols

InhA Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibition of the NADH-dependent InhA enzyme by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH stock solution

  • Substrate: 2-trans-dodecenoyl-CoA (or a similar enoyl-CoA substrate)

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • Direct InhA inhibitor (e.g., this compound)

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a suitable reaction vessel (e.g., a cuvette or 96-well plate), add the assay buffer, NADH, and the inhibitor solution.

  • Add a fixed concentration of purified InhA enzyme (e.g., 70-150 nM) to the mixture and pre-incubate for 10-15 minutes at 25°C.

  • Initiate the reaction by adding the enoyl-CoA substrate (e.g., 400 µM).

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial velocity (v) of the reaction from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition relative to a control reaction containing no inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow for InhA Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and validation of novel direct InhA inhibitors.

Experimental_Workflow cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 In Vivo Efficacy Compound_Library Compound Library Virtual_Screening Virtual Screening (Docking) Compound_Library->Virtual_Screening Hit_Selection Hit Selection Virtual_Screening->Hit_Selection InhA_Assay InhA Enzyme Inhibition Assay (IC50) Hit_Selection->InhA_Assay MIC_Assay Whole-Cell MIC Assay (M. tuberculosis) InhA_Assay->MIC_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay MIC_Assay->Cytotoxicity_Assay Mouse_Model Tuberculosis Mouse Model (e.g., acute infection) Cytotoxicity_Assay->Mouse_Model Efficacy_Evaluation Efficacy Evaluation (CFU reduction) Mouse_Model->Efficacy_Evaluation Lead_Optimization Lead Optimization Efficacy_Evaluation->Lead_Optimization Lead_Optimization->InhA_Assay

References

Validating InhA as the Primary Target of InhA-IN-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a well-validated and attractive target for novel anti-tuberculosis drugs.[1][2] The rise of resistance to isoniazid, a frontline pro-drug targeting InhA, has spurred the development of direct InhA inhibitors that do not require activation by the catalase-peroxidase KatG.[2][3] This guide provides a comprehensive comparison of experimental data validating InhA as the primary target of the direct inhibitor, InhA-IN-2, and contrasts its performance with other notable direct InhA inhibitors.

Executive Summary

This compound is a potent direct inhibitor of Mycobacterium tuberculosis InhA. This guide outlines the experimental evidence supporting its mechanism of action, benchmarked against other direct InhA inhibitors. The validation process for such inhibitors typically follows a hierarchical workflow, beginning with biochemical assays to confirm direct enzyme inhibition, followed by biophysical methods to verify target engagement, and culminating in cellular assays to establish antibacterial activity and on-target effects.

Data Presentation: Comparative Analysis of Direct InhA Inhibitors

The following tables summarize the available quantitative data for this compound and a selection of alternative direct InhA inhibitors. This data is essential for objectively comparing their performance profiles.

Table 1: Biochemical and Biophysical Validation Data

CompoundTargetIC50 (µM)Kd (µM)ΔTm (°C)
This compound (Compound 26) InhA0.31Data not availableData not available
GSK138InhA0.04Data not availableData not available
NITD-564InhA0.59Data not availableData not available
Triclosan (Control)InhA-Data not available+3.0

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of InhA by 50%. Kd, the dissociation constant, is a measure of binding affinity. ΔTm indicates the change in the melting temperature of InhA upon compound binding, signifying target engagement and stabilization.

Table 2: Cellular Activity Data

CompoundM. tuberculosis MIC (µM)Notes
This compound (Compound 26) Data not availableInhibits mycolic acid synthesis in M. tuberculosis H37Ra.
GSK1381Retains activity against intracellular bacteria.
NITD-5640.16-

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental findings. Below are the protocols for the key experiments cited in the validation of direct InhA inhibitors.

InhA Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of InhA.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (cofactor)

  • 2-trans-dodecenoyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the assay buffer, NADH, and the InhA enzyme in each well of a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a DMSO-only control.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA, to all wells.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a biophysical technique used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Materials:

  • Purified recombinant InhA enzyme

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Test compound

  • Real-time PCR instrument

Protocol:

  • Prepare a master mix containing the InhA enzyme and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into the wells of a 96-well PCR plate.

  • Add the test compound at various concentrations to the wells.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Apply a temperature gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal unfolding curve. The change in melting temperature (ΔTm) in the presence of the compound compared to the control indicates ligand binding and stabilization.

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound required to inhibit the growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and glycerol

  • Test compound

  • 96-well microplates

  • Resazurin dye

Protocol:

  • Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.

  • Add the bacterial inoculum to each well containing the test compound.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 7-14 days.

  • After incubation, add resazurin dye to each well and incubate for another 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink, indicating the absence of bacterial metabolic activity.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows involved in the validation of InhA as a target for direct inhibitors.

Mycolic_Acid_Biosynthesis_Pathway Mycolic Acid Biosynthesis Pathway and InhA Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP Produces short-chain fatty acids FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_ACP->FAS_II Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Final products InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Substrate InhA->FAS_II Product (elongated Acyl-ACP) re-enters cycle Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation InhA_IN_2 This compound InhA_IN_2->InhA Direct Inhibition

Caption: Inhibition of InhA by this compound disrupts the FAS-II pathway, blocking mycolic acid synthesis.

InhA_Inhibitor_Validation_Workflow Target Validation Workflow for a Direct InhA Inhibitor cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular & In Vivo Validation Hit_ID Hit Identification (e.g., HTS) Enzyme_Assay InhA Enzymatic Assay (Determine IC50) Hit_ID->Enzyme_Assay TSA Thermal Shift Assay (TSA) (Confirm Target Engagement - ΔTm) Enzyme_Assay->TSA Binding_Assay Binding Affinity Assay (Determine Kd, e.g., SPR, ITC) TSA->Binding_Assay MIC_Assay M. tuberculosis MIC Assay (Whole-cell activity) Binding_Assay->MIC_Assay Mycolic_Acid_Assay Mycolic Acid Synthesis Assay (Confirm on-target effect in cells) MIC_Assay->Mycolic_Acid_Assay Resistant_Mutant Resistant Mutant Generation & Sequencing (Confirm target) Mycolic_Acid_Assay->Resistant_Mutant In_Vivo In Vivo Efficacy Models (e.g., mouse model of TB) Resistant_Mutant->In_Vivo

References

Synergistic Potential of Direct InhA Inhibitors in Combination Therapy Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of direct InhA inhibitors with existing anti-tuberculosis (TB) drugs. While specific data for InhA-IN-2 is not publicly available, this document leverages findings from potent, structurally related direct InhA inhibitors to illustrate their potential in combination regimens.

The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a key target for anti-TB drug development. Isoniazid, a cornerstone of first-line TB therapy, targets InhA after being activated by the catalase-peroxidase KatG. However, the emergence of isoniazid resistance, often through mutations in katG, necessitates the development of direct InhA inhibitors that do not require metabolic activation. This compound is one such direct inhibitor, identified as a promising lead compound with an IC50 of 0.31 μM. This guide explores the synergistic potential of direct InhA inhibitors, using data from well-studied examples to highlight their promise in overcoming drug resistance and enhancing treatment efficacy.

Comparative Efficacy of Direct InhA Inhibitors in Combination Therapy

While specific synergistic data for this compound is not available in published literature, studies on other direct InhA inhibitors, such as the diphenyl ether series (e.g., SB-PT070 and SB-PT091), provide valuable insights into the potential of this drug class in combination therapy. Research has shown that these compounds can act additively or synergistically with existing anti-TB drugs, notably rifampin.

In Vitro Synergy Assessment

The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of drug combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 typically indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 suggests antagonism.

While specific FIC index values for this compound are not documented, studies on the diphenyl ether InhA inhibitors have demonstrated favorable interactions with rifampin, showing an additive effect.

Table 1: In Vitro Interaction of Direct InhA Inhibitor SB-PT091 with Rifampin

Drug CombinationFIC Index (ΣFIC)Interaction
SB-PT091 + Rifampin1.0Additive
In Vivo Efficacy of Combination Therapy

Preclinical studies in murine models of TB have demonstrated the enhanced efficacy of combining direct InhA inhibitors with standard anti-TB drugs. Co-administration of the diphenyl ether InhA inhibitors with rifampin resulted in a significant reduction in the bacterial load in the spleens of infected mice compared to treatment with rifampin alone.[1]

Table 2: In Vivo Efficacy of Direct InhA Inhibitors in Combination with Rifampin in a Murine TB Model

Treatment GroupMean Log10 CFU Reduction in Spleen (vs. Rifampin alone)
SB-PT091 + Rifampin1.4
SB-PT070 + Rifampin1.7

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol outlines the determination of the fractional inhibitory concentration (FIC) index for a direct InhA inhibitor in combination with another anti-TB drug.

Materials:

  • Direct InhA inhibitor (e.g., this compound) stock solution

  • Second anti-TB drug (e.g., rifampin) stock solution

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the direct InhA inhibitor horizontally across the 96-well plate.

    • Prepare serial twofold dilutions of the second anti-TB drug vertically down the plate.

    • The final plate should contain a matrix of concentrations for both drugs. Include wells with each drug alone and a drug-free control.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5.

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the prepared inoculum to all wells of the microplate.

    • Incubate the plate at 37°C for 7-14 days.

  • Determination of MIC:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of the bacteria.

    • Determine the MIC of each drug alone and in combination.

  • Calculation of FIC Index:

    • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC index (ΣFIC) for the combination: ΣFIC = FIC of drug A + FIC of drug B.

    • Interpret the results as described above.

Visualizing the Mechanism and Workflow

To better understand the context of InhA inhibition and the experimental approach to assessing synergy, the following diagrams are provided.

Mycolic_Acid_Synthesis_Pathway Mycolic Acid Synthesis Pathway and InhA Inhibition cluster_FASII Fatty Acid Synthase II (FAS-II) System cluster_inhibition AcpM AcpM FabH FabH AcpM->FabH FabD FabD FabH->FabD KasA_KasB KasA/KasB FabD->KasA_KasB MabA MabA KasA_KasB->MabA InhA InhA MabA->InhA Pks13 Pks13 InhA->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids InhA_IN_2 This compound InhA_IN_2->InhA Isoniazid_active Isoniazid (activated) Isoniazid_active->InhA

Caption: The FAS-II pathway is essential for mycolic acid synthesis in M. tuberculosis. InhA is a key enzyme in this pathway, and it is the target of both activated isoniazid and direct inhibitors like this compound.

Checkerboard_Assay_Workflow Checkerboard Assay Workflow for Synergy Testing cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis DrugA Serial Dilution of InhA Inhibitor Plate Inoculate 96-well Plate with Drug Combinations and Bacteria DrugA->Plate DrugB Serial Dilution of Anti-TB Drug DrugB->Plate Inoculum Prepare M. tuberculosis Inoculum Inoculum->Plate Incubate Incubate at 37°C Plate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Result Determine Synergy/ Additivity/Antagonism Calculate_FIC->Result

Caption: This workflow illustrates the key steps of the checkerboard assay, from preparation of reagents to the final determination of drug interaction.

References

A Comparative Analysis of the Bactericidal Activity of InhA-IN-2 and Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bactericidal activity of the direct InhA inhibitor, InhA-IN-2, and the established anti-tuberculosis drug, isoniazid. The information presented is supported by available experimental data to assist researchers and drug development professionals in understanding the potential advantages and mechanisms of these two compounds.

Executive Summary

Isoniazid, a cornerstone of tuberculosis therapy for decades, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to exert its bactericidal effect through the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid synthesis. Resistance to isoniazid frequently arises from mutations in the katG gene, preventing its activation. This compound is a direct inhibitor of InhA, meaning it does not require prior activation. This fundamental difference in their mechanism of action suggests that direct InhA inhibitors like this compound could be effective against isoniazid-resistant strains of Mycobacterium tuberculosis that harbor katG mutations. While comprehensive bactericidal data for this compound is emerging, initial findings and data from other direct InhA inhibitors indicate a potent anti-mycobacterial effect.

Data Presentation: this compound vs. Isoniazid

The following table summarizes the available quantitative data for this compound and isoniazid. It is important to note that direct comparative studies on the bactericidal activity of this compound and isoniazid are limited. Therefore, data for other potent, direct InhA inhibitors are included as a proxy to provide a broader context for the potential efficacy of this class of compounds.

ParameterThis compoundIsoniazidOther Direct InhA Inhibitors (e.g., NITD-916)
Target InhA (direct inhibition)InhA (indirect inhibition)InhA (direct inhibition)
Activation Required NoYes (by KatG)No
IC50 against InhA 0.31 µM[1]Activated form has high affinityPotent, often in the nanomolar range
MIC against M. tuberculosis H37Rv Data not available~0.05-0.1 µg/mLPotent, with some compounds showing lower MICs than isoniazid
MBC against M. tuberculosis H37Rv Data not availableTypically 2-4 times the MICDemonstrated bactericidal activity
Activity against katG mutant (INH-resistant) M. tb Expected to be activeInactive or significantly reduced activityActive[2]
Effect on Mycolic Acid Synthesis 33% inhibition at 200 µM[1]Potent inhibitionPotent inhibition
Time-Kill Kinetics Data not availableRapidly bactericidal against actively dividing bacilliDemonstrated rapid bactericidal activity[2]

Note: The bactericidal activity of isoniazid is highly dependent on the metabolic state of the bacteria, being more effective against rapidly dividing bacilli[3]. Direct InhA inhibitors have shown activity against both replicating and non-replicating M. tuberculosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of a compound's activity. For M. tuberculosis, this is typically determined using the broth microdilution method.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a standardized turbidity, corresponding to a specific colony-forming unit (CFU)/mL.

  • Drug Dilution: Serial twofold dilutions of the test compounds (this compound and isoniazid) are prepared in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest drug concentration that shows no visible bacterial growth. This can be assessed visually or by using a growth indicator dye like resazurin.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC plate: Following the determination of the MIC, an aliquot from each well that shows no visible growth is subcultured onto a drug-free solid medium, such as Middlebrook 7H10 or 7H11 agar.

  • Incubation: The agar plates are incubated at 37°C for 3-4 weeks.

  • Reading Results: The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium.

  • Inoculum Preparation: A logarithmic phase culture of M. tuberculosis is diluted in fresh broth to a standardized starting CFU/mL.

  • Drug Exposure: The test compounds are added to the bacterial cultures at concentrations typically multiples of their MIC. A drug-free culture serves as a growth control.

  • Sampling: At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), aliquots are withdrawn from each culture.

  • CFU Determination: The samples are serially diluted and plated on drug-free agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of isoniazid and this compound are a key differentiator in their potential clinical applications.

Isoniazid Activation and Inhibition of InhA

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme KatG. Once activated, it forms a covalent adduct with NAD+, which then inhibits InhA.

Isoniazid_Pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH INH_NAD_adduct INH-NAD Adduct Activated_INH->INH_NAD_adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD_adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Disrupted InhA->Cell_Wall Leads to Disruption Mycolic_Acid->Cell_Wall Essential for Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect

Caption: Isoniazid activation pathway and mechanism of action.

This compound Direct Inhibition of InhA

In contrast to isoniazid, this compound is a direct-acting inhibitor that binds to InhA without the need for enzymatic activation. This allows it to bypass the common resistance mechanism associated with isoniazid.

InhA_IN_2_Pathway InhA_IN_2 This compound (Direct Inhibitor) InhA InhA (Enoyl-ACP Reductase) InhA_IN_2->InhA Direct Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Disrupted InhA->Cell_Wall Leads to Disruption Mycolic_Acid->Cell_Wall Essential for Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect

Caption: this compound direct inhibition of InhA.

Conclusion

This compound and other direct InhA inhibitors represent a promising strategy to combat tuberculosis, particularly in the face of rising isoniazid resistance. Their ability to directly target InhA circumvents the primary mechanism of isoniazid resistance. While further studies are needed to fully elucidate the bactericidal profile of this compound, the available data on its potent enzymatic inhibition and the demonstrated bactericidal activity of other direct InhA inhibitors highlight its potential as a valuable addition to the anti-tuberculosis drug pipeline. Continued research focusing on the MIC, MBC, and time-kill kinetics of this compound against a panel of drug-susceptible and resistant M. tuberculosis strains is warranted to fully assess its therapeutic potential.

References

Comparative Analysis of InhA Inhibitor Activity Against Non-Replicating Persistent M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the activity of the InhA inhibitor, InhA-IN-2, and other relevant compounds against non-replicating persistent Mycobacterium tuberculosis (M. tuberculosis). The data presented is intended to inform research and development efforts aimed at combating latent tuberculosis infections.

Executive Summary

Treating latent tuberculosis remains a significant challenge due to the presence of non-replicating, persistent bacilli that are tolerant to many conventional antibiotics. The enoyl-acyl carrier protein (ACP) reductase, InhA, a key enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis, has been a target for drugs aimed at both replicating and non-replicating bacteria. This guide compares the activity of the direct InhA inhibitor, this compound, with other InhA inhibitors and standard-of-care drugs against non-replicating M. tuberculosis. While direct experimental data on the bactericidal activity of this compound against non-replicating M. tuberculosis is not publicly available, this guide draws comparisons based on the activity of other direct InhA inhibitors.

Data Presentation: Comparative Efficacy

The following table summarizes the in vitro activity of various compounds against non-replicating M. tuberculosis under different experimental models.

Compound/DrugClassTargetNon-Replicating ModelQuantitative ActivityReference
This compound Direct InhA InhibitorInhANot ReportedIC50 (against InhA enzyme): 0.31 µM.[1] 33% inhibition of mycolic acid synthesis in replicating M. tuberculosis H37Ra at 200 µM.[1][1]
Diazaborines (AN12855 & AN12541) Direct InhA InhibitorInhANutrient Starvation>3 log reduction in CFU/mL over 21 days.[2][3]
NITD-916 Direct InhA InhibitorInhANutrient Starvation>3 log reduction in CFU/mL over 21 days.
Isoniazid Prodrug (InhA inhibitor)InhANutrient Starvation>3 log reduction in CFU/mL over 21 days.
Bedaquiline DiarylquinolineATP synthaseHypoxia (Wayne Model)Eradicated persistent TB infections and prevented relapse in a mouse model.
Pretomanid NitroimidazoleMultiple (including respiratory poisoning)Hypoxia (Wayne Model)Bactericidal activity against non-replicating bacteria.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental models used to assess drug activity against non-replicating M. tuberculosis.

Nutrient Starvation Model

This model simulates the nutrient-deprived conditions that M. tuberculosis may encounter in a host granuloma.

Protocol Outline:

  • M. tuberculosis Culture Preparation: M. tuberculosis (e.g., H37Rv strain) is grown in a standard liquid medium (e.g., Middlebrook 7H9 with supplements) to the mid-logarithmic phase.

  • Induction of Nutrient Starvation: The bacterial cells are harvested by centrifugation, washed twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80 (PBST), and then resuspended in PBST to a specific optical density (e.g., OD600 of 0.4).

  • Drug Exposure: The nutrient-starved bacterial suspension is then exposed to the test compounds at various concentrations. A no-drug control (vehicle, typically DMSO) is included.

  • Viability Assessment (CFU Enumeration): At specified time points (e.g., day 0, 7, 14, 21), aliquots of the bacterial suspension are serially diluted in fresh culture medium and plated on solid agar (e.g., Middlebrook 7H11).

  • Incubation and Colony Counting: The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted. The log reduction in CFU/mL is calculated relative to the day 0 count.

Hypoxia (Wayne) Model

This model mimics the low-oxygen environment within a granuloma.

Protocol Outline:

  • M. tuberculosis Inoculation: A defined inoculum of M. tuberculosis is added to a sealed, airtight container (e.g., a screw-cap tube or vial) filled with a limited headspace of air and liquid culture medium.

  • Oxygen Depletion: The bacteria are incubated with slow stirring. As the bacteria respire, they consume the available oxygen, creating a gradual shift to a microaerophilic and then anaerobic environment. The oxygen depletion can be monitored using an indicator dye like methylene blue.

  • Induction of Non-Replicating State: Over time (typically several weeks), the bacteria enter a non-replicating persistent state.

  • Drug Exposure: The test compounds are added to the cultures of non-replicating bacteria.

  • Viability Assessment: Viability is typically assessed by determining the minimum bactericidal concentration (MBC) or by CFU enumeration after a period of drug exposure, followed by a recovery phase in an aerobic environment.

Mandatory Visualizations

InhA Signaling Pathway in M. tuberculosis

The following diagram illustrates the central role of InhA in the mycolic acid biosynthesis pathway and the mechanism of action of InhA inhibitors.

InhA_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) Pathway cluster_Inhibitors InhA Inhibitors AcpM AcpM KasA KasA AcpM->KasA Elongation MabA MabA KasA->MabA Reduction HadBC HadBC MabA->HadBC Dehydration InhA InhA HadBC->InhA Reduction LongChainFattyAcids Long-Chain Fatty Acids InhA->LongChainFattyAcids Final Reduction Step MycolicAcids Mycolic Acids LongChainFattyAcids->MycolicAcids Further processing Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG Isoniazid_prodrug->KatG Activation Activated_INH Activated INH KatG->Activated_INH Activated_INH->InhA Inhibition Direct_Inhibitors Direct Inhibitors (e.g., this compound, Diazaborines) Direct_Inhibitors->InhA Direct Inhibition Experimental_Workflow start Start culture Culture M. tuberculosis to mid-log phase start->culture induce_nrp Induce Non-Replicating Persistent (NRP) State (e.g., Nutrient Starvation) culture->induce_nrp drug_exposure Expose NRP M. tuberculosis to Test Compounds induce_nrp->drug_exposure sampling Collect Samples at Defined Time Points drug_exposure->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate on Solid Agar Medium serial_dilution->plating incubation Incubate for 3-4 Weeks plating->incubation cfu_count Enumerate Colony-Forming Units (CFU) incubation->cfu_count data_analysis Analyze Data (Log Reduction in CFU) cfu_count->data_analysis end End data_analysis->end

References

A Comparative Guide to InhA-IN-2 and Isoniazid: Navigating Cross-Resistance in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the direct InhA inhibitor, InhA-IN-2, and the cornerstone anti-tuberculosis drug, isoniazid (INH). We delve into their mechanisms of action, the landscape of cross-resistance, and the experimental data that underpins our current understanding. This document is intended to support research and development efforts in the fight against drug-resistant Mycobacterium tuberculosis.

Introduction: The InhA Target and Mechanisms of Inhibition

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3] Both isoniazid and this compound ultimately lead to the inhibition of InhA, but their modes of action are fundamentally different.

Isoniazid (INH): A prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][4] Once activated, isoniazid forms a covalent adduct with NAD+, which then binds to and inhibits InhA.

This compound: A direct inhibitor of InhA, meaning it does not require enzymatic activation. It binds directly to the InhA enzyme, blocking its function. This compound has an IC50 of 0.31 μM against M. tuberculosis InhA.

The Landscape of Isoniazid Resistance and the Promise of Direct InhA Inhibitors

Isoniazid resistance in M. tuberculosis is a significant clinical challenge. The most common mechanisms of resistance involve mutations that prevent the effective inhibition of InhA.

  • katG Mutations: Mutations in the katG gene are the most frequent cause of high-level isoniazid resistance. These mutations result in a dysfunctional KatG enzyme that is unable to activate the isoniazid prodrug.

  • inhA Promoter Mutations: Mutations in the promoter region of the inhA gene, most commonly at the -15 position (C-15T), lead to the overexpression of the InhA enzyme. This increased concentration of the target protein requires a higher concentration of activated isoniazid for effective inhibition, resulting in low-level resistance.

  • inhA Structural Gene Mutations: Less commonly, mutations within the inhA gene itself can alter the enzyme's structure, reducing the binding affinity of the activated isoniazid-NAD adduct.

Direct InhA inhibitors like this compound were developed to circumvent the primary mechanism of isoniazid resistance. By not requiring KatG activation, they are theoretically effective against strains harboring katG mutations.

Quantitative Data Summary: A Comparative Analysis

The following tables summarize the minimum inhibitory concentration (MIC) data for isoniazid and direct InhA inhibitors against various M. tuberculosis strains.

Note: Specific cross-resistance data for this compound is not extensively published. Therefore, data from other well-characterized direct InhA inhibitors (DIIs) with the same mechanism of action are used here as a predictive comparison.

Table 1: Comparative MICs of Isoniazid against Susceptible and Resistant M. tuberculosis Strains

M. tuberculosis Strain GenotypeIsoniazid (INH) MIC Range (µg/mL)Level of Resistance
Wild-Type0.02 - 0.2Susceptible
katG Mutant (e.g., S315T)1 - >16High-level
inhA Promoter Mutant (e.g., C-15T)0.2 - 2Low-level
inhA Structural MutantVariable (Low to Moderate)Low to Moderate

Data compiled from multiple sources.

Table 2: Comparative MICs of Direct InhA Inhibitors (DIIs) against Susceptible and Isoniazid-Resistant M. tuberculosis Strains

M. tuberculosis Strain GenotypeDirect InhA Inhibitor (DII) MIC Range (µM)Predicted Activity of this compound
Wild-Type0.04 - 1.5Active
katG Mutant (e.g., S315T)0.04 - 1.5Active (No Cross-Resistance)
inhA Promoter Mutant (e.g., C-15T)0.16 - >10Potential for Low to Moderate Cross-Resistance
inhA Structural Mutant>10Potential for High Cross-Resistance

Data for analogous direct InhA inhibitors (e.g., NITD-916, GSK693) compiled from multiple sources.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against M. tuberculosis is typically determined using a broth microdilution method, such as the Resazurin Microtiter Assay (REMA).

Protocol: Resazurin Microtiter Assay (REMA)

  • Preparation of Mycobacterial Culture: M. tuberculosis is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol to mid-log phase. The culture is then diluted to a standardized inoculum density (e.g., 1 x 105 CFU/mL).

  • Drug Dilution Series: The test compounds (isoniazid and this compound) are serially diluted in a 96-well microtiter plate using 7H9 broth. A range of concentrations is prepared to encompass the expected MIC values.

  • Inoculation: The standardized mycobacterial inoculum is added to each well of the microtiter plate containing the drug dilutions. Control wells containing no drug (growth control) and no bacteria (sterility control) are also included.

  • Incubation: The plates are sealed and incubated at 37°C for 7-10 days.

  • Resazurin Addition and Reading: After incubation, a solution of resazurin is added to each well. The plates are incubated for a further 24-48 hours. Metabolically active bacteria will reduce the blue resazurin to the pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

In Vivo Efficacy Studies (Mouse Model)

The efficacy of antitubercular agents is often evaluated in a murine model of tuberculosis.

Protocol: Mouse Model of Tuberculosis Infection

  • Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment: Treatment with the experimental compounds (e.g., this compound, isoniazid) is typically initiated 2-4 weeks post-infection. Drugs are administered orally or via other appropriate routes daily for a specified period (e.g., 4-8 weeks).

  • Assessment of Bacterial Burden: At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar. The colony-forming units (CFU) are counted after 3-4 weeks of incubation at 37°C.

  • Data Analysis: The efficacy of the treatment is determined by comparing the bacterial load (log10 CFU) in the organs of treated mice to that of untreated control mice.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes discussed.

Isoniazid_Activation_and_Inhibition cluster_Mtb Mycobacterium tuberculosis Cell INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH_prodrug->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD_adduct INH-NAD Adduct Activated_INH->INH_NAD_adduct NAD NAD+ NAD->INH_NAD_adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Death Cell Death InhA->Cell_Death Leads to Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall

Caption: Isoniazid activation and mechanism of action.

InhA_IN_2_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell InhA_IN_2 This compound (Direct Inhibitor) InhA InhA (Enoyl-ACP Reductase) InhA_IN_2->InhA Direct Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Death Cell Death InhA->Cell_Death Leads to Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance INH Isoniazid katG_mutation katG Mutation (No INH Activation) INH->katG_mutation Resistance inhA_promoter_mutation inhA Promoter Mutation (InhA Overexpression) INH->inhA_promoter_mutation Low-level Resistance InhA_IN_2 This compound InhA_IN_2->inhA_promoter_mutation Potential Cross-Resistance inhA_structural_mutation inhA Structural Mutation (Altered InhA) InhA_IN_2->inhA_structural_mutation Potential Cross-Resistance

Caption: Isoniazid and this compound resistance mechanisms.

MIC_Workflow start Start: Prepare Mtb Culture drug_dilution Prepare Drug Dilution Series in 96-well Plate start->drug_dilution inoculation Inoculate Plate with Mtb drug_dilution->inoculation incubation Incubate at 37°C for 7-10 Days inoculation->incubation resazurin Add Resazurin Indicator incubation->resazurin read_results Read Results (Color Change) resazurin->read_results end Determine MIC read_results->end

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

The emergence of isoniazid-resistant M. tuberculosis necessitates the development of novel therapeutic strategies. Direct InhA inhibitors, such as this compound, hold significant promise, particularly for treating infections caused by katG mutant strains. However, the potential for cross-resistance due to mutations in the inhA promoter or structural gene highlights the importance of continued research and the development of comprehensive diagnostic tools to guide treatment decisions. Future studies should focus on generating specific cross-resistance data for this compound and evaluating its efficacy in combination with other anti-tubercular agents to combat the multifaceted challenge of drug-resistant tuberculosis.

References

A Head-to-Head Battle: Comparing the Scaffolds of InhA Inhibitors in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis remains a critical and validated target for novel anti-tuberculosis therapies. The rise of drug-resistant strains necessitates a deeper understanding of the various inhibitor scaffolds that can effectively target InhA, circumventing existing resistance mechanisms. This guide provides an objective, data-driven comparison of different InhA inhibitor scaffolds, supported by experimental evidence and detailed methodologies.

The relentless global health threat posed by tuberculosis (TB), particularly multidrug-resistant TB (MDR-TB), underscores the urgent need for new therapeutic agents. InhA, a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, is essential for the biosynthesis of mycolic acids, the hallmark components of the mycobacterial cell wall.[1][2] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[3]

The prototypical anti-TB drug, isoniazid (INH), is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms an adduct with NADH that inhibits InhA.[3][4] However, mutations in the katG gene are a primary cause of isoniazid resistance. This has spurred the development of direct InhA inhibitors (DIIs) that do not require KatG activation, offering a promising strategy to combat resistant strains.

This guide delves into a head-to-head comparison of various scaffolds of both indirect (prodrugs) and direct InhA inhibitors, presenting their efficacy through quantitative data and exploring their mechanisms of action.

Quantitative Comparison of InhA Inhibitor Scaffolds

The following tables summarize the in vitro efficacy of representative compounds from different InhA inhibitor scaffolds, based on their half-maximal inhibitory concentration (IC50) against the InhA enzyme and their minimum inhibitory concentration (MIC) against M. tuberculosis.

Scaffold ClassRepresentative CompoundInhA IC50 (µM)M. tuberculosis MIC (µM)Reference
Indirect Inhibitors (Prodrugs)
IsonicotinamidesIsoniazid (INH-NAD adduct)<0.001 (Ki)0.33
Direct Inhibitors
Diaryl EthersTriclosan0.2 (Ki)4.7
Pyrrolidine CarboxamidesCompound Examplelow µM rangeNot widely reported
ArylamidesLead Compound0.09Not widely reported
ThiadiazolesGSK1380.041.0
4-Hydroxy-2-pyridonesNITD-9160.590.04 - 0.16
ImidazopiperidinesCompound Example0.24Not widely reported
PyrazolesCompound Example2.4Not widely reported

Table 1: Comparison of InhA Inhibitory Activity and Whole-Cell Efficacy. Note: A direct comparison between IC50 and MIC values should be made with caution, as MIC values are influenced by factors such as cell permeability and efflux pumps, in addition to target enzyme inhibition.

Signaling Pathway and Experimental Workflows

To understand the context of InhA inhibition and the methods used to evaluate it, the following diagrams illustrate the mycolic acid biosynthesis pathway and the general workflows for key experimental assays.

InhA_Pathway Mycolic Acid Biosynthesis Pathway and InhA Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Short-chain Acyl-ACPs FAS_I->Acyl_ACP FAS_II_init FAS-II Elongation (KasA, KasB, etc.) Acyl_ACP->FAS_II_init Enoyl_ACP trans-2-Enoyl-ACP FAS_II_init->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP NAD NAD+ InhA->NAD Elongated_Acyl_ACP->FAS_II_init Further Elongation Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall NADH NADH NADH->InhA Inhibitor Direct InhA Inhibitor Inhibitor->InhA Direct Inhibition INH Isoniazid (Prodrug) KatG KatG INH->KatG INH_NAD_adduct INH-NAD Adduct KatG->INH_NAD_adduct Activation INH_NAD_adduct->InhA Inhibition

Caption: Mycolic Acid Biosynthesis Pathway and points of InhA inhibition.

Experimental_Workflows Experimental Workflows for InhA Inhibitor Evaluation cluster_InhA_Assay InhA Enzyme Inhibition Assay cluster_MIC_Assay MIC Determination Assay start_inhA Prepare Assay Mixture (Buffer, NADH, Inhibitor) add_enzyme Add Purified InhA Enzyme start_inhA->add_enzyme add_substrate Initiate Reaction (Add Enoyl-ACP Substrate) add_enzyme->add_substrate measure_absorbance Monitor NADH Oxidation (Decrease in Absorbance at 340 nm) add_substrate->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 start_mic Prepare Serial Dilutions of Inhibitor in 96-well Plate add_bacteria Inoculate with M. tuberculosis Culture start_mic->add_bacteria incubate Incubate at 37°C add_bacteria->incubate add_indicator Add Growth Indicator (e.g., Resazurin) incubate->add_indicator read_mic Determine MIC (Lowest Concentration with No Growth) add_indicator->read_mic

References

Assessing the Safety and Toxicity Profile of InhA-IN-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the safety and toxicity of the novel InhA inhibitor, InhA-IN-2, is currently hampered by the limited availability of public data. While its inhibitory activity against the target enzyme from Mycobacterium tuberculosis is documented, crucial preclinical safety data, including cytotoxicity in mammalian cells, in vivo toxicity, and a detailed ADME (Absorption, Distribution, Metabolism, and Excretion) profile, are not readily accessible in the public domain. This guide provides a comparative framework by summarizing the available information on alternative direct InhA inhibitors and established anti-tuberculosis drugs, highlighting the data gaps for this compound.

Executive Summary

This compound, also identified as Compound 23, is a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with a reported IC50 of 0.31 μM.[1] Despite its potential as a direct inhibitor that could circumvent resistance mechanisms associated with the pro-drug isoniazid, a thorough assessment of its safety and toxicity profile is not possible based on publicly available information. This guide juxtaposes the known attributes of alternative direct InhA inhibitors and conventional anti-tuberculosis therapeutics to underscore the necessary data for a complete evaluation of this compound.

Comparative Safety and Toxicity Data

A direct comparison of the safety profiles of this compound and its alternatives is challenging due to the absence of specific data for this compound. The following table summarizes the available quantitative data for comparator compounds.

CompoundTargetTypeCytotoxicity (IC50)In Vivo Toxicity (LD50)Key Adverse Effects
This compound InhADirect InhibitorNot AvailableNot AvailableNot Available
GSK138 InhADirect Inhibitor> 200 µM (in cell health assay)Not AvailableClean in vitro safety profile reported
NITD-916 InhADirect InhibitorAdequate cellular selectivity reportedNot AvailableNo reported mutagenic or cardiotoxicity potential in vitro
Isoniazid InhA (pro-drug)Indirect Inhibitor> 26 mM (HepG2 cells)Oral (rat): 1320 mg/kgHepatotoxicity, peripheral neuropathy
Ethionamide InhA (pro-drug)Indirect InhibitorNot AvailableOral (rat): 1320 mg/kgHepatotoxicity (in up to 5% of patients), gastrointestinal distress, neurotoxicity
Triclosan InhADirect InhibitorNot AvailableNot AvailableEndocrine disruption concerns

Detailed Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, standardized experimental protocols are crucial. Below are detailed methodologies for key safety and toxicity assays relevant to the evaluation of InhA inhibitors.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

  • Cell Culture: Human hepatoma (HepG2) or other relevant mammalian cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Acute Oral Toxicity (LD50) Study (Up-and-Down Procedure - OECD Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Animal Model: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Dosing: A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose. This sequential process continues until one of the stopping criteria is met.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Visualizing Key Pathways and Workflows

To better understand the mechanisms of action and the experimental processes involved in safety assessment, the following diagrams are provided.

InhA_Inhibition_Pathway cluster_fasii Fatty Acid Synthesis II (FAS-II) Pathway cluster_inhibition Mechanism of Inhibition Acyl-ACP Acyl-ACP Ketoacyl-ACP Ketoacyl-ACP Acyl-ACP->Ketoacyl-ACP FabH Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP MabA Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP HadAB/C Elongated Acyl-ACP Elongated Acyl-ACP Enoyl-ACP->Elongated Acyl-ACP InhA Mycolic Acid Synthesis Mycolic Acid Synthesis Elongated Acyl-ACP->Mycolic Acid Synthesis InhA_IN_2 InhA_IN_2 InhA InhA InhA_IN_2->InhA Direct Inhibition Isoniazid Isoniazid Activated Isoniazid Activated Isoniazid Isoniazid->Activated Isoniazid Activation by KatG KatG Activated Isoniazid->InhA Inhibition M. tuberculosis Cell Wall M. tuberculosis Cell Wall Mycolic Acid Synthesis->M. tuberculosis Cell Wall Cytotoxicity_Workflow Start Start Seed Mammalian Cells in 96-well plate Seed Mammalian Cells in 96-well plate Start->Seed Mammalian Cells in 96-well plate Incubate (24h) Incubate (24h) Seed Mammalian Cells in 96-well plate->Incubate (24h) Treat with Serial Dilutions of this compound Treat with Serial Dilutions of this compound Incubate (24h)->Treat with Serial Dilutions of this compound Incubate (24-72h) Incubate (24-72h) Treat with Serial Dilutions of this compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance at 570 nm Measure Absorbance at 570 nm Solubilize Formazan->Measure Absorbance at 570 nm Calculate IC50 Value Calculate IC50 Value Measure Absorbance at 570 nm->Calculate IC50 Value

References

Safety Operating Guide

Proper Disposal of InhA-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and step-by-step procedures for the proper disposal of InhA-IN-2, a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA). Adherence to these guidelines is crucial for personnel safety and environmental protection.

Crucial Note: This document provides general guidance based on best practices for laboratory chemical waste. However, it is imperative to obtain and consult the official Safety Data Sheet (SDS) for this compound from your supplier before handling or disposing of this compound. The SDS will contain specific information regarding hazards, personal protective equipment (PPE), and disposal requirements.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are working in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • A lab coat

Step-by-Step Disposal Protocol

The disposal of this compound, like other small molecule inhibitors, should follow established protocols for hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as used weighing papers, contaminated pipette tips, and gloves, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste, including unused solutions, reaction mixtures, and solvent rinses containing this compound, must be collected in a separate, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix this compound waste with incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.

    • Never dispose of this compound solutions down the sink or in the regular trash.

2. Container Management:

  • Use containers that are in good condition and are compatible with the chemical waste.

  • Keep waste containers securely closed except when actively adding waste.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards as indicated in the SDS.

  • Store waste containers in a designated and secondarily contained area to prevent spills.

3. Decontamination of Empty Containers:

Empty containers that once held this compound must be properly decontaminated before disposal.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate (the solvent used for rinsing) and dispose of it as hazardous liquid waste.

    • After the final rinse, allow the container to air dry completely in a fume hood.

    • Deface or remove the original label to prevent misuse.

    • The triple-rinsed container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.

Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not publicly available and would be found in the SDS, the following table summarizes general properties of a similar research compound. This is for illustrative purposes only.

PropertyGeneral Guidance
Waste Classification Treat as hazardous chemical waste.
Compatible Containers Glass or polyethylene containers for liquid waste. Lined, puncture-resistant containers for solid waste.
Storage Conditions Store in a cool, dry, well-ventilated area, away from incompatible materials. Keep containers tightly closed and in secondary containment.[1]
Rinsing Solvent Use a solvent in which this compound is soluble (e.g., DMSO, ethanol). Consult the product's Certificate of Analysis for solubility information.

Experimental Context: The Role of this compound

This compound is an inhibitor of the Mycobacterium tuberculosis InhA enzyme.[2] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[3][4] Mycolic acids are major and essential components of the mycobacterial cell wall. By inhibiting InhA, this compound disrupts this pathway, leading to the inhibition of bacterial growth. This mechanism is similar to that of the well-known anti-tubercular drug isoniazid, although direct inhibitors like this compound do not require activation by the KatG enzyme, a common source of isoniazid resistance.[3]

Visualizing the Process

To further clarify the procedures and the scientific context, the following diagrams have been created.

InhA's Role in Mycolic Acid Synthesis cluster_FASII FAS-II Pathway Acyl-ACP Acyl-ACP Elongation_Cycle Elongation_Cycle Acyl-ACP->Elongation_Cycle Multiple Cycles Enoyl-ACP Enoyl-ACP Elongation_Cycle->Enoyl-ACP InhA InhA Enoyl-ACP->InhA Reduction Acyl-ACP_Elongated Acyl-ACP_Elongated InhA->Acyl-ACP_Elongated Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis Acyl-ACP_Elongated->Mycolic_Acid_Synthesis This compound This compound This compound->InhA Inhibition Mycobacterial_Cell_Wall Mycobacterial_Cell_Wall Mycolic_Acid_Synthesis->Mycobacterial_Cell_Wall

Caption: Mechanism of this compound action in Mycobacterium.

This compound Disposal Workflow Start Start Obtain_SDS Obtain & Review Safety Data Sheet (SDS) Start->Obtain_SDS Don_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Obtain_SDS->Don_PPE Segregate_Waste Segregate Waste Don_PPE->Segregate_Waste Decontaminate Decontaminate Empty Containers (Triple Rinse) Don_PPE->Decontaminate Solid_Waste Solid Waste (Gloves, Tips, etc.) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Rinsate) Segregate_Waste->Liquid_Waste Solid_Container Designated Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Designated Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Store_Waste Store Waste in a Designated, Secondary Containment Area Solid_Container->Store_Waste Liquid_Container->Store_Waste Collect_Rinsate Collect Rinsate in Liquid Waste Container Decontaminate->Collect_Rinsate Dispose_Clean_Container Dispose of Cleaned Container as Non-Hazardous Waste Decontaminate->Dispose_Clean_Container Collect_Rinsate->Liquid_Container Arrange_Pickup Arrange for Hazardous Waste Pickup Store_Waste->Arrange_Pickup End End Arrange_Pickup->End

Caption: General workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling InhA-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling InhA-IN-2, a potent inhibitor of Mycobacterium tuberculosis InhA. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a robust safety protocol based on best practices for handling novel powder research chemicals of unknown toxicity.[1][2]

This compound is a vital tool in tuberculosis research, and its proper handling is crucial to protect laboratory personnel from potential hazards.[3] The following procedural guidance, data tables, and workflow diagrams are designed to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. As with any novel compound, it is prudent to treat this compound as a potentially hazardous substance.[1] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side Shields or a Full-Face ShieldMust be worn at all times in the laboratory to protect against splashes and airborne particles.[1] A face shield should be used when there is a higher risk of splashing.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Wear two pairs of gloves for enhanced protection. Change gloves immediately if they become contaminated. Always wash hands thoroughly after removing gloves.
Body Protection Laboratory CoatA fully buttoned lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection N95 Respirator or HigherRecommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound. All manipulations involving the solid form of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve exp_procedure Perform Experimental Protocol handle_dissolve->exp_procedure Proceed to Experiment clean_decontaminate Decontaminate Work Surfaces exp_procedure->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_doff Doff PPE clean_dispose->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Safe handling workflow for this compound.

Detailed Experimental Protocol
  • Preparation :

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary materials, including this compound, solvents, glassware, and waste containers, inside the fume hood.

  • Handling the Solid Compound :

    • Carefully weigh the desired amount of this compound powder on a tared weigh boat inside the fume hood.

    • To minimize the generation of dust, handle the powder gently.

    • Immediately close the primary container of this compound.

  • Solution Preparation :

    • Add the weighed this compound to the appropriate solvent in a labeled container.

    • Ensure the solvent is compatible with this compound and the experimental procedure.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).

    • Properly dispose of all contaminated materials as outlined in the disposal plan below.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated, sealed hazardous waste bag or container within the fume hood.
Liquid Waste (Solutions containing this compound) Collect in a labeled, sealed, and chemically resistant waste container. Do not pour down the drain.
Contaminated PPE (e.g., gloves, disposable lab coats) Remove carefully to avoid cross-contamination and place in a designated hazardous waste container.

Logical Relationship for Waste Disposal

InhA_Waste This compound Waste (Solid, Liquid, Contaminated Materials) Segregation Segregate Waste Types InhA_Waste->Segregation Labeling Label Waste Containers Clearly Segregation->Labeling Storage Store in Designated Hazardous Waste Area Labeling->Storage Disposal Arrange for Professional Disposal Storage->Disposal

Caption: Waste disposal decision pathway.

By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.